molecular formula C37H66N4O15 B609598 N-Mal-N-bis(PEG4-NH-Boc) CAS No. 2128735-27-1

N-Mal-N-bis(PEG4-NH-Boc)

Cat. No.: B609598
CAS No.: 2128735-27-1
M. Wt: 806.9 g/mol
InChI Key: VQIBCVFZJBEFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Mal-N-bis(PEG4-NH-Boc) is a branched PEG derivative with a terminal maleimide group and two terminal Boc protected amino groups. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol. The protected amines can be deprotected by acidic conditions.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoyl-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H66N4O15/c1-36(2,3)55-34(45)38-10-15-47-19-23-51-27-29-53-25-21-49-17-13-40(31(42)9-12-41-32(43)7-8-33(41)44)14-18-50-22-26-54-30-28-52-24-20-48-16-11-39-35(46)56-37(4,5)6/h7-8H,9-30H2,1-6H3,(H,38,45)(H,39,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIBCVFZJBEFLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCN(CCOCCOCCOCCOCCNC(=O)OC(C)(C)C)C(=O)CCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H66N4O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201099523
Record name 5,8,11,14,20,23,26,29-Octaoxa-2,17,32-triazatritriacontanedioic acid, 17-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,33-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201099523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

806.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2128735-27-1
Record name 5,8,11,14,20,23,26,29-Octaoxa-2,17,32-triazatritriacontanedioic acid, 17-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,33-bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2128735-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14,20,23,26,29-Octaoxa-2,17,32-triazatritriacontanedioic acid, 17-[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]-, 1,33-bis(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201099523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-Mal-N-bis(PEG4-NH-Boc): A Trifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Mal-N-bis(PEG4-NH-Boc) is a heterotrifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a thiol-reactive maleimide (B117702) group and two orthogonally protected primary amines on a branched polyethylene (B3416737) glycol (PEG) scaffold, enables the precise and sequential assembly of complex biomolecular conjugates. This guide provides a comprehensive overview of its chemical properties, applications, and the methodologies for its use, with a focus on its role in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction

The development of sophisticated bioconjugates, such as ADCs and PROTACs, necessitates the use of advanced linker technologies that allow for the site-specific and stoichiometric attachment of multiple molecular entities. N-Mal-N-bis(PEG4-NH-Boc) emerges as a powerful tool in this context, offering a branched structure that facilitates the conjugation of three different components. The maleimide group provides a highly selective reaction handle for cysteine residues on proteins, while the two Boc-protected amines can be deprotected under acidic conditions to allow for subsequent conjugation with other molecules, such as targeting ligands, imaging agents, or cytotoxic payloads.[1][2][3] The tetraethylene glycol (PEG4) spacers enhance the aqueous solubility and reduce the potential immunogenicity of the resulting conjugate.[4][5]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of N-Mal-N-bis(PEG4-NH-Boc) is crucial for its effective use in experimental design. The key quantitative data for this linker are summarized in Table 1.

PropertyValueReference
Chemical Formula C37H66N4O15[2][3][6]
Molecular Weight 806.95 g/mol (or ~807.0 g/mol )[2][3][6][7]
CAS Number 2128735-27-1[2][6][7]
Purity Typically >95% or >96%[6][7]
Solubility Soluble in DMSO, DCM, DMF[2][6]
Storage Conditions -20°C[2][6]
Appearance White solid (typical)
Elemental Analysis C: 55.07%, H: 8.24%, N: 6.94%, O: 29.74%[3]

Note: The exact molecular weight may vary slightly between batches due to isotopic distribution.

Core Applications and Reaction Principles

The trifunctional nature of N-Mal-N-bis(PEG4-NH-Boc) allows for a modular and sequential conjugation strategy, which is particularly valuable in the synthesis of complex biomolecules like ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADC development, N-Mal-N-bis(PEG4-NH-Boc) can be used to attach two different payloads to a monoclonal antibody (mAb) or to attach a single payload and a modifying agent (e.g., an imaging agent or a solubility enhancer). The general workflow is as follows:

  • Thiol-Maleimide Conjugation: The maleimide group of the linker reacts with a free thiol group on the antibody. This thiol can be a native cysteine residue or, more commonly, a cysteine residue introduced at a specific site through genetic engineering to ensure site-specific conjugation and a defined drug-to-antibody ratio (DAR).[8] This reaction proceeds optimally at a pH range of 6.5-7.5 to form a stable thioether bond.[4]

  • Boc Deprotection: The Boc protecting groups on the two primary amines are removed under acidic conditions, typically using trifluoroacetic acid (TFA). This exposes the two primary amines for further conjugation.

  • Amide Bond Formation: The newly exposed amines can then be coupled with carboxylic acid-containing molecules, such as cytotoxic drugs or imaging agents, using standard carbodiimide (B86325) chemistry (e.g., with EDC and NHS) to form stable amide bonds.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. N-Mal-N-bis(PEG4-NH-Boc) can serve as a branched linker to connect the target-binding ligand and the E3 ligase-binding ligand. The branched nature of the linker allows for the exploration of different spatial orientations of the two ligands, which can be critical for the formation of a stable and productive ternary complex (Target-PROTAC-E3 ligase).[4][5]

The synthesis of a PROTAC using this linker would typically involve:

  • Conjugation of the first ligand (either the target-binding or the E3 ligase-binding moiety) to one of the functional groups of the linker.

  • Conjugation of the second ligand to another functional group of the linker, potentially after deprotection if necessary.

The use of a branched PEG linker can improve the aqueous solubility of the PROTAC, a common challenge in PROTAC design.[4][5]

Experimental Protocols

While a specific, detailed published protocol for the synthesis of N-Mal-N-bis(PEG4-NH-Boc) or its direct use was not found in the performed searches, the following represents a generalized, best-practice protocol for a typical bioconjugation reaction involving the maleimide group, based on common methodologies for similar linkers.

Protocol: Conjugation of N-Mal-N-bis(PEG4-NH-Boc) to a Thiol-Containing Protein

Materials:

  • Thiol-containing protein (e.g., a monoclonal antibody with an engineered cysteine) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2).

  • N-Mal-N-bis(PEG4-NH-Boc)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer: Phosphate buffer (50 mM) with EDTA (1 mM), pH 7.0.

  • Quenching solution: N-acetylcysteine or L-cysteine in reaction buffer.

  • Purification system (e.g., size-exclusion chromatography or affinity chromatography).

Procedure:

  • Protein Preparation: If the protein's thiol groups are oxidized, they may need to be reduced prior to conjugation using a mild reducing agent like TCEP, followed by removal of the reducing agent.

  • Linker Preparation: Dissolve N-Mal-N-bis(PEG4-NH-Boc) in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • To the protein solution in the reaction buffer, add the N-Mal-N-bis(PEG4-NH-Boc) stock solution to achieve a desired molar excess of the linker (typically 5-20 fold excess).

    • The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should be kept low (ideally <10%) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quenching: Add an excess of the quenching solution to the reaction mixture to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess linker and other small molecules from the protein conjugate using size-exclusion chromatography or another suitable purification method.

  • Characterization: Characterize the resulting conjugate to determine the degree of labeling (linker-to-protein ratio) using techniques such as mass spectrometry (MS) or UV-Vis spectroscopy (if the linker or protein has a characteristic absorbance).

Visualizing Workflows and Pathways

The logical flow of using a trifunctional linker like N-Mal-N-bis(PEG4-NH-Boc) in constructing a dual-payload ADC can be visualized.

ADC_Synthesis_Workflow cluster_step1 Step 1: Site-Specific Antibody-Linker Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Payload Conjugation mAb Thiol-Engineered Monoclonal Antibody (mAb-SH) mAb_linker mAb-Linker-(NH-Boc)2 mAb->mAb_linker Maleimide-Thiol Reaction (pH 6.5-7.5) linker N-Mal-N-bis(PEG4-NH-Boc) linker->mAb_linker deprotection Boc Deprotection (e.g., TFA) mAb_linker_deprotected mAb-Linker-(NH2)2 deprotection->mAb_linker_deprotected Acidic Conditions final_ADC Dual-Payload ADC mAb_linker_deprotected->final_ADC Amide Bond Formation (EDC/NHS) payload1 Payload 1 (e.g., Cytotoxin A-COOH) payload1->final_ADC payload2 Payload 2 (e.g., Imaging Agent B-COOH) payload2->final_ADC

Caption: Workflow for the synthesis of a dual-payload ADC using N-Mal-N-bis(PEG4-NH-Boc).

Similarly, the mechanism of action for a PROTAC can be conceptualized as a signaling pathway leading to protein degradation.

PROTAC_MoA POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds to warhead PROTAC PROTAC (with branched linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited by E3 ligand Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proximity Proteasome Proteasome Ubiquitination->Proteasome Poly-ubiquitinated POI is targeted Degradation POI Degradation Proteasome->Degradation Catalyzes

Caption: Mechanism of action for a PROTAC utilizing a branched linker.

Conclusion

N-Mal-N-bis(PEG4-NH-Boc) is a versatile and powerful trifunctional linker for advanced bioconjugation. Its well-defined structure, featuring a thiol-reactive maleimide and two orthogonally protected amines on a branched, hydrophilic PEG scaffold, provides researchers and drug developers with a robust tool for the synthesis of complex and precisely defined biomolecular constructs. The ability to sequentially conjugate three different molecules makes it particularly well-suited for the development of next-generation ADCs and PROTACs, where the spatial arrangement and stoichiometry of the different components are critical for therapeutic efficacy. As the demand for more sophisticated biotherapeutics continues to grow, the utility of such advanced linker technologies will undoubtedly become even more pronounced.

References

An In-depth Technical Guide to N-Mal-N-bis(PEG4-NH-Boc): A Trifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trifunctional polyethylene (B3416737) glycol (PEG) linker, N-Mal-N-bis(PEG4-NH-Boc). This versatile molecule is of significant interest in the fields of bioconjugation, targeted drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique branched structure, featuring a thiol-reactive maleimide (B117702) group and two orthogonally protected amine functionalities, offers a robust platform for the precise assembly of complex biomolecular constructs.

Core Chemical and Physical Properties

N-Mal-N-bis(PEG4-NH-Boc) is a well-defined, monodisperse PEG derivative. Its key properties are summarized in the table below, compiled from various suppliers. These characteristics are essential for its application in designing and synthesizing drug delivery systems and other advanced therapeutics.

PropertyValue
Chemical Formula C₃₇H₆₆N₄O₁₅
Molecular Weight ~806.95 g/mol
CAS Number 2128735-27-1
IUPAC Name di-tert-butyl (15-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoyl)-3,6,9,12,18,21,24,27-octaoxa-15-azanonacosane-1,29-diyl)dicarbamate
Purity Typically >95%
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, DCM
Storage Conditions -20°C, desiccated

Chemical Structure and Functional Groups

The unique architecture of N-Mal-N-bis(PEG4-NH-Boc) is central to its utility. It comprises three key functional components integrated into a branched PEG scaffold.

chemical_structure Chemical Structure of N-Mal-N-bis(PEG4-NH-Boc) cluster_maleimide Maleimide Group cluster_peg Branched PEG4 Core cluster_boc Boc-Protected Amines Mal Maleimide N_center N Mal->N_center Covalent Link PEG1 PEG4 N_center->PEG1 PEG2 PEG4 N_center->PEG2 PEG3 PEG4 N_center->PEG3 Boc1 NH-Boc PEG1->Boc1 Boc2 NH-Boc PEG2->Boc2

Caption: Chemical structure of N-Mal-N-bis(PEG4-NH-Boc).

  • Maleimide Group: This functional group is highly reactive towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins. This specificity allows for the site-specific conjugation of the linker to antibodies or other proteins, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

  • Branched PEG4 Core: The polyethylene glycol chains enhance the aqueous solubility and biocompatibility of the resulting conjugate. The branched nature of the linker enables the attachment of multiple molecules, which is particularly advantageous in applications requiring a higher drug-to-antibody ratio (DAR) in ADCs or the assembly of multivalent complexes.

  • Boc-Protected Amines: The two terminal amine groups are protected by tert-butyloxycarbonyl (Boc) groups. This protecting group is stable under the conditions required for maleimide-thiol conjugation but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). The deprotected primary amines can then be used for subsequent conjugation reactions, such as amide bond formation with carboxylic acids or activated esters.

Experimental Protocols

Representative Synthesis of a Branched Maleimide-PEG Linker

This protocol is a hypothetical, multi-step process for the synthesis of a trifunctional linker with a central branching core, PEG arms, a maleimide group, and protected amines.

Step 1: Synthesis of the Branched PEG Core with Protected Amines

  • Starting Material: A commercially available branched amine, such as tris(2-aminoethyl)amine, is reacted with a Boc-protected PEG4-acid derivative (e.g., Boc-NH-PEG4-COOH) in the presence of a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (N,N-Dimethylformamide).

  • Reaction: The carboxylic acid of the PEG derivative is activated by HATU, and the primary amines of the core molecule react to form stable amide bonds. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at room temperature for several hours to overnight.

  • Purification: The resulting product, a branched PEG molecule with terminal Boc-protected amines, is purified from the reaction mixture by extraction and flash column chromatography.

Step 2: Introduction of the Maleimide Group

  • Deprotection: One of the Boc-protected amines on the branched PEG core is selectively deprotected. This can be a challenging step and may require specific reaction conditions and protecting group strategies not detailed here. For the purpose of this representative protocol, we assume a starting material with two Boc-protected amines and one free primary amine.

  • Reaction with Maleimide Precursor: The free primary amine is then reacted with a maleimide precursor containing a reactive group towards amines, such as N-succinimidyl 3-maleimidopropionate (SMP). The reaction is typically performed in a polar aprotic solvent like DMF or DMSO at room temperature.

  • Purification: The final product, N-Mal-N-bis(PEG4-NH-Boc), is purified by preparative HPLC to achieve high purity.

Experimental Workflow: Application in PROTAC Synthesis

The trifunctional nature of N-Mal-N-bis(PEG4-NH-Boc) makes it an ideal linker for the synthesis of PROTACs. The following diagram illustrates a typical experimental workflow.

protac_workflow Experimental Workflow for PROTAC Synthesis cluster_linker_prep Linker Preparation cluster_ligand1_conjugation First Ligand Conjugation cluster_ligand2_conjugation Second Ligand Conjugation cluster_purification Final PROTAC Purification deprotection Boc Deprotection of N-Mal-N-bis(PEG4-NH-Boc) conjugation1 Amide coupling of E3 Ligase Ligand (with -COOH) deprotection->conjugation1 Acidic Conditions (TFA) conjugation2 Thiol conjugation of Target Protein Ligand (with -SH) conjugation1->conjugation2 HATU/DIPEA purification HPLC Purification conjugation2->purification pH 6.5-7.5 final_protac Final PROTAC Molecule purification->final_protac Isolated PROTAC

Caption: Workflow for PROTAC synthesis.

Signaling Pathway in PROTAC-Mediated Protein Degradation

A PROTAC molecule synthesized using N-Mal-N-bis(PEG4-NH-Boc) functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade a target protein of interest.

protac_pathway PROTAC Mechanism of Action cluster_ternary_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Proteasomal Degradation PROTAC PROTAC (with N-Mal-N-bis(PEG4-NH-Boc) linker) POI Target Protein of Interest (POI) PROTAC->POI Binds to E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ub_POI Polyubiquitinated POI E3->Ub_POI Catalyzes Polyubiquitination Ub Ubiquitin Ub->E3 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition by Degraded Degraded Peptides Proteasome->Degraded Degrades POI

Caption: PROTAC-mediated protein degradation pathway.

The PROTAC molecule, facilitated by the flexible PEG linker, brings the target protein and an E3 ubiquitin ligase into close proximity. This induced proximity leads to the polyubiquitination of the target protein, marking it for recognition and subsequent degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

Applications in Drug Development

The unique features of N-Mal-N-bis(PEG4-NH-Boc) make it a valuable tool in several areas of drug development:

  • Antibody-Drug Conjugates (ADCs): The maleimide group allows for site-specific conjugation to cysteine residues on an antibody, while the two deprotected amines can be used to attach two drug molecules, potentially increasing the drug-to-antibody ratio (DAR) and therapeutic efficacy.

  • PROTACs: As illustrated above, this linker is ideal for connecting a target protein-binding ligand and an E3 ligase-recruiting ligand, with the PEG chains providing optimal spacing and solubility for the formation of the ternary complex.

  • Targeted Drug Delivery: The linker can be used to construct targeted delivery systems where a targeting moiety (e.g., a peptide or small molecule) is attached to the maleimide group, and drug molecules are attached to the amine groups.

  • Bioconjugation and Surface Modification: Beyond drug delivery, this linker can be used to functionalize surfaces or create complex biomolecular structures for diagnostic and research applications.

An In-Depth Technical Guide to N-Mal-N-bis(PEG4-NH-Boc): Mechanism of Action and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action, experimental protocols, and applications of the trifunctional linker, N-Mal-N-bis(PEG4-NH-Boc). This heterobifunctional molecule is a valuable tool in bioconjugation, particularly for the development of complex biomolecules such as antibody-drug conjugates (ADCs).

Core Mechanism of Action

N-Mal-N-bis(PEG4-NH-Boc) is a branched linker molecule designed with three distinct functional components: a maleimide (B117702) group, two Boc-protected amine groups, and two polyethylene (B3416737) glycol (PEG4) spacers. This unique architecture allows for a sequential and controlled conjugation of different molecules.

The primary mechanism of action involves two key reactions:

  • Thiol-Maleimide Conjugation: The maleimide group reacts specifically and efficiently with sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides, to form a stable thioether bond. This reaction is most effective at a pH range of 6.5-7.5.[1]

  • Amine Deprotection and Amide Bond Formation: The two terminal primary amine groups are protected by tert-butyloxycarbonyl (Boc) groups. These protecting groups are stable under a variety of conditions but can be readily removed under mildly acidic conditions, such as with trifluoroacetic acid (TFA), to expose the reactive primary amines.[2][3] Once deprotected, these amines can be conjugated to carboxylic acids or activated esters to form stable amide bonds.

The two PEG4 spacers are hydrophilic, which helps to improve the solubility of the linker and the resulting conjugate in aqueous solutions.[4] The branched structure of N-Mal-N-bis(PEG4-NH-Boc) allows for the attachment of two separate molecules to a single point of attachment on a biomolecule, enabling the creation of conjugates with higher drug-to-antibody ratios (DARs) or the introduction of multiple functionalities.

Key Applications in Drug Development

The unique properties of N-Mal-N-bis(PEG4-NH-Boc) make it particularly well-suited for applications in drug delivery and the development of targeted therapeutics. Its primary application is in the construction of antibody-drug conjugates (ADCs) .[5][6] In this context, the maleimide group can be used to attach the linker to a monoclonal antibody via a cysteine residue. Following deprotection of the Boc groups, two drug molecules can be conjugated to the linker, resulting in a homogeneous ADC with a drug-to-antibody ratio of 2:1 at a single conjugation site.

Beyond ADCs, this linker can be utilized in the development of:

  • PROTACs (Proteolysis Targeting Chimeras): The trifunctional nature of the linker allows for the conjugation of a target-binding ligand and an E3 ligase-binding ligand.

  • Multifunctional Imaging Agents: Different imaging modalities (e.g., a fluorescent dye and a radioisotope chelator) can be attached to a single targeting molecule.

  • Surface Modification of Nanoparticles: The linker can be used to attach targeting ligands and therapeutic agents to the surface of nanoparticles for targeted drug delivery.

Quantitative Data on Branched PEG Linkers in ADCs

ParameterLinker ArchitectureValueReference
In Vitro Cytotoxicity (IC50) Short Branched LinkerLess Potent[7]
Long Branched Linker (with additional PEG4)More Potent[7]
ADC Clearance in Rats No PEG Linker~15 mL/day/kg[8]
PEG4 Linker~7 mL/day/kg[8]
PEG8 Linker~5 mL/day/kg[8]
Linear (L-PEG24) Linker (DAR 8)High Clearance[8]
Pendant (P-(PEG12)2) Linker (DAR 8)Low Clearance[8]

These data highlight the critical role of the linker's architecture and length in the efficacy and pharmacokinetic properties of ADCs. Longer and branched PEG linkers can improve the in vitro cytotoxicity and reduce the clearance rate of ADCs.[7][8]

Experimental Protocols

The following are representative protocols for the use of a trifunctional linker like N-Mal-N-bis(PEG4-NH-Boc) in the construction of an antibody-drug conjugate.

Boc Deprotection of N-Mal-N-bis(PEG4-NH-Boc)

This protocol describes the removal of the Boc protecting groups from the primary amines.

Materials:

  • N-Mal-N-bis(PEG4-NH-Boc)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Rotary evaporator

  • Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Mal-N-bis(PEG4-NH-Boc) in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Add TFA to the solution to a final concentration of 25-50% (v/v).[2]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar (lower Rf on TLC) than the starting material.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting residue will be the deprotected linker as its TFA salt.

  • (Optional - Basic Work-up for Free Amine):

    • Dissolve the crude residue in DCM.

    • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the solution and concentrate under reduced pressure to obtain the free amine.[2]

Conjugation of Deprotected Linker to a Thiol-Containing Biomolecule (e.g., Antibody)

This protocol outlines the conjugation of the maleimide group of the deprotected linker to a reduced antibody.

Materials:

  • Deprotected N-Mal-N-bis(PEG4-NH₂) linker (from section 4.1)

  • Reduced antibody with free cysteine residues

  • Phosphate-buffered saline (PBS), pH 6.5-7.5

  • Reaction tube

  • Shaker or rocker

Procedure:

  • Dissolve the reduced antibody in PBS buffer (pH 6.5-7.5) to a final concentration of 1-10 mg/mL.

  • Dissolve the deprotected N-Mal-N-bis(PEG4-NH₂) linker in a suitable solvent (e.g., DMSO or DMF) at a concentration of 10 mM.

  • Add the linker solution to the antibody solution at a molar ratio of 5-20 fold excess of linker to antibody.

  • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking or rocking.

  • Purify the antibody-linker conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess linker.

Conjugation of Drug Molecules to the Antibody-Linker Conjugate

This protocol describes the attachment of a carboxylic acid-containing drug to the free amines of the antibody-linker conjugate.

Materials:

  • Antibody-linker conjugate (from section 4.2)

  • Carboxylic acid-containing drug molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Reaction tube

  • Shaker or rocker

Procedure:

  • Dissolve the carboxylic acid-containing drug molecule in a suitable organic solvent (e.g., DMSO or DMF).

  • In a separate tube, dissolve EDC and Sulfo-NHS in MES buffer (pH 6.0).

  • Add the drug solution to the EDC/Sulfo-NHS solution and incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add the activated drug solution to the antibody-linker conjugate solution at a molar excess of drug to antibody.

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.

  • Purify the final antibody-drug conjugate using SEC or dialysis to remove excess drug and coupling reagents.

  • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Size-Exclusion Chromatography (SEC).

Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

Mechanism_of_Action cluster_linker N-Mal-N-bis(PEG4-NH-Boc) Linker cluster_biomolecule Biomolecule (e.g., Antibody) cluster_drug Payload (e.g., Drug) cluster_conjugation Conjugation Steps cluster_product Final Conjugate Linker Maleimide-PEG4-N-(PEG4-NH-Boc)₂ Step1 Thiol-Maleimide Coupling (pH 6.5-7.5) Linker->Step1 Antibody Antibody-SH Antibody->Step1 Drug1 Drug-COOH Step3 Amide Bond Formation (EDC, NHS) Drug1->Step3 Drug2 Drug-COOH Drug2->Step3 Step2 Boc Deprotection (TFA) Step1->Step2 Antibody-Linker-(NH-Boc)₂ Step2->Step3 Antibody-Linker-(NH₂)₂ Final_ADC Antibody-S-Linker-(NH-CO-Drug)₂ Step3->Final_ADC

Caption: Mechanism of action for N-Mal-N-bis(PEG4-NH-Boc) in ADC synthesis.

Experimental_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization A 1. Reduce Antibody (e.g., with TCEP) C 3. Conjugate Linker to Antibody (Maleimide-Thiol Reaction) A->C B 2. Deprotect Linker (TFA in DCM) B->C D 4. Purify Antibody-Linker Conjugate (SEC or Dialysis) C->D F 6. Conjugate Drug to Antibody-Linker (Amide Bond Formation) D->F E 5. Activate Drug-COOH (EDC, Sulfo-NHS) E->F G 7. Purify Final ADC (SEC or Dialysis) F->G H 8. Determine DAR (UV-Vis, HIC) G->H I 9. Assess Purity & Aggregation (SEC) H->I J 10. Confirm Identity (Mass Spectrometry) I->J

Caption: Experimental workflow for constructing and characterizing an ADC.

References

N-Mal-N-bis(PEG4-NH-Boc): A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the solubility and stability of N-Mal-N-bis(PEG4-NH-Boc), a branched polyethylene (B3416737) glycol (PEG) derivative. This document is intended for researchers, scientists, and drug development professionals who utilize this heterobifunctional linker in their work.

Introduction

N-Mal-N-bis(PEG4-NH-Boc) is a valuable tool in bioconjugation and drug delivery. Its structure features a maleimide (B117702) group for covalent attachment to thiol-containing molecules, and two Boc-protected amine groups, which can be deprotected to reveal primary amines for further modification. The hydrophilic PEG4 spacers enhance solubility and can reduce the immunogenicity of the resulting conjugates. Understanding the solubility and stability of this linker is critical for its effective handling, storage, and application in experimental protocols.

Chemical Structure and Properties

The chemical structure of N-Mal-N-bis(PEG4-NH-Boc) is fundamental to its reactivity and physical properties.

Caption: Chemical Structure of N-Mal-N-bis(PEG4-NH-Boc).

Solubility Profile

Table 1: Qualitative Solubility of N-Mal-N-bis(PEG4-NH-Boc)

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[1]
Dichloromethane (DCM)Soluble[1]
Dimethylformamide (DMF)Soluble[1]
WaterExpected to have some solubility due to the PEG spacers, but quantitative data is not available.
Aqueous Buffers (e.g., PBS)Expected to have some solubility, but may be limited and pH-dependent.

The presence of the hydrophilic PEG4 chains suggests that N-Mal-N-bis(PEG4-NH-Boc) will have some solubility in aqueous solutions, a desirable characteristic for many bioconjugation reactions.[2] However, the overall solubility will be influenced by the hydrophobic maleimide and Boc protecting groups.

Stability Characteristics

The stability of N-Mal-N-bis(PEG4-NH-Boc) is governed by its two primary functional moieties: the maleimide group and the Boc-protected amines. Both groups have known stability limitations that must be considered.

Stability of the Maleimide Group

The maleimide group is susceptible to hydrolysis, particularly at neutral to basic pH. This reaction opens the maleimide ring to form a maleamic acid derivative, which is unreactive towards thiols.[3][4][5] The rate of hydrolysis is influenced by pH, temperature, and the specific substitution on the maleimide ring.[5]

Table 2: Factors Affecting Maleimide Stability

FactorEffect on StabilityReferences
pH Increased rate of hydrolysis at neutral and basic pH (pH > 7). More stable at acidic pH.[6][7]
Temperature Higher temperatures accelerate the rate of hydrolysis.
N-Substitution Electron-withdrawing substituents on the nitrogen can increase the rate of hydrolysis.[8]
Stability of the Boc-Protected Amines

The tert-butyloxycarbonyl (Boc) protecting group is a widely used amine protecting group that is stable to a wide range of conditions but is specifically designed to be labile under acidic conditions.[9][10][11]

Table 3: Factors Affecting Boc Group Stability

FactorEffect on StabilityReferences
pH Stable to basic and nucleophilic conditions. Cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).[10][11]
Temperature Cleavage can be accelerated at higher temperatures.

Storage and Handling Recommendations

Based on the known stability of its functional groups, the following storage and handling procedures are recommended for N-Mal-N-bis(PEG4-NH-Boc).

Table 4: Storage and Handling Guidelines

ConditionRecommendationReferences
Long-term Storage Store at -20°C in a tightly sealed vial.[1][12] The product can be stored for up to 24 months under these conditions.[12]
Stock Solutions Prepare stock solutions in an appropriate dry, aprotic solvent (e.g., DMSO, DMF). Aliquot and store at -20°C in tightly sealed vials. Generally usable for up to one month.[12]
Handling Before use, allow the product to equilibrate to room temperature for at least 1 hour before opening the vial to prevent moisture condensation.[12] Avoid frequent freeze-thaw cycles.

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the solubility and stability of N-Mal-N-bis(PEG4-NH-Boc). These protocols are based on standard techniques used for similar compounds.

Protocol for Determining Aqueous Solubility

This protocol outlines a method to determine the aqueous solubility of N-Mal-N-bis(PEG4-NH-Boc) using the shake-flask method, a reliable technique for determining thermodynamic solubility.

G A Prepare supersaturated solution of N-Mal-N-bis(PEG4-NH-Boc) in aqueous buffer B Equilibrate at a constant temperature with constant agitation (e.g., 24-48 h) A->B C Separate solid from the supernatant (e.g., centrifugation or filtration) B->C D Quantify the concentration of the dissolved compound in the supernatant C->D E Methods: HPLC-UV, LC-MS D->E

Caption: Workflow for Aqueous Solubility Determination.

Materials:

  • N-Mal-N-bis(PEG4-NH-Boc)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, PBS, at a relevant pH)

  • Vials with tight-fitting caps

  • Shaker or rotator in a temperature-controlled environment

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • Calibrated analytical balance

Procedure:

  • Add an excess amount of N-Mal-N-bis(PEG4-NH-Boc) to a known volume of the aqueous buffer in a vial. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Seal the vial tightly and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C).

  • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • After equilibration, carefully separate the undissolved solid from the solution. This can be achieved by centrifugation at a high speed, followed by careful removal of the supernatant, or by filtering the solution through a syringe filter that does not bind the compound.

  • Prepare a series of dilutions of the clear supernatant.

  • Quantify the concentration of N-Mal-N-bis(PEG4-NH-Boc) in the diluted supernatant using a validated analytical method such as HPLC-UV or LC-MS. A standard curve prepared with known concentrations of the compound should be used for accurate quantification.

  • The calculated concentration of the saturated supernatant represents the aqueous solubility of the compound under the tested conditions.

Protocol for Assessing Stability in Aqueous Buffers

This protocol describes a method to evaluate the hydrolytic stability of the maleimide group of N-Mal-N-bis(PEG4-NH-Boc) in aqueous buffers at different pH values.

G A Prepare solutions of N-Mal-N-bis(PEG4-NH-Boc) in aqueous buffers of different pH B Incubate solutions at a constant temperature A->B C Withdraw aliquots at various time points B->C D Quench the reaction (if necessary) and analyze C->D E Quantify the remaining intact compound (e.g., by reverse-phase HPLC) D->E F Plot concentration vs. time to determine the degradation rate and half-life E->F

Caption: Workflow for Stability Assessment in Aqueous Buffers.

Materials:

  • N-Mal-N-bis(PEG4-NH-Boc)

  • Aqueous buffers with a range of pH values (e.g., pH 5, 7.4, 9)

  • Vials with tight-fitting caps

  • Temperature-controlled incubator or water bath

  • Reverse-phase HPLC system with a UV detector

  • Quenching solution (if necessary, e.g., an acidic solution to stop hydrolysis)

Procedure:

  • Prepare stock solutions of N-Mal-N-bis(PEG4-NH-Boc) in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution into the different aqueous buffers to a final known concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the reaction.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • If necessary, quench the degradation reaction immediately by adding a quenching solution (e.g., acidifying the sample to a low pH).

  • Analyze the aliquots by reverse-phase HPLC. The intact N-Mal-N-bis(PEG4-NH-Boc) should have a distinct retention time from its hydrolysis product.

  • Quantify the peak area of the intact compound at each time point.

  • Plot the percentage of the remaining intact compound versus time for each pH condition.

  • From this data, the degradation rate constant and the half-life (t½) of the maleimide group under each condition can be calculated.

Conclusion

N-Mal-N-bis(PEG4-NH-Boc) is a versatile linker with solubility in common organic solvents and presumed partial solubility in aqueous media. Its stability is a critical parameter to control, with the maleimide group being susceptible to hydrolysis at neutral to basic pH and the Boc-protected amines being labile to acidic conditions. By understanding these properties and following the recommended storage, handling, and experimental protocols, researchers can effectively utilize this reagent in their bioconjugation and drug development endeavors. The provided generalized protocols offer a framework for the quantitative assessment of its solubility and stability, enabling the optimization of reaction and storage conditions for specific applications.

References

The Maleimide Group: A Lynchpin in Modern Bioconjugation for Targeted Therapeutics and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 5, 2025 – In the landscape of biopharmaceutical development and advanced life sciences research, the precise and stable linkage of molecules is paramount. The maleimide (B117702) functional group has emerged as a cornerstone of bioconjugation, enabling the creation of sophisticated antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other targeted molecular probes. This technical guide provides an in-depth exploration of the maleimide group's function in bioconjugation, offering researchers, scientists, and drug development professionals a comprehensive resource on its core chemistry, practical application, and critical considerations.

The Core of Maleimide Reactivity: A Thiol-Specific Michael Addition

The primary function of the maleimide group in bioconjugation lies in its highly efficient and selective reaction with thiol (sulfhydryl) groups, which are present in the cysteine residues of proteins and peptides.[1][2][3] This reaction proceeds via a Michael addition mechanism, where the nucleophilic thiol attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring, forming a stable covalent thioether bond.[4][5]

This remarkable specificity is highly dependent on the pH of the reaction environment. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][6] Within this window, the thiol group is sufficiently nucleophilic to react efficiently, while minimizing competing reactions with other nucleophilic groups, such as the primary amines found in lysine (B10760008) residues.[5] At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring a high degree of chemoselectivity.[5]

Below is a diagram illustrating the fundamental Michael addition reaction between a maleimide and a thiol.

G cluster_reactants Reactants cluster_product Product Maleimide Maleimide Thioether Stable Thioether Bond (Thiosuccinimide Adduct) Maleimide->Thioether Michael Addition (pH 6.5-7.5) Thiol Thiol (from Cysteine) Thiol->Thioether

Diagram 1: Thiol-Maleimide Michael Addition Reaction

Quantitative Parameters for Successful Conjugation

The efficiency and success of maleimide-thiol conjugation are governed by several key experimental parameters. The following tables summarize critical quantitative data to guide experimental design.

ParameterOptimal Range/ValueNotes
pH 6.5 - 7.5Balances thiol reactivity while minimizing amine reactivity and maleimide hydrolysis.[1][6]
Temperature 4°C - 25°C4°C for sensitive proteins (overnight reaction); room temperature for faster reactions (1-2 hours).[4]
Maleimide:Thiol Molar Ratio 10:1 to 20:1An excess of the maleimide reagent drives the reaction to completion.[7]
Reducing Agent (e.g., TCEP) Molar Excess 50x - 100xEnsures the complete reduction of disulfide bonds to free reactive thiols.[3][8]

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation

ReactionConjugation EfficiencyConditionsReference(s)
cRGDfK peptide to nanoparticles84 ± 4%2:1 maleimide to thiol ratio, 30 min, RT, 10 mM HEPES pH 7.0[8][9]
11A4 nanobody to nanoparticles58 ± 12%5:1 maleimide to protein ratio, 2 h, RT, PBS pH 7.4[8][9]

Table 2: Examples of Maleimide Conjugation Efficiencies

Navigating Potential Side Reactions and Stability Concerns

While the maleimide-thiol linkage is generally considered stable, it is crucial to be aware of potential side reactions and stability issues that can impact the integrity and homogeneity of the final bioconjugate.

  • Hydrolysis of the Maleimide Ring: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5. This ring-opening reaction forms a maleamic acid derivative that is unreactive towards thiols. To mitigate this, it is recommended to work within the optimal pH range of 6.5-7.5 and to use freshly prepared maleimide solutions.[5]

  • Retro-Michael Reaction: The thioether bond can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This reversibility, while generally slow under physiological conditions, can be a concern for the long-term stability of therapeutics like ADCs.[10][11] The presence of other thiols, such as glutathione (B108866) in vivo, can facilitate this process.[10]

  • Thiazine (B8601807) Rearrangement: A significant side reaction can occur when maleimide conjugation takes place at an unprotected N-terminal cysteine residue. This involves an intramolecular rearrangement to form a thiazine structure, which can complicate the purification and characterization of the conjugate. The rate of this rearrangement increases at a more basic pH.[12][13]

The following diagram illustrates the competing pathways for a maleimide-thiol conjugate.

G cluster_main Maleimide-Thiol Conjugate Pathways Conjugate Maleimide-Thiol Adduct (Thiosuccinimide) Stable Stable Conjugate (Ring-Opened Hydrolyzed Form) Conjugate->Stable Hydrolysis (Stabilizing) Cleavage Cleavage (Retro-Michael Reaction) Conjugate->Cleavage Thiol Exchange (e.g., Glutathione) Rearrangement Thiazine Rearrangement (N-terminal Cys) Conjugate->Rearrangement Intramolecular Attack (Basic pH) G cluster_workflow Experimental Workflow Start Start: Protein with Cysteine(s) Reduction 1. Reduction of Disulfides (e.g., with TCEP) Start->Reduction Conjugation 3. Conjugation Reaction (pH 6.5-7.5) Reduction->Conjugation MaleimidePrep 2. Prepare Maleimide Reagent (in DMSO or DMF) MaleimidePrep->Conjugation Purification 4. Purification (e.g., Size-Exclusion Chromatography) Conjugation->Purification Analysis 5. Characterization (e.g., DOL, Stability Assay) Purification->Analysis End End: Purified Bioconjugate Analysis->End

References

The Architectural Advantage: A Technical Guide to Branched PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to deliver a therapeutic punch directly to cancer cells while minimizing collateral damage to healthy tissues. The linker, the crucial bridge between antibody and payload, plays a pivotal role in the overall efficacy, safety, and pharmacokinetic profile of the ADC. Among the various linker technologies, branched Polyethylene Glycol (PEG) linkers have emerged as a superior architectural choice, offering a multitude of advantages over their linear counterparts. This technical guide delves into the core advantages of branched PEG linkers, providing quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

Enhanced Physicochemical Properties and Higher Drug-to-Antibody Ratios

One of the most significant advantages of branched PEG linkers is their ability to improve the physicochemical properties of ADCs, particularly solubility and aggregation.[1][2] Many potent cytotoxic payloads are hydrophobic, and conjugating them to an antibody can lead to aggregation, reduced stability, and rapid clearance from circulation.[3] The hydrophilic nature of PEG helps to mitigate these issues, and the three-dimensional structure of a branched PEG provides a more effective hydrophilic shield around the payload compared to a linear chain.[1][] This enhanced shielding allows for the attachment of a higher number of drug molecules per antibody, known as the Drug-to-Antibody Ratio (DAR), without inducing aggregation.[5][6] A higher DAR can translate to a more potent ADC, capable of delivering a greater therapeutic dose to the target cell.

FeatureLinear PEG LinkerBranched PEG LinkerReference
Solubility GoodExcellent[2][]
Aggregation Prone to aggregation at high DARReduced aggregation at high DAR[3][7]
Achievable DAR Typically 2-4Can achieve DAR of 6, 8, or higher[6]

Superior Pharmacokinetics and Improved Therapeutic Index

The unique architecture of branched PEG linkers significantly impacts the pharmacokinetic (PK) profile of ADCs, leading to a longer circulation half-life and an improved therapeutic index.[3][] The increased hydrodynamic radius of an ADC equipped with a branched PEG linker reduces renal clearance, allowing the ADC to remain in circulation for a longer period.[] This extended half-life increases the probability of the ADC reaching its target tumor cells. Studies have shown that ADCs with branched or "pendant" PEG configurations exhibit slower clearance rates and higher plasma concentrations over time compared to those with linear PEG linkers.[8][9]

Pharmacokinetic ParameterADC with Linear PEG LinkerADC with Branched PEG LinkerReference
Clearance Rate HigherLower[8][9]
Plasma Half-life (t½) ShorterLonger[3]
Area Under the Curve (AUC) LowerHigher[8]

Impact on In Vitro and In Vivo Efficacy

The enhanced physicochemical and pharmacokinetic properties conferred by branched PEG linkers often translate to improved in vivo efficacy. The prolonged circulation and increased exposure of the ADC can lead to greater accumulation in the tumor tissue and a more potent anti-tumor response.[10] However, the impact on in vitro cytotoxicity can be more nuanced. Some studies have shown that the increased steric hindrance of a branched linker can slightly reduce the in vitro potency (IC50) compared to a shorter, linear linker.[11] This is often outweighed by the significant improvements in the in vivo setting. The optimal linker design, therefore, represents a balance between in vitro potency and in vivo performance.

Efficacy ParameterADC with Linear PEG LinkerADC with Branched PEG LinkerReference
In Vitro Cytotoxicity (IC50) May be slightly lower (more potent)May be slightly higher (less potent)[11]
In Vivo Tumor Growth Inhibition GoodOften Superior[10]

Experimental Protocols

Protocol 1: Synthesis of a Branched PEG Linker for ADC Development

This protocol provides a representative method for the synthesis of a branched PEG linker with a central core, multiple PEG arms, and functional groups for conjugation to both the antibody and the payload.

Materials:

Procedure:

  • Initiation: In a flame-dried flask under inert atmosphere, dissolve pentaerythritol in anhydrous THF. Add potassium naphthalenide solution dropwise until a persistent green color is observed, indicating the formation of the alkoxide initiator.

  • Polymerization: Cool the reaction to 0°C and add a calculated amount of ethylene oxide via a cooled syringe. Allow the reaction to warm to room temperature and stir for 48 hours. The length of the PEG arms can be controlled by the molar ratio of ethylene oxide to the initiator.

  • Termination and Functionalization:

    • To introduce a maleimide (B117702) group for antibody conjugation, terminate the living polymer chains by adding an excess of maleimide-PEG-NHS ester.

    • To introduce an azide (B81097) group for payload conjugation via click chemistry, terminate with an excess of azide-PEG-amine.

  • Purification:

    • Quench the reaction with a small amount of methanol.

    • Precipitate the polymer by adding the reaction mixture to cold diethyl ether.

    • Collect the precipitate and dissolve it in deionized water.

    • Dialyze the aqueous solution against deionized water for 48 hours using 1 kDa MWCO tubing to remove unreacted monomers and low molecular weight impurities.

    • Lyophilize the dialyzed solution to obtain the purified branched PEG linker.

    • Further purification can be achieved by silica gel column chromatography using a DCM/methanol gradient.

  • Characterization: Confirm the structure and purity of the branched PEG linker using ¹H NMR and Gel Permeation Chromatography (GPC).

Protocol 2: Conjugation of a Branched PEG Linker to an Antibody and Payload

This protocol describes the conjugation of the synthesized branched PEG linker to a monoclonal antibody and a cytotoxic payload.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Branched PEG linker with maleimide and azide functionalities

  • Payload with a terminal alkyne group (for click chemistry)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction: Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

  • Linker-Antibody Conjugation:

    • Remove excess TCEP using a desalting column.

    • Immediately add a 5-fold molar excess of the maleimide-functionalized branched PEG linker to the reduced antibody.

    • Incubate at 4°C for 16 hours with gentle mixing.

  • Payload Conjugation (Click Chemistry):

    • To the antibody-linker conjugate, add the alkyne-functionalized payload (10-fold molar excess), CuSO₄ (5-fold molar excess), and sodium ascorbate (20-fold molar excess).

    • Incubate at room temperature for 4 hours.

  • Purification:

    • Purify the resulting ADC from unreacted linker and payload by SEC.

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy and/or Hydrophobic Interaction Chromatography (HIC).[12]

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This method provides an estimation of the average DAR based on the absorbance of the antibody and the drug.

Procedure:

  • Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab) at 280 nm and the free drug (ε_Drug) at its wavelength of maximum absorbance (λ_max) and at 280 nm (ε_Drug,280).

  • Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (A_280) and at the λ_max of the drug (A_λmax).

  • Calculate Concentrations:

    • Concentration of the drug (C_Drug) = A_λmax / ε_Drug

    • Concentration of the antibody (C_Ab) = (A_280 - (C_Drug * ε_Drug,280)) / ε_Ab

  • Calculate DAR:

    • DAR = C_Drug / C_Ab

Protocol 4: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

  • Control cell line (e.g., HER2-negative MCF-7 cells)

  • Cell culture medium and supplements

  • ADC and unconjugated antibody

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the target and control cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in cell culture medium. Add the diluted solutions to the cells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).[13][14][15]

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by ADCs directed against HER2 and TROP-2.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER2_HER3 HER2/HER3 Heterodimer HER2->HER2_HER3 Dimerization Internalization Internalization & Payload Release HER2->Internalization HER3 HER3 HER3->HER2_HER3 PI3K PI3K HER2_HER3->PI3K Activation RAS RAS HER2_HER3->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ADC HER2-Targeted ADC ADC->HER2 Binds to HER2 Internalization->Proliferation Inhibits

Caption: HER2 Signaling Pathway and ADC Inhibition.[16][17][18]

TROP2_Signaling_Pathway cluster_membrane_trop Cell Membrane cluster_cytoplasm_trop Cytoplasm cluster_nucleus_trop Nucleus TROP2 TROP-2 Receptor PKC PKC TROP2->PKC Activation IP3_DAG IP3/DAG Ca2+ Signaling TROP2->IP3_DAG Internalization_TROP Internalization & Payload Release TROP2->Internalization_TROP RAS_TROP RAS PKC->RAS_TROP RAF_TROP RAF RAS_TROP->RAF_TROP MEK_TROP MEK RAF_TROP->MEK_TROP ERK_TROP ERK MEK_TROP->ERK_TROP Proliferation_TROP Cell Proliferation Migration, Invasion ERK_TROP->Proliferation_TROP IP3_DAG->Proliferation_TROP ADC_TROP TROP-2-Targeted ADC ADC_TROP->TROP2 Binds to TROP-2 Internalization_TROP->Proliferation_TROP Inhibits

Caption: TROP-2 Signaling Pathway and ADC Inhibition.[19][20][21][22][23]

Experimental Workflows

ADC_Development_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Linker_Synth Branched PEG Linker Synthesis Conjugation Conjugation Linker_Synth->Conjugation Payload_Mod Payload Modification Payload_Mod->Conjugation Antibody_Mod Antibody Reduction Antibody_Mod->Conjugation Purification Purification (SEC) Conjugation->Purification DAR_Analysis DAR Determination (UV-Vis, HIC) Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) Purification->Purity_Analysis Mass_Spec Mass Spectrometry Purification->Mass_Spec In_Vitro In Vitro Cytotoxicity Mass_Spec->In_Vitro PK_Studies Pharmacokinetic Studies In_Vitro->PK_Studies In_Vivo In Vivo Efficacy (Xenograft Models) PK_Studies->In_Vivo

Caption: General Workflow for ADC Development.[10][24]

Conclusion

Branched PEG linkers represent a significant advancement in ADC technology, offering a sophisticated solution to many of the challenges associated with ADC development. Their unique three-dimensional architecture provides a superior means of enhancing solubility, increasing the drug-to-antibody ratio, and improving the pharmacokinetic profile of ADCs. While the optimal linker design will always be dependent on the specific antibody, payload, and target, the inherent advantages of branched PEG linkers make them a compelling choice for the development of next-generation, highly effective, and safer antibody-drug conjugates. The experimental protocols and workflows provided in this guide offer a framework for the rational design and evaluation of ADCs incorporating these advanced linker technologies.

References

An In-Depth Technical Guide to Protein PEGylation using N-Mal-N-bis(PEG4-NH-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of N-Mal-N-bis(PEG4-NH-Boc), a heterotrifunctional PEGylation reagent, for the modification of proteins. It covers the fundamental principles of PEGylation, the specific characteristics of this branched linker, detailed experimental protocols, and potential applications in creating advanced bioconjugates.

Introduction to Protein PEGylation

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a protein, peptide, or other biomolecule.[1] This modification can significantly enhance the therapeutic properties of proteins by:

  • Increasing hydrodynamic size: This prolongs the circulation half-life by reducing renal clearance.[2][3]

  • Masking from the immune system: PEGylation can reduce the immunogenicity and antigenicity of the protein.[4][]

  • Improving solubility and stability: It can enhance the solubility of hydrophobic proteins and protect them from proteolytic degradation.[][6]

  • Altering biodistribution: The biodistribution of the protein can be modified by PEGylation.[7]

The properties of the resulting PEGylated protein are influenced by factors such as the molecular weight, structure (linear vs. branched), and the number of attached PEG chains.[2][3] Branched PEGs, in particular, can offer enhanced shielding of the protein surface compared to linear PEGs of similar molecular weight.[2][8]

N-Mal-N-bis(PEG4-NH-Boc): A Trifunctional PEGylation Reagent

N-Mal-N-bis(PEG4-NH-Boc) is a heterotrifunctional PEG linker designed for advanced protein modification strategies. Its unique structure allows for a three-pronged approach to bioconjugation.

Chemical Structure and Properties

The structure of N-Mal-N-bis(PEG4-NH-Boc) features three distinct functional groups:

  • A Maleimide (B117702) Group: This group reacts specifically with free sulfhydryl (thiol) groups, typically found on cysteine residues of a protein, to form a stable thioether bond.[9] This allows for site-specific PEGylation on proteins with an available cysteine.

  • Two Boc-Protected Amine Groups: The tert-butyloxycarbonyl (Boc) protecting groups can be removed under acidic conditions to reveal two primary amine functionalities. These amines can then be used for subsequent conjugation with other molecules, such as targeting ligands, imaging agents, or small molecule drugs.

The PEG4 spacers provide a hydrophilic and flexible linker arm, which helps to maintain the solubility and biological activity of the conjugated protein.

A summary of the key properties of a commercially available N-Mal-N-bis(PEG4-NH-Boc) reagent is presented in Table 1.

PropertyValueReference
Molecular Formula C37H66N4O15[8]
Molecular Weight 807.0 g/mol [10]
Purity >96%[10]
Solubility Soluble in DMSO, DCM, DMF[8]
Storage Conditions -20°C[8]

Table 1: Physicochemical Properties of N-Mal-N-bis(PEG4-NH-Boc). These properties are typical for commercially available reagents and should be confirmed with the specific supplier.

Advantages of a Trifunctional Approach

The trifunctional nature of N-Mal-N-bis(PEG4-NH-Boc) offers several advantages for creating complex bioconjugates:

  • Site-Specific PEGylation: The maleimide group enables targeted conjugation to a specific cysteine residue, leading to a more homogeneous product compared to non-specific amine-reactive PEGylation.

  • Dual Functionalization: After the initial PEGylation, the two deprotected amine groups provide handles for attaching two additional molecules. This allows for the creation of bioconjugates with multiple functionalities, such as a therapeutic protein linked to both a targeting moiety and an imaging agent.[11]

  • Branched Structure: The branched PEG architecture provides enhanced steric shielding of the protein surface, which can lead to improved stability and reduced immunogenicity compared to linear PEGs.[2][12]

Experimental Protocols

This section provides detailed methodologies for the PEGylation of a protein with N-Mal-N-bis(PEG4-NH-Boc) and subsequent functionalization.

Protein Preparation

For site-specific PEGylation using the maleimide group, the target protein must have a free cysteine residue. If the protein does not naturally contain an accessible cysteine, one can be introduced through site-directed mutagenesis. It is crucial to ensure that other cysteine residues are involved in disulfide bonds or are otherwise inaccessible to prevent non-specific reactions.

Protocol 3.1: Reduction of Disulfide Bonds (if necessary) and Protein Purification

  • Protein Solution: Prepare a solution of the protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Reducing Agent: If the target cysteine is involved in a disulfide bond, add a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) at a 10-fold molar excess to the protein. Incubate for 1-2 hours at room temperature.

  • Purification: Remove the excess reducing agent and any small molecule contaminants by size-exclusion chromatography (SEC) or dialysis against the reaction buffer (e.g., PBS, pH 7.0-7.5).

PEGylation Reaction

The maleimide group of N-Mal-N-bis(PEG4-NH-Boc) reacts with the free thiol group of the cysteine residue to form a stable thioether linkage.

Figure 1: PEGylation Reaction. The maleimide group of N-Mal-N-bis(PEG4-NH-Boc) reacts with the thiol group of a cysteine residue on the protein.

Protocol 3.2: Thiol-Specific PEGylation

  • Reagent Preparation: Dissolve N-Mal-N-bis(PEG4-NH-Boc) in a suitable organic solvent (e.g., DMSO or DMF) to prepare a stock solution.

  • Reaction Mixture: Add the PEG reagent stock solution to the prepared protein solution. A molar excess of the PEG reagent (typically 5 to 20-fold) is recommended to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring. The optimal reaction time should be determined empirically.

  • Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of ~10 mM. Incubate for 30 minutes.

  • Purification: Purify the PEGylated protein from excess PEG reagent and quenching agent using SEC, ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC).

Deprotection of Boc Groups

The Boc protecting groups on the amine functionalities are removed under acidic conditions.

Protocol 3.3: Boc Deprotection

  • Acidic Treatment: Treat the purified PEGylated protein with a solution of trifluoroacetic acid (TFA) in a suitable solvent (e.g., 50% TFA in dichloromethane) for 1-2 hours at room temperature.

  • Solvent Removal: Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.

  • Purification: Purify the deprotected PEGylated protein by SEC or dialysis to remove any residual TFA.

Secondary Conjugation

The now-free primary amine groups can be used for further conjugation with molecules containing amine-reactive functional groups, such as NHS esters or isothiocyanates.

Figure 2: Secondary Conjugation. The deprotected amine groups on the PEGylated protein react with an NHS-ester activated payload.

Protocol 3.4: Amine-Reactive Conjugation

  • Buffer Exchange: Exchange the deprotected PEGylated protein into a suitable reaction buffer (e.g., PBS, pH 7.5-8.5).

  • Payload Preparation: Dissolve the amine-reactive payload (e.g., an NHS-ester of a targeting ligand) in a suitable organic solvent (e.g., DMSO).

  • Reaction Mixture: Add the payload solution to the protein solution at a desired molar ratio.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Purification: Purify the final bioconjugate using an appropriate chromatographic method (e.g., SEC, IEX, or HIC) to remove any unreacted payload.

Characterization of PEGylated Proteins

Thorough characterization of the PEGylated protein is essential to ensure product quality and consistency. A variety of analytical techniques can be employed.

Analytical TechniqueInformation ProvidedReference
SDS-PAGE Estimation of molecular weight increase and assessment of PEGylation efficiency.[13]
Size-Exclusion Chromatography (SEC) Separation of PEGylated protein from unreacted protein and PEG reagent; determination of hydrodynamic radius.[13]
Mass Spectrometry (MS) Accurate determination of molecular weight and degree of PEGylation.[14][15]
UV-Vis Spectroscopy Protein concentration determination.
Circular Dichroism (CD) Assessment of secondary structure integrity after PEGylation.
Biological Activity Assays Determination of the effect of PEGylation on the protein's biological function.

Table 2: Analytical Techniques for Characterization of PEGylated Proteins.

Application Example: Development of a Dual-Targeting Antibody-Drug Conjugate (ADC)

The unique properties of N-Mal-N-bis(PEG4-NH-Boc) make it an ideal linker for the development of sophisticated biotherapeutics like dual-targeting ADCs.

Experimental_Workflow cluster_synthesis Synthesis of Dual-Targeting ADC cluster_characterization Characterization cluster_evaluation In Vivo Evaluation A Antibody with Engineered Cysteine B PEGylation with N-Mal-N-bis(PEG4-NH-Boc) A->B C Boc Deprotection B->C D Conjugation with Targeting Ligand C->D E Conjugation with Cytotoxic Drug D->E F Purification E->F G SDS-PAGE F->G H Mass Spectrometry F->H I Binding Affinity Assays F->I J In Vitro Cytotoxicity Assay F->J K Pharmacokinetics Study J->K L Tumor Model Efficacy Study K->L

Figure 3: Experimental Workflow for ADC Development. This workflow outlines the key steps in synthesizing and evaluating a dual-targeting ADC using the trifunctional linker.

Cellular Fate of Complex Bioconjugates

Understanding the intracellular trafficking of complex bioconjugates like ADCs is crucial for optimizing their therapeutic efficacy. The following diagram illustrates a general pathway for the internalization and processing of an ADC.

Signaling_Pathway cluster_cell Cancer Cell cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Receptor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome Trafficking Drug Released Drug Lysosome->Drug Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Binding Apoptosis Apoptosis Target->Apoptosis Induction of

Figure 4: Intracellular Trafficking of an ADC. This diagram shows the general pathway of ADC internalization, drug release, and induction of apoptosis in a target cancer cell.

Conclusion

N-Mal-N-bis(PEG4-NH-Boc) is a versatile and powerful tool for the site-specific PEGylation and dual functionalization of proteins. Its unique trifunctional nature enables the creation of complex and highly tailored bioconjugates with potentially enhanced therapeutic properties. While specific experimental data for this particular reagent is not widely available in peer-reviewed literature, the well-established chemistries of maleimide-thiol coupling and amine-reactive conjugation provide a solid foundation for its application. The protocols and concepts presented in this guide offer a framework for researchers to explore the potential of this advanced PEGylation reagent in their drug development and research endeavors. Further empirical optimization will be necessary to achieve the desired outcomes for specific protein and payload combinations.

References

Methodological & Application

Application Notes and Protocols for N-Mal-N-bis(PEG4-NH-Boc) Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Mal-N-bis(PEG4-NH-Boc) is a heterotrifunctional linker designed for advanced bioconjugation applications, particularly in the development of complex biomolecules such as antibody-drug conjugates (ADCs). This linker possesses three distinct functional moieties:

  • A maleimide (B117702) group for the specific covalent attachment to thiol groups (e.g., from cysteine residues in proteins or peptides).[1]

  • Two Boc-protected amine groups at the terminus of two separate polyethylene (B3416737) glycol (PEG4) chains. These amines can be deprotected under acidic conditions to allow for the subsequent conjugation of two additional molecules.[1]

  • Four PEG units within each of the two amine-containing arms, which increases the hydrophilicity of the linker and the resulting conjugate, potentially improving solubility and reducing aggregation.[]

This unique architecture allows for a sequential and controlled conjugation strategy, enabling the creation of well-defined bioconjugates with a higher drug-to-antibody ratio (DAR) or the attachment of multiple different molecules (e.g., a targeting ligand and an imaging agent).[1][3]

Key Applications

  • Antibody-Drug Conjugates (ADCs): The primary application is in the construction of ADCs, where the maleimide group attaches to the antibody, and after deprotection, the two amines can be conjugated to cytotoxic drugs.[3]

  • Multifunctional Scaffolds: Creation of bioconjugates with dual functionalities, such as a targeting moiety and a therapeutic or diagnostic agent.

  • Surface Modification: Immobilization of biomolecules onto surfaces that have been functionalized with thiol groups.

Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation of N-Mal-N-bis(PEG4-NH-Boc) to a Protein

This protocol describes the initial conjugation of the maleimide group of the linker to a thiol-containing protein, such as a monoclonal antibody with reduced interchain disulfides or engineered cysteine residues.

Materials:

  • Thiol-containing protein (e.g., antibody)

  • N-Mal-N-bis(PEG4-NH-Boc)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Reducing agent (optional, for antibodies): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching reagent: N-acetylcysteine or L-cysteine

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification system: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF)

Procedure:

  • Protein Preparation (with optional reduction):

    • Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.

    • If reduction of disulfide bonds is necessary, add a 10-50 fold molar excess of TCEP and incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.

  • Linker Preparation:

    • Prepare a 10 mM stock solution of N-Mal-N-bis(PEG4-NH-Boc) in anhydrous DMSO.

  • Conjugation Reaction:

    • Add the N-Mal-N-bis(PEG4-NH-Boc) stock solution to the protein solution to achieve a 5-20 fold molar excess of the linker relative to the protein.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing and protection from light.

  • Quenching:

    • Add a quenching reagent (e.g., N-acetylcysteine) to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the resulting conjugate using SEC or TFF to remove excess linker and quenching reagent. The conjugate is typically eluted in a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration and the degree of labeling using UV-Vis spectrophotometry or mass spectrometry (e.g., LC-MS).

Protocol 2: Boc Deprotection of the Conjugate

This protocol outlines the removal of the Boc protecting groups to expose the primary amines for subsequent conjugation.

Materials:

  • Protein-N-Mal-N-bis(PEG4-NH-Boc) conjugate

  • Deprotection Reagent: Trifluoroacetic acid (TFA)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Neutralization Buffer: Saturated sodium bicarbonate solution

  • Purification system: Desalting column or dialysis cassette

Procedure:

  • Lyophilization (if necessary): If the conjugate is in an aqueous buffer, lyophilize to dryness.

  • Deprotection Reaction:

    • Dissolve the dried conjugate in anhydrous DCM.

    • Add TFA to a final concentration of 20-50% (v/v).

    • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by LC-MS if possible.

  • Work-up and Neutralization:

    • Remove the DCM and excess TFA under reduced pressure.

    • Co-evaporate with toluene (B28343) (2-3 times) to remove residual TFA.

    • Re-dissolve the conjugate in a minimal amount of a suitable organic solvent or acidic buffer and slowly add to a stirred, cold neutralization buffer. Alternatively, for robust proteins, the dried residue can be directly reconstituted in a buffer suitable for the next conjugation step, adjusting the pH as needed.

  • Purification:

    • Purify the deprotected conjugate using a desalting column or dialysis to exchange the buffer and remove TFA salts.

Protocol 3: Conjugation of a Carboxylic Acid-Containing Molecule to the Deprotected Amines

This protocol describes the final step of conjugating a payload (e.g., a cytotoxic drug with a carboxylic acid handle) to the newly exposed amines.

Materials:

  • Deprotected protein-linker conjugate

  • Carboxylic acid-containing payload

  • Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or HATU

  • Reaction Buffer: MES or HEPES buffer, pH 6.0-7.0

  • Anhydrous DMSO or DMF

  • Purification system: SEC or Hydrophobic Interaction Chromatography (HIC)

Procedure:

  • Payload Activation (EDC/NHS method):

    • Dissolve the carboxylic acid-containing payload in anhydrous DMSO or DMF.

    • Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS relative to the payload.

    • Incubate at room temperature for 15-30 minutes to form the NHS-ester.

  • Conjugation Reaction:

    • Add the activated payload solution to the deprotected protein-linker conjugate solution. A molar excess of the activated payload over the available amine groups is typically used.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Purification:

    • Purify the final bioconjugate using SEC to remove unreacted payload and coupling reagents. HIC can be used to separate species with different drug-to-antibody ratios.

  • Final Characterization:

    • Characterize the final product by methods such as LC-MS to confirm the molecular weight, SDS-PAGE to assess purity and aggregation, and HIC-HPLC to determine the drug-to-antibody ratio (DAR) distribution.

Data Presentation

Note: The following data is illustrative and representative of typical outcomes for bioconjugation reactions of this nature. Actual results will vary depending on the specific biomolecules and reaction conditions.

Table 1: Illustrative Thiol-Maleimide Conjugation Efficiency

ParameterCondition 1Condition 2Condition 3
Protein Antibody AAntibody AAntibody B
Protein Concentration 5 mg/mL10 mg/mL5 mg/mL
Linker:Protein Molar Ratio 5:110:110:1
Reaction Time 2 hours2 hours4 hours
Temperature Room TempRoom Temp4°C
Linker Incorporation (Linker/Protein) 1.83.53.2
Conjugation Yield 90%88%80%

Table 2: Illustrative Final Drug-to-Antibody Ratio (DAR) Distribution

Conjugation ParameterAverage DAR% DAR 0% DAR 2% DAR 4% DAR 6% DAR >6
Activated Drug:Amine Ratio (2:1) 3.551570100
Activated Drug:Amine Ratio (5:1) 5.22528605
Activated Drug:Amine Ratio (10:1) 5.812156517

Visualizations

Bioconjugation_Workflow cluster_step1 Step 1: Thiol-Maleimide Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Payload Conjugation A Thiol-containing Protein (e.g., Antibody) C Protein-Linker Conjugate (Boc-protected) A->C pH 7.0-7.5 B N-Mal-N-bis(PEG4-NH-Boc) Linker B->C D Deprotected Protein-Linker Conjugate (Free Amines) C->D TFA / DCM F Final Bioconjugate (e.g., ADC) D->F EDC, NHS E Carboxylic Acid- Containing Payload (x2) E->F

Caption: Experimental workflow for the three-stage bioconjugation process.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Receptor Target Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., DNA, Microtubules) Payload->Target 5. Target Engagement Apoptosis Apoptosis / Cell Death Target->Apoptosis 6. Cytotoxicity

Caption: Generalized signaling pathway for an antibody-drug conjugate (ADC).

References

Application Notes and Protocols for the Use of N-Mal-N-bis(PEG4-NH-Boc) in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug. The linker connecting the antibody and the payload is a critical determinant of the ADC's efficacy, stability, and pharmacokinetic profile. N-Mal-N-bis(PEG4-NH-Boc) is a heterotrifunctional linker designed to facilitate the development of next-generation ADCs. This branched linker features a maleimide (B117702) group for site-specific conjugation to antibody thiol groups, and two Boc-protected amine functionalities, allowing for the attachment of potentially two drug molecules. The inclusion of polyethylene (B3416737) glycol (PEG4) chains enhances the hydrophilicity of the resulting ADC, which can mitigate aggregation, improve solubility, and prolong its circulation half-life.[1][2]

These application notes provide a comprehensive guide to the use of N-Mal-N-bis(PEG4-NH-Boc) in the synthesis of ADCs, including detailed protocols for drug-linker conjugation, antibody modification, and final ADC purification and characterization.

Advantages of the N-Mal-N-bis(PEG4-NH-Boc) Linker

  • Dual-Drug Loading: The branched structure with two Boc-protected amines allows for the potential attachment of two payload molecules, increasing the drug-to-antibody ratio (DAR) in a controlled manner.[3]

  • Enhanced Hydrophilicity: The PEG4 moieties increase the water solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, helping to prevent aggregation.[1][2]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG can create a hydration shell around the payload, shielding it from premature clearance mechanisms and extending the ADC's circulation half-life.

  • Site-Specific Conjugation: The maleimide group reacts specifically with thiol groups, which can be generated by the reduction of interchain disulfide bonds in the antibody's Fc region, leading to more homogeneous ADC populations.[][]

Experimental Protocols

Part 1: Synthesis of the Drug-Linker Construct

This part of the protocol describes the conjugation of a cytotoxic drug containing a carboxylic acid group to the N-Mal-N-bis(PEG4-NH-Boc) linker. This process involves the deprotection of the Boc groups followed by the activation of the drug's carboxylic acid and subsequent amide bond formation.

Materials:

  • N-Mal-N-bis(PEG4-NH-Boc)

  • Cytotoxic drug with a carboxylic acid functionality (e.g., a derivative of MMAE or DM1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer (MS) for characterization

Protocol:

  • Boc Deprotection of the Linker: a. Dissolve N-Mal-N-bis(PEG4-NH-Boc) in a solution of 20-50% TFA in DCM. b. Stir the reaction mixture at room temperature for 1-2 hours. c. Monitor the deprotection by TLC or LC-MS. d. Upon completion, remove the solvent and excess TFA under reduced pressure. e. Precipitate the deprotected linker amine salt by adding cold diethyl ether and collect the solid by centrifugation or filtration. f. Dry the resulting N-Mal-N-bis(PEG4-amine) TFA salt under vacuum.

  • Activation of the Cytotoxic Drug: a. In a separate reaction vessel, dissolve the carboxylic acid-containing cytotoxic drug (2.2 equivalents) in anhydrous DMF. b. Add HATU (2.2 equivalents) and DIPEA (4.4 equivalents) to the solution. c. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Conjugation of the Drug to the Deprotected Linker: a. Dissolve the deprotected N-Mal-N-bis(PEG4-amine) TFA salt (1 equivalent) in anhydrous DMF and add DIPEA to neutralize the TFA salt. b. Add the pre-activated drug solution to the linker solution. c. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

  • Purification of the Drug-Linker Construct: a. Upon reaction completion, dilute the mixture with a suitable solvent and purify the drug-linker construct by preparative HPLC. b. Lyophilize the pure fractions to obtain the final drug-linker construct. c. Confirm the identity and purity of the product by high-resolution mass spectrometry.

Part 2: Synthesis of the Antibody-Drug Conjugate

This section details the conjugation of the purified drug-linker construct to a monoclonal antibody (mAb). The protocol involves the reduction of the antibody's interchain disulfide bonds to generate free thiol groups, followed by the maleimide-thiol conjugation reaction.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Purified Drug-Linker construct with a terminal maleimide group

  • Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for buffer exchange and purification

  • Hydrophobic Interaction Chromatography (HIC) column for DAR determination

Protocol:

  • Antibody Reduction: a. Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS with 1 mM EDTA. b. Add a 10-20 fold molar excess of TCEP to the antibody solution. c. Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds. d. Remove the excess TCEP by buffer exchange into PBS with 1 mM EDTA using a desalting column.

  • Conjugation Reaction: a. Immediately after the reduction and buffer exchange, add the purified drug-linker construct to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker per generated thiol group is recommended. The drug-linker should be dissolved in a minimal amount of a compatible organic solvent (e.g., DMSO) before addition, ensuring the final organic solvent concentration does not exceed 5-10% to maintain antibody integrity. b. Gently mix the reaction and incubate at 4°C for 4-16 hours or at room temperature for 1-2 hours.

  • Quenching the Reaction: a. To cap any unreacted thiol groups on the antibody and remove excess maleimide-linker, add a 2-fold molar excess of N-acetylcysteine relative to the initial amount of drug-linker. b. Incubate for 30 minutes at room temperature.

  • Purification of the ADC: a. Purify the ADC from unconjugated drug-linker, quenching reagent, and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). b. Collect the fractions corresponding to the monomeric ADC peak.

Characterization of the ADC

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the synthesized ADC.

ParameterMethodExpected Outcome
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)-HPLCA distribution of species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas. For this linker, a DAR of up to 2 is expected if both amine sites are conjugated.
UV-Vis SpectroscopyBy measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the drug, the average DAR can be estimated.
Mass Spectrometry (LC-MS)Provides the exact mass of the ADC, allowing for the determination of the different DAR species present in the sample.
Purity and Aggregation Size-Exclusion Chromatography (SEC)-HPLCA single major peak corresponding to the monomeric ADC should be observed. The percentage of aggregates and fragments should be minimal.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, CellTiter-Glo)The ADC should demonstrate potent and specific cytotoxicity against antigen-positive cancer cell lines, with significantly lower toxicity against antigen-negative cells.
Binding Affinity ELISA, Surface Plasmon Resonance (SPR)The conjugation process should not significantly impair the binding affinity of the antibody to its target antigen.

Quantitative Data Summary

The following table summarizes representative data from studies using PEGylated linkers in ADC synthesis. Note that specific results with N-Mal-N-bis(PEG4-NH-Boc) may vary depending on the antibody, drug, and conjugation conditions.

Linker TypeAverage DAR AchievedMonomer Purity (%)In Vitro Potency (IC50)Reference
Linear PEG4-Maleimide3.5 - 4.0>95%Sub-nanomolar[6]
Branched PEG (2-arm)5.4~90%Nanomolar[7]
Linear PEG8-Maleimide3.8>98%Sub-nanomolar[6]
Linear PEG12-Maleimide2.7>95%Sub-nanomolar[6]

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow Experimental Workflow for ADC Synthesis cluster_0 Part 1: Drug-Linker Synthesis cluster_1 Part 2: ADC Synthesis cluster_2 Characterization Boc_Deprotection Boc Deprotection of N-Mal-N-bis(PEG4-NH-Boc) Conjugation1 Amide Bond Formation Boc_Deprotection->Conjugation1 Drug_Activation Drug Carboxylic Acid Activation (HATU/DIPEA) Drug_Activation->Conjugation1 Purification1 HPLC Purification Conjugation1->Purification1 Drug_Linker Purified Drug-Linker Purification1->Drug_Linker Conjugation2 Maleimide-Thiol Conjugation Drug_Linker->Conjugation2 Antibody_Reduction Antibody Disulfide Bond Reduction (TCEP) Antibody_Reduction->Conjugation2 Quenching Quenching (N-acetylcysteine) Conjugation2->Quenching Purification2 SEC Purification Quenching->Purification2 Final_ADC Purified ADC Purification2->Final_ADC Characterization DAR Determination (HIC) Purity (SEC) Potency (In Vitro Assay) Final_ADC->Characterization

Caption: A schematic overview of the two-part synthesis and subsequent characterization of an Antibody-Drug Conjugate.

HER2 Signaling Pathway

Many ADCs target the HER2 receptor, which is overexpressed in various cancers. Upon dimerization, HER2 activates downstream signaling pathways like PI3K/AKT and MAPK, promoting cell proliferation and survival.[8][9] An anti-HER2 ADC binds to the receptor, is internalized, and releases its cytotoxic payload, leading to cancer cell death.

HER2_Signaling_Pathway HER2 Signaling Pathway and ADC Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_adc ADC Mechanism of Action HER2_dimer HER2 Dimerization PI3K PI3K HER2_dimer->PI3K RAS RAS HER2_dimer->RAS Internalization Internalization HER2_dimer->Internalization AKT AKT PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK MAPK->Proliferation ADC Anti-HER2 ADC ADC->HER2_dimer Binding Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death

Caption: The HER2 signaling pathway and the mechanism of action for an anti-HER2 ADC.

References

Application Notes and Protocols for Maleimide-Thiol Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleimide-thiol conjugation is a widely utilized bioconjugation technique that facilitates the site-specific modification of biomolecules.[1] This method leverages the Michael addition reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group, typically from a cysteine residue in a protein or a modified oligonucleotide, to form a stable thioether bond.[1][2] The reaction is highly efficient and selective for thiols under mild, physiological conditions (pH 6.5-7.5), making it a cornerstone in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and functionalized nanoparticles.[1][3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[3][4] This document provides a detailed, step-by-step protocol for performing maleimide-thiol conjugation, including reagent preparation, reaction conditions, and purification of the final conjugate.

Reaction Mechanism

The core of this conjugation chemistry is the nucleophilic attack of a thiolate anion on one of the carbon atoms of the maleimide's double bond. This forms a stable, covalent thioether linkage. The optimal pH range of 6.5-7.5 is crucial; below pH 6.5, the reaction rate decreases as the thiol is less likely to be in its reactive thiolate form, while above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and side reactions with primary amines like lysine (B10760008) residues.[4]

Key Experimental Parameters and Data

Successful maleimide-thiol conjugation hinges on the careful control of several experimental parameters. The following table summarizes key quantitative data and recommended starting conditions, which should be optimized for each specific application.[4]

ParameterRecommended Range/ValueNotes
pH 6.5 - 7.5Optimal for thiol selectivity and reaction rate.[3][4]
Maleimide:Thiol Molar Ratio 10:1 to 20:1 (for proteins/dyes)A molar excess of the maleimide reagent is often used to drive the reaction to completion.[4] For nanoparticles, ratios of 2:1 to 5:1 have been shown to be optimal.[5]
Reaction Temperature Room Temperature or 4°CRoom temperature reactions are typically faster (e.g., 2 hours).[4] Reactions at 4°C can proceed overnight.[4]
Reaction Time 30 minutes to OvernightDependent on reactants and temperature. Optimization is recommended. For example, a cRGDfK peptide reached 84% efficiency in 30 minutes, while a nanobody required 2 hours for 58% efficiency.[5]
Buffer Composition PBS, HEPES, or TrisBuffers should be degassed and free of thiol-containing compounds.[6] The inclusion of 1-5 mM EDTA is recommended to prevent metal-catalyzed oxidation of thiols.[4]
Reducing Agent (if needed) TCEP (10-100x molar excess)TCEP is preferred as it does not need to be removed prior to conjugation.[4] If DTT is used, it must be removed before adding the maleimide reagent.[4]

Experimental Workflow Diagram

Maleimide_Thiol_Conjugation_Workflow cluster_prep 1. Reagent Preparation cluster_reduction 2. Disulfide Reduction (Optional) cluster_conjugation 3. Conjugation Reaction cluster_quench 4. Quenching (Optional) cluster_purification 5. Purification cluster_analysis 6. Analysis and Storage prep_thiol Prepare Thiol-containing Biomolecule (1-10 mg/mL in degassed buffer, pH 7.0-7.5) reduce Add TCEP (10-100x molar excess) Incubate for 20-30 min at RT prep_thiol->reduce If disulfides are present conjugate Add Maleimide solution to Thiol solution (10-20x molar excess) Incubate for 2h at RT or overnight at 4°C prep_thiol->conjugate If no disulfides prep_maleimide Prepare Maleimide Stock Solution (e.g., 10 mM in anhydrous DMSO or DMF) prep_maleimide->conjugate reduce->conjugate quench Add free thiol (e.g., cysteine) to react with excess maleimide conjugate->quench purify Purify Conjugate (e.g., Size-Exclusion Chromatography, Dialysis) conjugate->purify If quenching is skipped quench->purify analyze Characterize Conjugate (e.g., UV-Vis for DOL) Store appropriately purify->analyze

Caption: A step-by-step workflow for the maleimide-thiol conjugation process.

Detailed Experimental Protocol

This protocol provides a general guideline for the conjugation of a maleimide-activated molecule to a thiol-containing protein.

1. Materials and Reagents

  • Thiol-containing protein (e.g., antibody, enzyme)

  • Maleimide-activated molecule (e.g., fluorescent dye, drug-linker)

  • Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer at pH 7.0-7.5.[7] The buffer should be degassed by vacuum or by bubbling with an inert gas (e.g., nitrogen, argon) for several minutes.

  • Chelating Agent (optional but recommended): Ethylenediaminetetraacetic acid (EDTA) at a final concentration of 1-5 mM.[4]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).[4]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7]

  • Quenching Reagent (optional): Cysteine or 2-mercaptoethanol (B42355).[4]

  • Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex), dialysis tubing, or ultrafiltration device.[8]

2. Preparation of Reagents

  • Thiol-Containing Protein Solution:

    • Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[9]

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP to the protein solution.[10]

    • Incubate the mixture for 20-60 minutes at room temperature.[4]

    • Note: If using dithiothreitol (B142953) (DTT) as the reducing agent, it is crucial to remove the excess DTT before adding the maleimide reagent, as it will compete in the reaction. This can be achieved through a desalting column or buffer exchange.[4]

  • Maleimide Stock Solution:

    • Immediately before use, dissolve the maleimide-activated molecule in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[7]

    • Briefly vortex to ensure the reagent is fully dissolved. Unused stock solutions can often be stored at -20°C for up to a month, protected from light.[7]

3. Conjugation Reaction

  • Add the prepared maleimide stock solution to the thiol-containing protein solution while gently stirring or vortexing. A 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins.[4]

  • If the solution is sensitive to oxygen, flush the reaction vial with an inert gas (nitrogen or argon) before sealing.[9]

  • Incubate the reaction mixture. Common conditions are 2 hours at room temperature or overnight at 4°C.[4] If any of the components are light-sensitive, protect the reaction vial from light.

4. Quenching the Reaction (Optional)

  • To stop the conjugation reaction and consume any unreacted maleimide, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added to the reaction mixture.[4]

5. Purification of the Conjugate

  • Separate the final conjugate from unreacted maleimide, quenching agents, and any byproducts.

  • Size-Exclusion Chromatography (SEC): This is a common and effective method. Equilibrate the SEC column with a suitable buffer (e.g., PBS).[4] Load the quenched reaction mixture onto the column. The larger conjugate will elute first, followed by the smaller, unreacted molecules.[4] Collect fractions and monitor the elution profile using UV absorbance at 280 nm.[4]

  • Dialysis or Ultrafiltration: These methods can also be used to remove small molecule impurities.[8]

6. Characterization and Storage

  • Degree of Labeling (DOL): For chromophoric or fluorescent maleimides, the DOL can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the dye (at its A_max).

  • Storage: For immediate use, the purified conjugate can be stored at 2-8°C, protected from light, for up to a week.[7] For long-term storage, it is recommended to add a stabilizer like 5-10 mg/mL BSA and a bacteriostatic agent like 0.01-0.03% sodium azide.[7] Alternatively, adding 50% glycerol (B35011) and storing at -20°C can preserve the conjugate for up to a year.[7]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low Conjugation Yield Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at pH > 7.5.[4]Prepare maleimide solutions fresh in anhydrous DMSO or DMF immediately before use.[10]
Thiol Oxidation: Free thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[4]Work with degassed buffers, on ice when possible, and include a chelating agent like EDTA (1-5 mM) to sequester metal ions.[4]
Incorrect pH: The reaction buffer is outside the optimal 6.5-7.5 range.[4]Prepare fresh buffer and verify the pH immediately before starting the reaction.[11]
Inaccessible Thiols: Cysteine residues may be buried within the protein's tertiary structure or involved in disulfide bonds.Perform a reduction step with TCEP.[10] Consider using denaturing conditions if the protein can be refolded.
Off-Target Reactions Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines (e.g., lysine residues).[3]Maintain the reaction pH strictly within the 6.5-7.5 range.[4]
Instability of Conjugate Retro-Michael Reaction: The thioether bond can be reversible, especially in environments with high concentrations of other thiols (e.g., in vivo).[10]After conjugation, consider adjusting the pH to 8.5-9.0 to induce hydrolysis of the thiosuccinimide ring, which results in a more stable product.[10]

Signaling Pathway and Logical Relationship Diagram

Maleimide_Reaction_Logic cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes pH pH Desired_Product Desired Thioether Conjugate pH->Desired_Product pH 6.5 - 7.5 (Optimal) Side_Product_Amine Amine Side-Product pH->Side_Product_Amine pH > 7.5 Side_Product_Hydrolysis Hydrolyzed Maleimide (Inactive) pH->Side_Product_Hydrolysis pH > 7.5 No_Reaction No Reaction / Low Yield pH->No_Reaction pH < 6.5 Thiol_State Thiol State Thiol_State->Desired_Product Reduced (Free Thiol) Thiol_State->No_Reaction Oxidized (Disulfide) Maleimide_State Maleimide State Maleimide_State->Desired_Product Active Maleimide_State->Side_Product_Hydrolysis Aqueous Storage

Caption: Logical relationships between pH, reactant state, and reaction outcomes.

References

Application Notes and Protocols for N-Mal-N-bis(PEG4-NH-Boc) Conjugation to Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Mal-N-bis(PEG4-NH-Boc) is a heterotrifunctional linker designed for advanced bioconjugation applications. This molecule incorporates three key functionalities: a maleimide (B117702) group for specific reaction with thiol-containing molecules such as cysteine residues, and two tert-butyloxycarbonyl (Boc)-protected amine groups. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce steric hindrance. This unique architecture allows for the initial covalent attachment to a protein or peptide via a stable thioether bond, followed by the deprotection of the Boc groups to reveal two primary amines. These amines can then be used for subsequent conjugation to other molecules of interest, such as drugs, imaging agents, or other biomolecules, making this linker ideal for the construction of complex bioconjugates like antibody-drug conjugates (ADCs) or targeted drug delivery systems.[1][2][3][4]

The reaction between the maleimide group and a cysteine residue proceeds via a Michael addition, forming a stable covalent thioether linkage.[5] This reaction is highly specific for thiols under mild conditions, typically at a pH range of 6.5-7.5.[6] Following the initial conjugation, the Boc protecting groups can be efficiently removed under acidic conditions, commonly using trifluoroacetic acid (TFA), to yield free primary amines ready for further functionalization.[7][8]

These application notes provide a detailed protocol for the reaction of N-Mal-N-bis(PEG4-NH-Boc) with cysteine residues on a protein or peptide, followed by the deprotection of the Boc groups.

Data Presentation

The efficiency and kinetics of the maleimide-cysteine conjugation are influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following tables provide a summary of typical reaction conditions and expected outcomes based on general maleimide-cysteine conjugation chemistry. Optimization for specific proteins and applications is recommended.

Table 1: Typical Reaction Parameters for Maleimide-Cysteine Conjugation

ParameterRecommended RangeNotes
pH 6.5 - 7.5Balances efficient thiol reaction with minimizing maleimide hydrolysis.
Temperature 4°C - 25°CLower temperatures can be used to minimize side reactions.
Reaction Time 1 - 4 hoursMonitor reaction progress for optimization.
Molar Ratio (Linker:Cysteine) 5:1 to 20:1A molar excess of the linker drives the reaction to completion.
Protein Concentration 1 - 10 mg/mLDependent on the solubility and stability of the protein.

Table 2: Typical Parameters for Boc Deprotection

ParameterRecommended ConditionsNotes
Deprotection Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)A common and effective method for Boc removal.[7][8]
TFA Concentration 20% - 50% (v/v)Higher concentrations can lead to faster deprotection.
Temperature 0°C to Room TemperatureThe reaction is typically performed at room temperature.
Reaction Time 30 - 120 minutesMonitor reaction progress by TLC or LC-MS.[7]
Scavengers Triisopropylsilane (TIS)Can be added to prevent side reactions.

Experimental Protocols

Part 1: Conjugation of N-Mal-N-bis(PEG4-NH-Boc) to a Cysteine-Containing Protein

This protocol describes a general procedure for the conjugation of the maleimide linker to a protein with an available cysteine residue.

Materials:

  • Cysteine-containing protein

  • N-Mal-N-bis(PEG4-NH-Boc)

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4, degassed

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional, for disulfide bond reduction)

  • Desalting columns (e.g., PD-10)

  • Reaction tubes

Protocol:

  • Protein Preparation:

    • Dissolve the cysteine-containing protein in degassed PBS buffer to a final concentration of 1-10 mg/mL.

    • If the target cysteine is part of a disulfide bond, reduction is necessary. Add a 10-fold molar excess of TCEP to the protein solution. Incubate at room temperature for 30-60 minutes.

    • Remove the excess TCEP using a desalting column equilibrated with degassed PBS.

  • Linker Preparation:

    • Prepare a stock solution of N-Mal-N-bis(PEG4-NH-Boc) in DMSO or DMF (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the N-Mal-N-bis(PEG4-NH-Boc) stock solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle mixing.

    • Protect the reaction from light if using a light-sensitive protein.

  • Purification of the Conjugate:

    • Remove the excess, unreacted linker by size-exclusion chromatography (SEC) or using a desalting column equilibrated with a suitable buffer (e.g., PBS).

    • The purified conjugate can be characterized by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the conjugation.

Part 2: Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting groups from the conjugated protein to expose the primary amines.

Materials:

  • Boc-protected protein conjugate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reaction vessel

Protocol:

  • Lyophilization (Optional):

    • If the purified conjugate is in an aqueous buffer, it can be lyophilized to dryness.

  • Deprotection Reaction:

    • Dissolve the lyophilized (or dried) conjugate in anhydrous DCM.

    • Add TFA to the solution to a final concentration of 20-50% (v/v).

    • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by LC-MS to confirm the removal of both Boc groups.

  • Work-up and Purification:

    • Remove the DCM and excess TFA by rotary evaporation.

    • For a salt-free product, the residue can be redissolved in a minimal amount of water and purified by SEC or dialysis against the desired buffer.

    • Alternatively, for small molecule conjugates, the residue can be dissolved in DCM and washed with a saturated sodium bicarbonate solution to neutralize the TFA. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected conjugate.

Mandatory Visualizations

Reaction_Mechanism Reaction of N-Mal-N-bis(PEG4-NH-Boc) with Cysteine cluster_reactants Reactants cluster_reaction Michael Addition cluster_product Conjugate Linker N-Mal-N-bis(PEG4-NH-Boc) Reaction pH 6.5-7.5 Linker->Reaction Protein Protein-SH (Cysteine Residue) Protein->Reaction Conjugate Protein-S-Linker (Stable Thioether Bond) Reaction->Conjugate Covalent Bond Formation

Caption: Michael addition of the maleimide linker to a cysteine residue.

Experimental_Workflow Experimental Workflow for Conjugation and Deprotection Start Start: Cysteine-containing Protein Reduce 1. Reduce Disulfide Bonds (optional) (TCEP) Start->Reduce Purify1 2. Purify Reduced Protein (Desalting Column) Reduce->Purify1 Conjugate 3. Conjugate with N-Mal-N-bis(PEG4-NH-Boc) Purify1->Conjugate Purify2 4. Purify Conjugate (Size-Exclusion Chromatography) Conjugate->Purify2 Deprotect 5. Boc Deprotection (TFA/DCM) Purify2->Deprotect Purify3 6. Purify Final Product (SEC or Dialysis) Deprotect->Purify3 End End: Functionalized Protein with Free Amines Purify3->End

Caption: Workflow for protein conjugation and subsequent Boc deprotection.

Logical_Relationship Functional Relationship of the Trifunctional Linker cluster_linker N-Mal-N-bis(PEG4-NH-Boc) cluster_targets Reaction Targets Maleimide Maleimide Group Cysteine Cysteine Thiol Maleimide->Cysteine Reacts with BocAmine1 Boc-Protected Amine 1 Deprotection Acidic Deprotection BocAmine1->Deprotection Deprotected by BocAmine2 Boc-Protected Amine 2 BocAmine2->Deprotection Deprotected by Payload Payload Molecule (e.g., Drug, Dye) Deprotection->Payload Enables reaction with

Caption: Functional components of the trifunctional linker and their reactivity.

References

Application Notes and Protocols: Site-Specific Antibody Conjugation Using N-Mal-N-bis(PEG4-NH-Boc) for High Drug-to-Antibody Ratio (DAR) Payloads

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. A critical parameter in ADC design is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody. Achieving a high and homogeneous DAR is often desirable for enhancing therapeutic efficacy. The N-Mal-N-bis(PEG4-NH-Boc) linker is a heterotrifunctional molecule designed to facilitate the development of ADCs with a high DAR. This linker features a maleimide (B117702) group for site-specific conjugation to thiol groups on an antibody, and two Boc-protected amine functionalities, which, after deprotection, can be conjugated to two payload molecules. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and can improve the pharmacokinetic properties of the resulting ADC.[][]

This document provides detailed protocols for the conjugation of N-Mal-N-bis(PEG4-NH-Boc) to a thiol-containing antibody, followed by the deprotection of the Boc groups to prepare the antibody for payload attachment. It also outlines methods for the characterization of the resulting antibody-linker conjugate.

Principle of the Method

The conjugation process involves a three-step sequential reaction:

  • Antibody Reduction: The interchain disulfide bonds of the antibody are partially or fully reduced to generate free sulfhydryl (thiol) groups. This step is critical for creating specific attachment points for the maleimide linker.

  • Maleimide-Thiol Conjugation: The maleimide group of the N-Mal-N-bis(PEG4-NH-Boc) linker reacts specifically with the generated free thiol groups on the antibody via a Michael addition reaction, forming a stable thioether bond.[]

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting groups on the two PEGylated arms of the linker are removed under acidic conditions to expose the primary amine functionalities. These amines are then available for subsequent conjugation to activated drug-linker payloads.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the conjugation and deprotection steps. These values are starting points and may require optimization for specific antibodies and applications.

Table 1: Recommended Reaction Conditions for Antibody Reduction and Maleimide Conjugation

ParameterCondition
Antibody Reduction
Antibody Concentration5-10 mg/mL
Reduction BufferPBS, pH 7.0-7.5, with 1-2 mM EDTA
Reducing AgentTCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)
Molar Excess of Reducing Agent10-20 fold molar excess over antibody
Reaction TemperatureRoom Temperature (20-25°C) or 37°C
Reaction Time30-120 minutes
Maleimide Conjugation
Molar Excess of Linker5-20 fold molar excess over available thiol groups
Co-solventDMSO or DMF (final concentration ≤ 10% v/v)
Reaction Temperature4°C to Room Temperature (20-25°C)
Reaction Time2-16 hours (overnight at 4°C is common)

Table 2: Boc Deprotection Conditions

ParameterCondition
Deprotection ReagentTrifluoroacetic acid (TFA) in an organic solvent (e.g., DCM) or an aqueous solution
TFA Concentration20-50% (v/v) in DCM or 95% aqueous TFA with scavengers
Scavengers (optional)Triisopropylsilane (TIS), water
Reaction Temperature0°C to Room Temperature
Reaction Time30-60 minutes

Table 3: Characterization of Antibody-Linker Conjugates

Analytical MethodInformation Provided
Hydrophobic Interaction Chromatography (HIC) Average Linker-to-Antibody Ratio (LAR), distribution of species with different numbers of linkers.
Size Exclusion Chromatography (SEC) Detection of aggregation and confirmation of conjugate purity.
LC-MS (Liquid Chromatography-Mass Spectrometry) Precise mass of the antibody-linker conjugate, confirmation of successful conjugation, and determination of LAR.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) Assessment of conjugation and purity under reducing and non-reducing conditions.

Experimental Protocols

Protocol 1: Antibody Reduction

This protocol describes the generation of free thiol groups on the antibody by reducing interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Phosphate Buffered Saline (PBS), pH 7.2, degassed

  • EDTA solution (0.5 M, pH 8.0)

  • TCEP solution (10 mM in water, freshly prepared)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare the antibody solution to a concentration of 5-10 mg/mL in degassed PBS.

  • Add EDTA to a final concentration of 1-2 mM to chelate any metal ions that could catalyze re-oxidation of thiols.

  • Add a 10-20 fold molar excess of freshly prepared TCEP solution to the antibody solution.

  • Incubate the reaction mixture at room temperature for 60 minutes with gentle mixing.

  • Immediately remove the excess TCEP using a desalting column equilibrated with degassed PBS, pH 7.2, containing 1 mM EDTA.

  • Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm and quantify the number of free thiols using Ellman's reagent.

Protocol 2: Conjugation of N-Mal-N-bis(PEG4-NH-Boc) to Reduced Antibody

Materials:

  • Reduced antibody solution (from Protocol 1)

  • N-Mal-N-bis(PEG4-NH-Boc) linker

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution: N-acetylcysteine or Cysteine (100 mM in PBS)

  • Purification system (e.g., SEC or diafiltration)

Procedure:

  • Equilibrate the vial of N-Mal-N-bis(PEG4-NH-Boc) to room temperature.

  • Prepare a 10 mM stock solution of the linker in anhydrous DMSO.

  • Add a 10-fold molar excess of the linker stock solution to the reduced antibody solution with gentle stirring. Ensure the final DMSO concentration does not exceed 10% (v/v).

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the reaction by adding a 2-fold molar excess of the quenching solution over the initial amount of linker and incubate for 30 minutes at room temperature.

  • Purify the antibody-linker conjugate from excess linker and quenching reagent using size exclusion chromatography (SEC) or tangential flow filtration (TFF) with a suitable buffer (e.g., PBS).

  • Characterize the purified conjugate for linker-to-antibody ratio (LAR), purity, and aggregation using HIC, SEC, and LC-MS.

Protocol 3: Boc Deprotection of the Antibody-Linker Conjugate

This protocol describes the removal of the Boc protecting groups to expose the primary amines for payload conjugation.

Materials:

  • Purified antibody-linker conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous (for organic phase deprotection)

  • Triisopropylsilane (TIS) (scavenger)

  • Diafiltration or buffer exchange system

Procedure:

Note: This step should be performed with caution in a chemical fume hood due to the corrosive nature of TFA.

  • Preparation of Deprotection Solution: Prepare a solution of 20-50% TFA in anhydrous DCM. For aqueous deprotection, a solution of 95% TFA, 2.5% water, and 2.5% TIS can be used.[3]

  • Deprotection Reaction:

    • For organic phase deprotection (if the conjugate is lyophilized): Dissolve the lyophilized conjugate in the TFA/DCM solution and stir at room temperature for 30-60 minutes.

    • For aqueous phase deprotection: Add the aqueous TFA solution to the chilled antibody-linker conjugate solution and incubate on ice for 30-60 minutes.

  • Removal of TFA:

    • For the organic phase reaction, evaporate the TFA and DCM under a stream of nitrogen.

    • For the aqueous reaction, immediately neutralize the solution with a suitable buffer or proceed to buffer exchange.

  • Purification: Purify the deprotected antibody-linker conjugate immediately by diafiltration or a desalting column using a buffer suitable for the subsequent payload conjugation step (e.g., PBS, pH 7.4).

  • The resulting antibody-linker with two free amine groups per attached linker is now ready for conjugation to an activated payload.

Mandatory Visualizations

experimental_workflow cluster_reduction Step 1: Antibody Reduction cluster_conjugation Step 2: Linker Conjugation cluster_deprotection Step 3: Boc Deprotection cluster_payload Step 4: Payload Attachment mAb Monoclonal Antibody (mAb) with Disulfide Bonds TCEP TCEP (Reducing Agent) reduced_mAb Reduced mAb with Free Thiols (-SH) linker N-Mal-N-bis(PEG4-NH-Boc) Linker TCEP->reduced_mAb Reduction (RT, 60 min) conjugated_mAb mAb-Linker-(NH-Boc)₂ Conjugate linker->conjugated_mAb Maleimide-Thiol Coupling (4°C, overnight) TFA TFA (Deprotection Agent) deprotected_mAb mAb-Linker-(NH₂)₂ Conjugate TFA->deprotected_mAb Acidic Deprotection (0°C, 30-60 min) payload Activated Payload (e.g., NHS-ester) final_ADC Final ADC (High DAR) payload->final_ADC Amine Coupling

Caption: Experimental workflow for high DAR ADC synthesis.

logical_relationship start Start: Monoclonal Antibody reduction Antibody Reduction (Generation of -SH groups) start->reduction conjugation Linker Conjugation (Attachment of N-Mal-N-bis(PEG4-NH-Boc)) reduction->conjugation purification1 Purification 1 (Removal of excess linker) conjugation->purification1 deprotection Boc Deprotection (Exposure of -NH₂ groups) purification1->deprotection purification2 Purification 2 (Removal of TFA) deprotection->purification2 payload_conjugation Payload Conjugation (Attachment of two drug molecules) purification2->payload_conjugation purification3 Final Purification (Removal of excess payload) payload_conjugation->purification3 end End: High DAR ADC purification3->end

Caption: Logical flow of the conjugation and purification process.

References

Application Notes and Protocols for the Analytical Characterization of Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The characterization of bioconjugates, such as antibody-drug conjugates (ADCs), is a critical aspect of their development and quality control. Due to their inherent heterogeneity, a multi-faceted analytical approach is required to ensure their safety, efficacy, and consistency. This document provides detailed application notes and experimental protocols for the key analytical methods used to characterize these complex biomolecules. The techniques described herein are essential for determining critical quality attributes (CQAs), including drug-to-antibody ratio (DAR), size and charge heterogeneity, conjugation site analysis, and stability.

Orthogonal Analytical Strategy for Bioconjugate Characterization

A comprehensive understanding of a bioconjugate's properties necessitates the use of multiple, orthogonal analytical techniques. Each method provides a unique perspective on the molecule's characteristics. The interplay between these techniques allows for a thorough assessment of the conjugate's quality.

Orthogonal_Strategy cluster_CQAs Critical Quality Attributes (CQAs) cluster_Techniques Analytical Techniques DAR Drug-to-Antibody Ratio (DAR) & Drug Distribution Aggregation Aggregation & Size Variants Charge Charge Heterogeneity Identity Molecular Weight & Identity Confirmation Purity Purity & Impurities HIC Hydrophobic Interaction Chromatography (HIC) HIC->DAR SEC Size Exclusion Chromatography (SEC) SEC->Aggregation SEC->Purity CE Capillary Electrophoresis (CE-SDS, cIEF) CE->Charge CE->Purity MS Mass Spectrometry (LC-MS, MALDI-TOF) MS->DAR MS->Identity UVVis UV/Vis Spectroscopy UVVis->DAR RP_HPLC Reversed-Phase HPLC (RP-HPLC) RP_HPLC->DAR RP_HPLC->Purity

Caption: Orthogonal analytical strategy for bioconjugate CQAs.

Determination of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical parameter that directly influences the efficacy and toxicity of an ADC. Several techniques can be employed to determine the average DAR and the distribution of different drug-loaded species.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. Since the conjugation of hydrophobic drugs to an antibody increases its overall hydrophobicity, HIC is a powerful tool for resolving species with different numbers of conjugated drugs.[1] It is considered a standard method for analyzing the drug distribution of cysteine-linked ADCs.[2]

Table 1: Comparison of HIC Performance for DAR Analysis

ParameterTypical Value/RangeReference
Resolution Baseline separation of DAR 0, 2, 4, 6, 8 species[3]
Precision (RSD) < 5% for relative peak areas[4]
Compatibility Mild, non-denaturing conditions preserving native structure[5]
MS Compatibility Traditionally incompatible due to non-volatile salts, but online HIC-MS methods are emerging[6][7]

Materials:

  • Antibody-drug conjugate sample

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • Optional: Isopropanol or Acetonitrile (B52724) for highly hydrophobic conjugates

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes at a flow rate of 0.5 mL/min.

  • Injection: Inject 10-50 µg of the prepared sample.

  • Chromatographic Separation:

    • Maintain 100% Mobile Phase A for 5 minutes.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

    • Hold at 100% Mobile Phase B for 5 minutes.

    • Return to 100% Mobile Phase A and re-equilibrate for 10 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the percentage of each species by dividing the individual peak area by the total peak area.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100

HIC_Workflow Sample_Prep Sample Preparation (Dilution in High Salt Buffer) Equilibration Column Equilibration (High Salt Buffer) Injection Sample Injection Equilibration->Injection Gradient_Elution Gradient Elution (Decreasing Salt Concentration) Injection->Gradient_Elution Detection UV Detection (280 nm) Gradient_Elution->Detection Data_Analysis Data Analysis (Peak Integration & DAR Calculation) Detection->Data_Analysis

Caption: HIC experimental workflow for DAR analysis.
UV/Vis Spectroscopy

UV/Vis spectroscopy offers a rapid and straightforward method for determining the average DAR, provided the drug and antibody have distinct absorbance maxima.[8][9]

Materials:

  • ADC sample

  • Unconjugated antibody

  • Drug-linker

  • Appropriate buffer (e.g., PBS)

  • UV/Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine Extinction Coefficients:

    • Measure the absorbance of known concentrations of the unconjugated antibody at 280 nm and at the wavelength of maximum absorbance for the drug (λmax_drug).

    • Measure the absorbance of known concentrations of the drug-linker at 280 nm and λmax_drug.

    • Calculate the molar extinction coefficients (ε) for the antibody and the drug at both wavelengths using the Beer-Lambert law (A = εcl).[5]

  • Measure ADC Absorbance: Measure the absorbance of the ADC sample at 280 nm (A_280) and λmax_drug (A_λmax_drug).

  • Calculate Concentrations: The total absorbance at each wavelength is the sum of the absorbances of the antibody and the drug. The concentrations of the antibody ([Ab]) and the drug ([Drug]) in the ADC sample can be calculated by solving the following system of equations:

    • A_280 = ε_Ab,280 * [Ab] * l + ε_Drug,280 * [Drug] * l

    • A_λmax_drug = ε_Ab,λmax_drug * [Ab] * l + ε_Drug,λmax_drug * [Drug] * l (where l is the path length of the cuvette)

  • Calculate Average DAR:

    • Average DAR = [Drug] / [Ab]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for determining the DAR and identifying the drug load distribution with high accuracy.[10][11] Both intact mass analysis and analysis of subunits (e.g., light and heavy chains after reduction) can be employed.

Table 2: Comparison of MS Techniques for DAR Analysis

TechniquePrincipleAdvantagesDisadvantagesReference
LC-MS (Intact) Measures the molecular weight of the entire ADC.Provides information on the entire molecule.Can be challenging for heterogeneous mixtures; potential for in-source dissociation.[11][12]
LC-MS (Subunit) Measures the molecular weight of reduced light and heavy chains.Higher resolution and sensitivity for individual chains.Requires a reduction step; does not directly measure the intact ADC.[6]
MALDI-TOF MS Measures the mass of the intact ADC.Rapid analysis, tolerant to some buffers.Lower resolution and mass accuracy compared to LC-MS.[13]

Materials:

  • ADC sample

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Reversed-phase column suitable for large proteins (e.g., C4)

  • LC-MS system (e.g., Q-TOF)

Procedure:

  • Sample Preparation: Dilute the ADC sample to 0.1-1 mg/mL in Mobile Phase A. For some ADCs, a desalting or buffer exchange step may be necessary.[14]

  • Chromatographic Separation:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 1-5 µg of the sample.

    • Apply a linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.

  • Mass Spectrometry Analysis:

    • Acquire data in positive ion mode over a mass range appropriate for the ADC (e.g., m/z 1000-5000).

    • Use electrospray ionization (ESI).

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.

    • Identify the peaks corresponding to the different DAR species.

    • Calculate the average DAR based on the relative intensities of the deconvoluted peaks.

Analysis of Aggregation and Size Variants

Aggregation is a critical quality attribute as it can impact the efficacy and immunogenicity of biotherapeutics. Size Exclusion Chromatography (SEC) is the primary method for quantifying aggregates and other size variants.[15]

Table 3: Typical SEC Parameters for ADC Analysis

ParameterTypical Value/SettingReference
Column Silica-based with hydrophilic coating (e.g., Agilent AdvanceBio SEC)[16]
Mobile Phase Phosphate buffered saline (PBS), pH 6.8-7.4[9]
Flow Rate 0.5 - 1.0 mL/min[17]
Detection UV at 280 nm[18]
Sample Load 10 - 100 µg[17]

Materials:

  • ADC sample

  • SEC Mobile Phase (e.g., 150 mM Sodium Phosphate, pH 7.0)

  • SEC column

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject an appropriate volume of the sample (e.g., 20 µL).

  • Isocratic Elution: Run the separation under isocratic conditions with the SEC mobile phase. The run time will depend on the column dimensions and flow rate.

  • Detection: Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight fragments.

    • Calculate the percentage of each species relative to the total peak area.

SEC_Workflow Sample_Prep Sample Preparation (Dilution in Mobile Phase) Equilibration System Equilibration (Isocratic Mobile Phase) Injection Sample Injection Equilibration->Injection Separation Isocratic Elution (Separation by Size) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Analysis Data Analysis (% Aggregate, % Monomer) Detection->Analysis

Caption: SEC experimental workflow for aggregate analysis.

Characterization of Charge Heterogeneity

Charge heterogeneity arises from various post-translational modifications and degradation pathways. Capillary Electrophoresis (CE) techniques, such as capillary isoelectric focusing (cIEF) and capillary zone electrophoresis (CZE), are high-resolution methods for assessing charge variants.[1][19]

Table 4: Capillary Electrophoresis Techniques for Charge Variant Analysis

TechniquePrincipleApplicationReference
cIEF Separation based on isoelectric point (pI) in a pH gradient.High-resolution separation of charge variants.[20]
CZE Separation based on charge-to-size ratio in a buffered electrolyte.Analysis of charge heterogeneity.[21]
CE-SDS Separation of SDS-protein complexes based on molecular weight.Purity and molecular weight determination under denaturing conditions.[19]

Materials:

  • ADC sample

  • cIEF instrument

  • Capillary cartridge

  • Anolyte (e.g., phosphoric acid)

  • Catholyte (e.g., sodium hydroxide)

  • Ampholytes (to create the pH gradient)

  • pI markers

  • Urea (B33335) (as a solubilizing agent)

Procedure:

  • Sample Preparation: Mix the ADC sample with ampholytes, pI markers, and urea to the desired final concentrations.

  • Capillary Filling: Fill the capillary with the sample mixture.

  • Focusing: Apply a high voltage across the capillary to cause the components to migrate and focus at their respective isoelectric points.

  • Mobilization: After focusing, mobilize the focused protein zones past the detector, either by chemical or hydrodynamic means.

  • Detection: Monitor the absorbance, typically at 280 nm.

  • Data Analysis:

    • Calibrate the electropherogram using the pI markers.

    • Identify and quantify the peaks corresponding to the main isoform and acidic and basic variants.

Identity and Purity Analysis

Confirming the identity and assessing the purity of a bioconjugate is paramount. A combination of mass spectrometry and chromatographic techniques is typically employed.

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a rapid and sensitive technique for determining the molecular weight of intact proteins and conjugates.[22]

Materials:

  • ADC sample

  • MALDI matrix (e.g., sinapinic acid)

  • Matrix solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA)

  • MALDI target plate

  • MALDI-TOF mass spectrometer

Procedure:

  • Sample Preparation: Mix the ADC sample (typically 1-10 pmol) with the matrix solution in a 1:1 ratio.

  • Spotting: Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry to form crystals.

  • Mass Analysis:

    • Insert the target plate into the mass spectrometer.

    • Acquire the mass spectrum in linear, positive ion mode.

    • Calibrate the instrument using protein standards of known molecular weight.

  • Data Analysis: Determine the molecular weight of the ADC from the resulting spectrum.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique used to assess the purity of bioconjugates and can also be used for DAR analysis, particularly of the reduced subunits.[23][24]

Materials:

  • ADC sample

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Reversed-phase column (e.g., C4 or C8)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dilute the sample in Mobile Phase A. For subunit analysis, reduce the ADC using a reducing agent like DTT.

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Injection: Inject the prepared sample.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the components based on their hydrophobicity.

  • Detection: Monitor the absorbance at 280 nm and/or 214 nm.

  • Data Analysis: Integrate the peak areas to determine the relative purity and identify any impurity peaks.

Purity_Analysis_Workflow cluster_Identity Identity Confirmation cluster_Purity Purity & Impurity Profiling MALDI_TOF MALDI-TOF MS (Intact Mass) RP_HPLC RP-HPLC SEC_Purity SEC CE_SDS_Purity CE-SDS ADC_Sample Bioconjugate Sample ADC_Sample->MALDI_TOF ADC_Sample->RP_HPLC ADC_Sample->SEC_Purity ADC_Sample->CE_SDS_Purity

Caption: Workflow for identity and purity analysis.

References

Application Notes and Protocols for the Purification of N-Mal-N-bis(PEG4-NH-Boc) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful synthesis of N-Mal-N-bis(PEG4-NH-Boc) conjugates is critically dependent on a robust purification strategy to isolate the desired product from unreacted starting materials and reaction byproducts. This document provides a detailed overview of the common chromatographic techniques and protocols applicable to the purification of these conjugates. The choice of purification method will largely depend on the physicochemical properties of the molecule conjugated to the N-Mal-N-bis(PEG4-NH-Boc) linker, such as its size, charge, and hydrophobicity. The primary purification techniques discussed are Reversed-Phase Chromatography (RPC) and Size Exclusion Chromatography (SEC), which are widely used for the separation of PEGylated molecules.[][2][3]

Purification Strategies: Data Summary

The selection of an appropriate purification strategy is essential for achieving high purity of the final conjugate. The following table summarizes the key characteristics of the most common chromatographic techniques used for the purification of PEGylated compounds.

Purification Technique Principle of Separation Primary Applications for N-Mal-N-bis(PEG4-NH-Boc) Conjugates Advantages Limitations
Reversed-Phase Chromatography (RPC) Separation based on differences in hydrophobicity.[][4]Removal of unreacted, more polar starting materials and certain byproducts. Separation of conjugates with different degrees of PEGylation.High resolution, applicable to a wide range of molecule sizes.[4]Can be denaturing for protein conjugates; complex method development.
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius (size and shape).[][5]Removal of small molecule reagents and unconjugated starting materials from larger conjugates.[]Mild, non-denaturing conditions.[]Limited resolution for molecules of similar size; cannot separate isomers.[][3]
Ion Exchange Chromatography (IEX) Separation based on net surface charge.[]Applicable if the target conjugate has a distinct charge compared to impurities. Can separate positional isomers.[]High capacity and resolution.Not suitable for neutral molecules; PEG chains can shield charges.[]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity under non-denaturing, high salt conditions.An alternative to RPC for sensitive biomolecules.Maintains biological activity.Lower capacity and resolution compared to RPC.[]

Experimental Protocols

Protocol 1: Purification of N-Mal-N-bis(PEG4-NH-Boc) Conjugates using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is suitable for the purification of conjugates where there is a significant difference in hydrophobicity between the desired product and impurities.

Materials:

  • Crude N-Mal-N-bis(PEG4-NH-Boc) conjugate reaction mixture

  • RP-HPLC system with a UV detector

  • C18 or C4 reversed-phase column (selection depends on the hydrophobicity of the conjugate)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Solvents for sample preparation (e.g., water, acetonitrile, DMSO)

  • Collection tubes

Methodology:

  • Sample Preparation:

    • If the reaction mixture is in an organic solvent, evaporate the solvent under reduced pressure.

    • Reconstitute the crude conjugate in a minimal volume of a solvent compatible with the mobile phase (e.g., a mixture of Mobile Phase A and B, or DMSO).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 100 Å pore size (adjust as needed based on conjugate properties).

    • Flow Rate: 1 mL/min (for analytical scale, adjust for preparative scale).

    • Detection: UV absorbance at a wavelength appropriate for the conjugate (e.g., 220 nm for peptide bonds, or a specific wavelength if the conjugate contains a chromophore).

    • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 30-60 minutes. The gradient should be optimized to achieve the best separation.

    • Column Temperature: Ambient or elevated (e.g., 40-60 °C) to improve peak shape.

  • Purification Procedure:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes.

    • Inject the prepared sample onto the column.

    • Run the gradient elution program.

    • Collect fractions corresponding to the peak of the desired conjugate.

  • Post-Purification Analysis:

    • Analyze the collected fractions by analytical RP-HPLC or mass spectrometry to confirm the purity and identity of the conjugate.

    • Pool the pure fractions and lyophilize or evaporate the solvent to obtain the purified product.

Protocol 2: Purification of N-Mal-N-bis(PEG4-NH-Boc) Conjugates using Size Exclusion Chromatography (SEC)

This protocol is ideal for separating the conjugate from smaller or larger impurities, such as unreacted starting materials or aggregates.

Materials:

  • Crude N-Mal-N-bis(PEG4-NH-Boc) conjugate reaction mixture

  • SEC system with a UV or Refractive Index (RI) detector

  • SEC column with an appropriate molecular weight exclusion limit

  • Mobile Phase: Isocratic buffer, e.g., Phosphate-Buffered Saline (PBS) pH 7.4

  • Solvent for sample preparation

  • Collection tubes

Methodology:

  • Sample Preparation:

    • Dissolve the crude conjugate in the SEC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Select a column with a fractionation range suitable for the expected size of the conjugate.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV absorbance (if applicable) or RI detection.

    • Mobile Phase: An isocratic mobile phase is used. Ensure the buffer composition does not cause interactions between the sample and the stationary phase.

  • Purification Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Elute the sample isocratically.

    • Collect fractions based on the elution volume. The conjugate will elute at a volume corresponding to its hydrodynamic size.

  • Post-Purification Analysis:

    • Analyze the purity of the collected fractions using an appropriate analytical method (e.g., analytical SEC, RP-HPLC, SDS-PAGE if the conjugate is a protein).

    • Pool the pure fractions. If necessary, buffer exchange or desalt the sample.

Visualizations

G cluster_prep Sample Preparation cluster_purification Purification Step cluster_analysis Analysis & Final Product raw_sample Crude Reaction Mixture dissolve Dissolution in Compatible Solvent raw_sample->dissolve filter Filtration (0.22 µm) dissolve->filter hplc Chromatography (RPC or SEC) filter->hplc fraction Fraction Collection hplc->fraction purity_check Purity Analysis (e.g., HPLC, MS) fraction->purity_check pooling Pooling of Pure Fractions purity_check->pooling final_product Final Purified Conjugate pooling->final_product

Caption: General workflow for the purification of N-Mal-N-bis(PEG4-NH-Boc) conjugates.

G cluster_decision Primary Separation Consideration cluster_rpc Hydrophobicity-Based Separation cluster_sec Size-Based Separation start Crude Conjugate Mixture decision Significant Difference in Hydrophobicity or Size? start->decision rpc Reversed-Phase Chromatography (RPC) decision->rpc Yes (Hydrophobicity) sec Size Exclusion Chromatography (SEC) decision->sec Yes (Size) rpc_outcome Separation of conjugate from less hydrophobic or more hydrophobic impurities rpc->rpc_outcome sec_outcome Separation of conjugate from smaller or larger impurities sec->sec_outcome

Caption: Decision tree for selecting a primary purification method.

References

Application Notes and Protocols for N-Mal-N-bis(PEG4-NH-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Product Information

Product Name: N-Mal-N-bis(PEG4-NH-Boc)

CAS Number: 2128735-27-1

Molecular Formula: C₃₇H₆₆N₄O₁₅

Molecular Weight: 807.0 g/mol

Structure:

Description: N-Mal-N-bis(PEG4-NH-Boc) is a branched, heterobifunctional linker commonly utilized in the development of bioconjugates and Proteolysis Targeting Chimeras (PROTACs). It features a maleimide (B117702) group for covalent linkage to thiol-containing molecules (such as cysteine residues in proteins) and two Boc-protected amine groups. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and provide flexibility to the linker. The Boc protecting groups can be removed under acidic conditions to reveal primary amines, which can then be conjugated to other molecules.[1][2][3][4][5]

Storage and Handling

Proper storage and handling of N-Mal-N-bis(PEG4-NH-Boc) are crucial to maintain its chemical integrity and reactivity. The maleimide group is susceptible to hydrolysis, particularly at high pH, and the overall compound can degrade if not stored correctly.

Quantitative Storage Recommendations
ConditionTemperatureDurationFormNotes
Long-Term Storage -20°CMonths to yearsSolid (as supplied)Keep vial tightly sealed and protected from light.[1][2]
Short-Term Storage 0 - 4°CDays to weeksSolid (as supplied)For brief periods between uses. Avoid repeated temperature fluctuations.[2]
Shipping AmbientA few weeksSolid (as supplied)The compound is stable for the duration of standard shipping.[2]
Stock Solutions -20°CUp to 1 monthIn anhydrous DMSO or DMFPrepare aliquots to avoid repeated freeze-thaw cycles.
Handling Procedures
  • Acclimatization: Before opening, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation of moisture, which can lead to hydrolysis of the maleimide group.

  • Inert Atmosphere: For reactions, particularly with thiol-containing compounds, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of thiols.[1]

  • Solubility: N-Mal-N-bis(PEG4-NH-Boc) is soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF).[1][3] For conjugation reactions with aqueous buffers, prepare a concentrated stock solution in an anhydrous organic solvent like DMSO or DMF and add it to the aqueous reaction mixture.[1]

Experimental Protocols

N-Mal-N-bis(PEG4-NH-Boc) is a versatile linker used in a two-step conjugation process. The first step involves the reaction of the maleimide group with a thiol, and the second is the deprotection of the Boc groups to liberate the primary amines for further functionalization.

Protocol 1: Maleimide-Thiol Conjugation

This protocol describes the conjugation of N-Mal-N-bis(PEG4-NH-Boc) to a thiol-containing molecule, such as a protein with cysteine residues.

Materials:

  • N-Mal-N-bis(PEG4-NH-Boc)

  • Thiol-containing molecule (e.g., protein, peptide)

  • Degassed conjugation buffer (e.g., PBS, HEPES, Tris at pH 7.0-7.5)[1]

  • Anhydrous DMSO or DMF[1]

  • (Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine)

  • Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)[1]

Procedure:

  • Prepare the Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in the degassed conjugation buffer. A typical protein concentration is 1-10 mg/mL.[1]

    • If the protein contains disulfide bonds that need to be reduced to free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[1][6] Note: Do not use DTT as a reducing agent as it contains a thiol group that will react with the maleimide.

  • Prepare the N-Mal-N-bis(PEG4-NH-Boc) Stock Solution:

    • Allow the vial of N-Mal-N-bis(PEG4-NH-Boc) to warm to room temperature.

    • Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the N-Mal-N-bis(PEG4-NH-Boc) stock solution to the solution of the thiol-containing molecule with gentle stirring or vortexing.[6]

    • Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal it tightly, and protect it from light.

    • Incubate the reaction at room temperature for 2 hours or overnight at 4°C.

  • Purification:

    • Remove the unreacted N-Mal-N-bis(PEG4-NH-Boc) and other small molecules using a suitable purification method such as size-exclusion chromatography (gel filtration), dialysis, or HPLC.[1]

Workflow for Maleimide-Thiol Conjugation:

Maleimide_Thiol_Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Thiol_Molecule Dissolve Thiol-containing Molecule in Buffer (pH 7-7.5) Reduce Reduce Disulfides (optional, with TCEP) Thiol_Molecule->Reduce Mix Add Linker Solution to Thiol Molecule Reduce->Mix Linker_Sol Prepare Linker Stock Solution in DMSO/DMF Linker_Sol->Mix Incubate Incubate (RT or 4°C) under Inert Atmosphere Mix->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify Final_Product Boc-Protected Conjugate Purify->Final_Product

Caption: Workflow for the conjugation of N-Mal-N-bis(PEG4-NH-Boc) to a thiol-containing molecule.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting groups from the conjugated molecule to yield free primary amines.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Anhydrous Dichloromethane (DCM)[7][8]

  • Trifluoroacetic acid (TFA)[7][8]

  • (Optional) Scavenger such as triisopropylsilane (B1312306) (TIS)[8]

  • (Optional for neutralization) Saturated sodium bicarbonate (NaHCO₃) solution[8]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in anhydrous DCM (e.g., at a concentration of 0.1 M).[8]

    • Cool the solution to 0°C using an ice bath.

  • Deprotection Reaction:

    • Add TFA to the solution to a final concentration of 20-50% (v/v).[8]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[8]

  • Monitoring the Reaction:

    • The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] The deprotected product will be more polar (lower Rf on TLC) and will have a lower mass corresponding to the loss of the two Boc groups.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • The resulting product will be the TFA salt of the deprotected amine. This can often be used directly in subsequent steps.

    • Optional Neutralization (to obtain the free amine):

      • Dissolve the residue in DCM.

      • Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the TFA.[8]

      • Wash the organic layer with brine.

      • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the final deprotected conjugate.[7]

Workflow for Boc Deprotection:

Boc_Deprotection cluster_reaction Deprotection Reaction cluster_workup Work-up Start Dissolve Boc-Protected Conjugate in DCM Cool Cool to 0°C Start->Cool Add_TFA Add 20-50% TFA Cool->Add_TFA Stir Stir and Warm to RT Add_TFA->Stir Concentrate Concentrate to Remove DCM and TFA Stir->Concentrate TFA_Salt Amine TFA Salt Concentrate->TFA_Salt Neutralize Neutralize with NaHCO₃ (Optional) TFA_Salt->Neutralize Free_Amine Free Amine Conjugate Neutralize->Free_Amine

Caption: Workflow for the acid-mediated deprotection of the Boc groups.

Stability Considerations

  • Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[2] It is recommended to perform conjugation reactions at a pH between 7.0 and 7.5 to ensure the stability of the maleimide group while promoting the reaction with thiols.[2]

  • Thioether Bond Stability: The thioether bond formed between the maleimide and the thiol can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This process is more pronounced in the presence of other thiols, such as glutathione (B108866) in a cellular environment.[9][10] For applications requiring high stability, strategies such as hydrolysis of the succinimide (B58015) ring under basic conditions after conjugation can be employed to form a more stable, ring-opened structure.[11][12]

By following these storage, handling, and experimental guidelines, researchers can effectively utilize N-Mal-N-bis(PEG4-NH-Boc) for their bioconjugation and drug development needs.

References

Application Notes and Protocols for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies employed in the field of targeted drug delivery. Detailed protocols for the formulation, characterization, and evaluation of various targeted delivery systems are presented to guide researchers in their drug development efforts.

Application Note: Ligand-Mediated Targeting for Enhanced Cancer Therapy

Ligand-mediated targeting is a key strategy in precision medicine, aiming to enhance the therapeutic index of potent drugs by directing them specifically to diseased cells while sparing healthy tissues.[1] This approach utilizes targeting moieties, such as antibodies, peptides, or small molecules, that recognize and bind to specific receptors overexpressed on the surface of cancer cells.[1]

One of the most well-studied examples is the targeting of the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant portion of breast cancers. By conjugating drug-loaded nanoparticles or antibodies to a HER2-specific ligand, the therapeutic payload can be preferentially delivered to HER2-positive cancer cells.[2][3] This targeted approach has been shown to significantly increase the intracellular concentration of the drug in cancer cells compared to non-targeted formulations, leading to enhanced anti-tumor efficacy.[2]

Similarly, the folate receptor is another attractive target for cancer therapy as it is frequently overexpressed in various cancers, including ovarian and lung cancer, with limited expression in normal tissues.[4] Nanoparticles decorated with folic acid have demonstrated enhanced cellular uptake and superior anticancer activity in folate receptor-overexpressing cancer cell lines.[4]

Another important target is the Epidermal Growth Factor Receptor (EGFR), which is often upregulated in non-small cell lung cancer and other malignancies.[5] EGFR-targeted nanoparticles have been developed to deliver therapeutic agents more efficiently to these tumors, showing promise in overcoming drug resistance and reducing systemic toxicity.[6][7]

The effectiveness of ligand-targeted drug delivery is dependent on several factors, including the choice of the target receptor, the affinity and specificity of the targeting ligand, the design of the drug carrier, and the nature of the linker used to attach the drug.[8] Careful optimization of these parameters is crucial for the successful clinical translation of these advanced therapeutic systems.

Quantitative Data Presentation

The following tables summarize key quantitative data from studies on targeted drug delivery systems, providing a clear comparison of their efficacy.

Table 1: Cellular Uptake of HER2-Targeted Liposomal Doxorubicin (B1662922) in Breast Cancer Cell Lines

Cell LineHER2 Expression Level (Receptors/cell)Cellular Doxorubicin Uptake from HER2-tPLD (ng/mg cell protein)Cellular Doxorubicin Uptake from Non-Targeted PLD (ng/mg cell protein)Fold Increase in Uptake (Targeted vs. Non-Targeted)
BT-474High (~1 x 10^6)~2500~50~50
SK-BR-3High (~8 x 10^5)~2000~40~50
MCF-7/HER2Moderate (~2 x 10^5)~1000~30~33
MCF-7Low (~2 x 10^4)~100~25~4
MDA-MB-231Negative~50~20~2.5

Data extrapolated from studies on HER2-targeted liposomal doxorubicin (HER2-tPLD) versus non-targeted pegylated liposomal doxorubicin (PLD). The data demonstrates a clear correlation between HER2 expression levels and the cellular uptake of the targeted formulation.[9]

Table 2: In Vivo Tumor Accumulation of EGFR-Targeted Gold Nanoparticles in a Lung Cancer Xenograft Model

FormulationTumor Accumulation (% Injected Dose/gram of tissue) at 24h post-injection
C225-Targeted Gold Nanoparticles~12%
Non-Targeted Gold Nanoparticles~3%

This data highlights the enhanced tumor accumulation of actively targeted nanoparticles compared to their non-targeted counterparts in an in vivo model.[5]

Signaling Pathways in Targeted Cancer Therapy

Targeted drug delivery systems often aim to modulate specific signaling pathways that are dysregulated in cancer, leading to uncontrolled cell proliferation and survival. The following diagrams illustrate two key pathways frequently targeted in cancer therapy.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS Activates RAF RAF (e.g., BRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Promotes TargetedTherapy Targeted Therapy (e.g., BRAF/MEK Inhibitors) TargetedTherapy->RAF Inhibits TargetedTherapy->MEK Inhibits

MAPK/ERK Signaling Pathway in Melanoma.[2][3][10]

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Promotes TargetedTherapy Targeted Therapy (e.g., PI3K/mTOR Inhibitors) TargetedTherapy->PI3K Inhibits TargetedTherapy->mTORC1 Inhibits

PI3K/AKT/mTOR Signaling Pathway in Cancer.[11][12]

Experimental Protocols

The following section provides detailed protocols for the formulation, characterization, and evaluation of various targeted drug delivery systems.

Protocol: Formulation of HER2-Targeted Immunoliposomes

This protocol describes the preparation of doxorubicin-loaded immunoliposomes targeted to the HER2 receptor.

Materials:

  • Doxorubicin hydrochloride

  • Lipids (e.g., HSPC, Cholesterol, DSPE-PEG2000, DSPE-PEG-maleimide)

  • Anti-HER2 Fab' fragments (e.g., from Trastuzumab)

  • Sepharose CL-4B column

  • Dialysis membrane (10 kDa MWCO)

  • Appropriate buffers (e.g., HEPES-buffered saline (HBS), phosphate-buffered saline (PBS))

Procedure:

  • Liposome (B1194612) Preparation (Thin Film Hydration):

    • Dissolve lipids in chloroform (B151607) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin lipid film.

    • Hydrate the film with a doxorubicin solution in an appropriate buffer.

    • Extrude the liposome suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a defined size.

    • Remove unencapsulated doxorubicin by size exclusion chromatography.[12]

  • Preparation of Anti-HER2 Fab' Fragments:

    • Digest the anti-HER2 monoclonal antibody (e.g., Trastuzumab) with papain to generate Fab fragments.

    • Reduce the Fab fragments with a reducing agent (e.g., dithiothreitol) to obtain Fab' fragments with free sulfhydryl groups.

    • Purify the Fab' fragments using size exclusion chromatography.

  • Conjugation of Fab' Fragments to Liposomes:

    • Incubate the maleimide-containing liposomes with the Fab' fragments at room temperature for 2 hours to allow for the formation of a stable thioether bond.

    • Quench the unreacted maleimide (B117702) groups with a cysteine solution.

    • Remove unconjugated Fab' fragments by dialysis.[2][3][10][11]

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering.

    • Quantify the doxorubicin encapsulation efficiency using a spectrophotometer after disrupting the liposomes with a detergent.

    • Confirm the conjugation of Fab' fragments using SDS-PAGE and Western blotting.

Immunoliposome_Workflow LipidFilm 1. Lipid Film Hydration Extrusion 2. Extrusion LipidFilm->Extrusion Purification1 3. Purification Extrusion->Purification1 DrugLoadedLiposome Doxorubicin-Loaded Liposome Purification1->DrugLoadedLiposome Conjugation 7. Conjugation DrugLoadedLiposome->Conjugation AntibodyDigestion 4. Antibody Digestion Reduction 5. Reduction AntibodyDigestion->Reduction Purification2 6. Purification Reduction->Purification2 FabFragment Anti-HER2 Fab' Fragment Purification2->FabFragment FabFragment->Conjugation Purification3 8. Final Purification Conjugation->Purification3 Immunoliposome HER2-Targeted Immunoliposome Purification3->Immunoliposome

Workflow for Immunoliposome Formulation.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the steps for assessing the cytotoxicity of a targeted drug delivery system using the MTT assay.

Materials:

  • Cancer cell line of interest (e.g., HER2-positive SK-BR-3 cells)

  • Complete cell culture medium

  • 96-well plates

  • Targeted drug delivery system (e.g., HER2-targeted immunoliposomes)

  • Non-targeted control and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the targeted drug delivery system, non-targeted control, and free drug in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include untreated cells as a control.

    • Incubate the plate for a predetermined time (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).

MTT_Assay_Workflow CellSeeding 1. Cell Seeding (96-well plate) Treatment 2. Treatment with Targeted DDS CellSeeding->Treatment Incubation 3. Incubation (e.g., 48h) Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization 6. Solubilization Formazan_Formation->Solubilization Absorbance 7. Measure Absorbance (570 nm) Solubilization->Absorbance DataAnalysis 8. Data Analysis (IC50 Calculation) Absorbance->DataAnalysis

Workflow for In Vitro Cytotoxicity MTT Assay.
Protocol: In Vivo Biodistribution Study using IVIS Imaging

This protocol outlines the procedure for assessing the biodistribution of a fluorescently labeled targeted drug delivery system in a tumor-bearing mouse model using an in vivo imaging system (IVIS).

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • Fluorescently labeled targeted drug delivery system (e.g., labeled with a near-infrared dye)

  • Anesthesia (e.g., isoflurane)

  • IVIS imaging system

  • Sterile saline for injection

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mice using isoflurane.

  • Administration of Labeled Nanoparticles:

    • Inject a defined dose of the fluorescently labeled targeted nanoparticles intravenously via the tail vein.

  • In Vivo Imaging:

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) using the IVIS system. Use appropriate excitation and emission filters for the specific fluorescent dye.

  • Ex Vivo Imaging:

    • At the final time point, euthanize the mice.

    • Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Acquire fluorescence images of the excised organs and tumor.

  • Data Quantification:

    • Use the imaging software to draw regions of interest (ROIs) around the tumor and each organ in both the in vivo and ex vivo images.

    • Quantify the average radiant efficiency within each ROI.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

IVIS_Biodistribution_Workflow AnimalModel 1. Tumor-Bearing Animal Model Injection 2. Intravenous Injection of Fluorescent Nanoparticles AnimalModel->Injection InVivoImaging 3. In Vivo Imaging (IVIS, multiple time points) Injection->InVivoImaging Euthanasia 4. Euthanasia and Organ/Tumor Excision InVivoImaging->Euthanasia ExVivoImaging 5. Ex Vivo Imaging of Organs/Tumor Euthanasia->ExVivoImaging DataAnalysis 6. ROI Analysis and Quantification (%ID/g) ExVivoImaging->DataAnalysis

Workflow for In Vivo Biodistribution Study.

Concluding Remarks

The application notes and protocols provided herein offer a foundational framework for researchers engaged in the development and evaluation of targeted drug delivery systems. The successful implementation of these advanced therapeutics requires a multidisciplinary approach, integrating principles of chemistry, biology, and pharmacology. By carefully designing and rigorously testing these systems, it is possible to unlock their full potential in revolutionizing the treatment of cancer and other debilitating diseases.

References

Troubleshooting & Optimization

how to avoid retro-Michael reaction with maleimide linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the retro-Michael reaction associated with maleimide (B117702) linkers. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and efficacy of your bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is the retro-Michael reaction and why is it a concern for maleimide-based bioconjugates?

The retro-Michael reaction is the reversal of the initial Michael addition between a thiol (from a cysteine residue on a protein or peptide) and a maleimide linker. This reaction results in the cleavage of the thioether bond, leading to the premature release of the conjugated payload (e.g., a drug, dye, or PEG chain).[1][2] This deconjugation can compromise the therapeutic efficacy and safety of bioconjugates like antibody-drug conjugates (ADCs) by causing off-target toxicity and reducing the amount of active agent reaching its intended target.[2][3]

Q2: What are the primary factors that influence the rate of the retro-Michael reaction?

Several factors can influence the stability of the maleimide-thiol linkage:

  • pH: The retro-Michael reaction is generally more pronounced at physiological or higher pH levels.[4][5]

  • Temperature: Higher temperatures can accelerate the rate of the retro-Michael reaction.

  • Thiol Concentration: The presence of other thiol-containing molecules in the environment, such as glutathione (B108866) in plasma, can facilitate thiol exchange, which is a form of the retro-Michael reaction.[1][2]

  • Maleimide Structure: The chemical structure of the maleimide, particularly the substituent on the nitrogen atom, plays a crucial role. N-alkyl maleimides are more susceptible to the retro-Michael reaction compared to N-aryl maleimides.[4][6][7]

  • Local Chemical Environment: The microenvironment around the conjugated cysteine on the protein, including the presence of nearby charged residues, can influence the stability of the linkage.[8][9]

Q3: What is thiosuccinimide ring hydrolysis and how does it prevent the retro-Michael reaction?

Thiosuccinimide ring hydrolysis is a competing reaction to the retro-Michael reaction. In this process, the succinimide (B58015) ring of the maleimide-thiol adduct undergoes hydrolysis to form a stable, ring-opened succinamic acid thioether.[10][11][12] This ring-opened product is no longer susceptible to the retro-Michael reaction, thus providing a more stable and permanent linkage.[10][11][12] The goal of many stabilization strategies is to promote this hydrolysis reaction over the retro-Michael reaction.

Q4: How can I increase the stability of my maleimide-cysteine conjugate?

There are several strategies to enhance the stability of maleimide-thiol conjugates:

  • Promote Post-Conjugation Hydrolysis: After conjugation, you can intentionally hydrolyze the thiosuccinimide ring by incubating the conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0).[13]

  • Use N-Aryl Maleimides: N-aryl maleimides exhibit accelerated hydrolysis of the thiosuccinimide ring compared to traditional N-alkyl maleimides, leading to more stable conjugates.[4][6][7]

  • Employ "Self-Hydrolyzing" Maleimides: These are engineered maleimides with substituents that intramolecularly catalyze the hydrolysis of the thiosuccinimide ring at physiological pH.[8][12]

  • Utilize Next-Generation Maleimides: Linkers like dibromomaleimides can re-bridge disulfide bonds, forming a stable, covalent linkage that is not susceptible to the retro-Michael reaction.

  • Consider Alternative Linker Chemistries: For applications requiring very high stability, consider using alternative thiol-reactive linkers such as vinyl sulfones or those used in thiol-yne "click chemistry," which form irreversible thioether bonds.[10][14]

Q5: Are there alternatives to maleimide linkers for thiol-specific conjugation?

Yes, several alternatives to maleimide linkers offer improved stability:

  • Vinyl Sulfones: These compounds react with thiols to form a stable and irreversible thioether bond.[10][14] Conjugates formed with vinyl sulfone linkers have shown significantly better stability in serum compared to maleimide-based conjugates.[14]

  • Thiol-yne "Click Chemistry": This reaction involves the addition of a thiol to an alkyne, forming a highly stable and irreversible thioether linkage.[15][16]

  • Haloacetamides (e.g., Iodoacetamides, Bromoacetamides): These reagents react with thiols via an S_N2 reaction to form a stable thioether bond. However, they can sometimes show cross-reactivity with other nucleophilic amino acid residues.

Troubleshooting Guides

Problem: My bioconjugate is showing significant payload loss in serum or plasma stability assays.

Possible Cause Troubleshooting Steps
Retro-Michael Reaction 1. Confirm the instability: Perform a thiol exchange assay by incubating your conjugate with an excess of a small molecule thiol like glutathione and monitor for payload transfer using HPLC or LC-MS.[17] 2. Promote hydrolysis: After conjugation, incubate your conjugate at a slightly basic pH (e.g., 8.5-9.0) for a few hours at room temperature to encourage the stabilizing ring-opening of the thiosuccinimide. Monitor the hydrolysis by mass spectrometry. 3. Switch to a more stable linker: Synthesize your bioconjugate using an N-aryl maleimide or a "self-hydrolyzing" maleimide. For maximum stability, consider next-generation linkers like dibromomaleimides or alternative chemistries such as vinyl sulfones.[10][18]
Incomplete Initial Conjugation 1. Optimize reaction conditions: Ensure the pH of your conjugation reaction is between 6.5 and 7.5 for optimal thiol selectivity. 2. Check maleimide reactivity: Maleimides can hydrolyze in aqueous solutions. Prepare maleimide solutions fresh before use and consider storing stock solutions in a dry, biocompatible organic solvent like DMSO or DMF.
Proteolytic Degradation 1. Add protease inhibitors: If you suspect enzymatic degradation of your protein, include a protease inhibitor cocktail in your serum/plasma stability assay. 2. Use purified components: To isolate the effect of the retro-Michael reaction, perform initial stability studies in a buffer containing a high concentration of a single thiol, such as glutathione, instead of complex media like serum.

Data Presentation: Comparative Stability of Maleimide Linkers and Alternatives

Table 1: Quantitative Comparison of N-Alkyl vs. N-Aryl Maleimide Conjugate Stability

Maleimide TypeModel SystemIncubation Conditions% Deconjugation (after 7 days)Reference
N-Alkyl MaleimideCysteine-linked ADCThiol-containing buffer (37°C)35-67%[4][6]
N-Aryl MaleimideCysteine-linked ADCThiol-containing buffer (37°C)< 20%[4][6]
N-Alkyl MaleimideCysteine-linked ADCSerum (37°C)35-67%[4][6]
N-Aryl MaleimideCysteine-linked ADCSerum (37°C)< 20%[4][6]

Table 2: Half-life of Maleimide-Thiol Adducts in the Presence of Glutathione

Maleimide-Thiol AdductConditionsHalf-life (t½)Reference
N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid (MPA)Incubated with glutathione19 ± 2 hours[1]
NEM - N-acetylcysteineIncubated with glutathione20 to 80 hours[1][5]
N-phenyl maleimide (NPM) - 4-mercaptophenylacetic acid (MPA)Incubated with glutathione3.1 hours[1]

Table 3: Comparison of Maleimide Linkers with Next-Generation Alternatives

Linker TypeBond FormedStability in PlasmaKey Stability Features
N-Alkyl MaleimideThioetherModerateProne to retro-Michael addition and thiol exchange.[10]
N-Aryl MaleimideThioetherHighThe thiosuccinimide ring undergoes faster hydrolysis, leading to a stable, ring-opened structure that prevents the retro-Michael reaction.[10]
Vinyl SulfoneThioetherHighForms a stable, irreversible thioether bond.[10]
Thiol-yne (Click Chemistry)ThioetherVery HighForms a highly stable and irreversible thioether linkage.[10]

Experimental Protocols

Protocol 1: Assessing Maleimide Conjugate Stability by HPLC

Objective: To determine the stability of a maleimide conjugate in the presence of a physiologically relevant thiol, such as glutathione (GSH).

Materials:

  • Maleimide conjugate of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Reverse-phase HPLC system with a C4 or C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Thermostated incubator or water bath at 37°C

Procedure:

  • Prepare a stock solution of the maleimide conjugate in PBS (e.g., 1 mg/mL).

  • Prepare a stock solution of GSH in PBS (e.g., 100 mM).

  • In a microcentrifuge tube, mix the conjugate stock solution with the GSH stock solution to achieve a final conjugate concentration of 0.5 mg/mL and a final GSH concentration of 10 mM.

  • As a control, prepare a similar sample of the conjugate in PBS without GSH.

  • Incubate both samples at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each tube.

  • Immediately analyze the aliquots by reverse-phase HPLC.

  • Use a suitable gradient of Mobile Phase B to separate the intact conjugate from any deconjugated species.

  • Monitor the elution profile using UV absorbance at a wavelength appropriate for your protein and/or payload.

  • Integrate the peak area of the intact bioconjugate at each time point.

  • Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample.

  • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life.[19]

Protocol 2: Post-Conjugation Hydrolysis of the Thiosuccinimide Ring

Objective: To intentionally hydrolyze the thiosuccinimide ring of a maleimide conjugate to enhance its stability.

Materials:

  • Purified maleimide conjugate

  • Alkaline buffer (e.g., 50 mM borate (B1201080) buffer, pH 9.0)

  • Neutralization buffer (e.g., 1 M phosphate (B84403) buffer, pH 6.5)

  • Mass spectrometer (e.g., LC-MS)

Procedure:

  • After the initial conjugation reaction and purification, exchange the buffer of the conjugate to the alkaline buffer.

  • Incubate the conjugate solution at room temperature or 37°C.

  • Monitor the progress of the hydrolysis by taking aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours) and analyzing them by mass spectrometry. The mass of the conjugate will increase by 18 Da upon hydrolysis (the addition of a water molecule).

  • Once the hydrolysis is complete (i.e., the peak corresponding to the unhydrolyzed conjugate is no longer observed), neutralize the solution by adding the neutralization buffer to bring the pH back to a physiological range (e.g., pH 7.0-7.5).

  • The stabilized, ring-opened conjugate is now ready for downstream applications or storage.

Visualizations

Retro_Michael_Reaction cluster_0 Michael Addition (Conjugation) cluster_1 Competing Pathways cluster_2 Products Protein_SH Protein-SH Thiosuccinimide_Adduct Thiosuccinimide Adduct (Initial Conjugate) Protein_SH->Thiosuccinimide_Adduct + Maleimide_Linker Maleimide-Linker-Payload Retro_Michael Retro-Michael Reaction (Deconjugation) Thiosuccinimide_Adduct->Retro_Michael Reversible Hydrolysis Thiosuccinimide Ring Hydrolysis (Stabilization) Thiosuccinimide_Adduct->Hydrolysis Irreversible Released_Payload Released Maleimide-Payload Retro_Michael->Released_Payload Stable_Adduct Stable Ring-Opened Adduct Hydrolysis->Stable_Adduct

Caption: Competing pathways of the maleimide-thiol adduct.

Experimental_Workflow Start Start: Purified Maleimide Conjugate Incubation Incubate with Thiol (e.g., Glutathione in PBS or Serum) at 37°C Start->Incubation Time_Points Take Aliquots at Various Time Points Incubation->Time_Points Analysis Analyze by HPLC or LC-MS Time_Points->Analysis Quantification Quantify Percentage of Intact Conjugate Analysis->Quantification Data_Analysis Plot % Intact Conjugate vs. Time and Calculate Half-life Quantification->Data_Analysis End End: Stability Profile Data_Analysis->End

Caption: Workflow for assessing maleimide conjugate stability.

References

Technical Support Center: Troubleshooting N-Mal-N-bis(PEG4-NH-Boc) Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Mal-N-bis(PEG4-NH-Boc). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during conjugation experiments, with a focus on addressing low conjugation efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to specific questions you may have about your conjugation experiments with N-Mal-N-bis(PEG4-NH-Boc).

Q1: Why am I observing low or no conjugation efficiency?

Low conjugation efficiency is a common issue that can arise from several factors related to your reagents and reaction conditions. Here’s a systematic approach to troubleshooting this problem:

  • Maleimide (B117702) Inactivity: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[1][2] This hydrolysis renders the linker unreactive towards thiol groups.[2]

    • Solution: Always prepare solutions of N-Mal-N-bis(PEG4-NH-Boc) fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.[1] If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for very short durations.[1] Long-term storage of maleimide-functionalized molecules in aqueous solutions is not recommended.[2]

  • Thiol Unavailability: The thiol groups on your protein, peptide, or other molecule may not be available for reaction.

    • Cause 1: Disulfide Bonds: Cysteine residues can form disulfide bonds, which are unreactive towards maleimides.[3]

    • Solution: Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[3]

    • Cause 2: Thiol Oxidation: Free thiols can be sensitive to oxidation.

    • Solution: Work with your solutions on ice to minimize oxidation and consider degassing your buffers.[3]

  • Suboptimal Reaction Conditions: The pH and stoichiometry of your reaction are critical for success.

    • pH: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[1][2] Below pH 6.5, the reaction rate slows down because the thiol is less likely to be in its reactive thiolate anion form.[1] Above pH 7.5, the maleimide group can react with amines (e.g., lysine (B10760008) residues), leading to loss of selectivity, and the rate of maleimide hydrolysis increases.[2][4]

    • Stoichiometry: An inappropriate molar ratio of the maleimide linker to the thiol-containing molecule can lead to low efficiency.

    • Solution: Start with a 10-20 fold molar excess of the N-Mal-N-bis(PEG4-NH-Boc) linker relative to the thiol-containing molecule.[4] This ratio may need to be optimized for your specific system.

Q2: My final conjugate is unstable. What is the cause and how can I improve its stability?

Instability of the final conjugate often points to the reversibility of the maleimide-thiol linkage.

  • Cause: Retro-Michael Reaction: The thioether bond formed can undergo a retro-Michael reaction, especially in the presence of other thiols, leading to the exchange of the conjugated molecule.[2][4] This can be a significant issue for in-vivo applications where endogenous thiols like glutathione (B108866) are present.[4]

  • Solution: Hydrolysis of the Thiosuccinimide Ring: After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction.[2][5] This can be achieved by incubating the conjugate at a slightly elevated pH (around 8.5-9.0) or for an extended period.[6]

Q3: I am observing unexpected side products. What are the possible side reactions?

Several side reactions can occur during maleimide-thiol conjugation, leading to a heterogeneous product mixture.

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[2][4]

  • Thiazine (B8601807) Rearrangement: If you are conjugating to a peptide or protein with an N-terminal cysteine, the conjugate can rearrange to form a stable six-membered thiazine ring.[4][7] This is a significant consideration and may require N-terminal modification of the cysteine if it is the intended conjugation site.[7]

  • Hydrolysis of the Maleimide Group: As mentioned earlier, if the maleimide group hydrolyzes before reacting with a thiol, it will not be able to participate in the desired conjugation reaction.[2]

Quantitative Data Summary

The efficiency of the maleimide-thiol conjugation is highly dependent on the reaction parameters. The following tables summarize key quantitative data to guide your experimental setup.

Table 1: Effect of pH on Maleimide-Thiol Reaction

pH RangeReaction CharacteristicsReference
< 6.5Reaction rate is significantly slower as the thiol is less likely to be in its reactive thiolate form.[1]
6.5 - 7.5Optimal range for chemoselective and efficient conjugation to thiols.[1][2]
> 7.5Increased rate of maleimide hydrolysis and potential for side reactions with amines (loss of selectivity).[2][4]

Table 2: Recommended Molar Ratios for Conjugation

ReactantsRecommended Molar RatioNotesReference
Maleimide : Thiol10:1 to 20:1This is a starting point and should be optimized for each specific protein or molecule.[4]
Maleimide : Thiol (Nanoparticles)2:1 to 5:1Optimal ratios can vary depending on the nature of the reactants (e.g., small molecules vs. large proteins or nanoparticles).[8]

Experimental Protocols

Below is a general protocol for the conjugation of N-Mal-N-bis(PEG4-NH-Boc) to a thiol-containing protein. This should be adapted and optimized for your specific application.

Materials:

  • Thiol-containing protein

  • N-Mal-N-bis(PEG4-NH-Boc)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed.

  • (Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching Reagent: Cysteine or β-mercaptoethanol

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the thiol-containing protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[3]

    • Optional (Disulfide Reduction): If your protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.

  • Prepare the N-Mal-N-bis(PEG4-NH-Boc) Solution:

    • Immediately before use, dissolve the N-Mal-N-bis(PEG4-NH-Boc) in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the N-Mal-N-bis(PEG4-NH-Boc) solution to the protein solution while gently stirring.

    • Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C. The optimal reaction time should be determined experimentally.

  • Quench the Reaction (Optional):

    • To stop the reaction, add a small excess of a thiol-containing molecule like cysteine or β-mercaptoethanol to react with any unreacted maleimide groups.

  • Purify the Conjugate:

    • Remove excess, unreacted N-Mal-N-bis(PEG4-NH-Boc) and other small molecules using size-exclusion chromatography, dialysis, or another suitable purification method.

  • Characterize the Conjugate:

    • Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

Visual Guides

Diagram 1: N-Mal-N-bis(PEG4-NH-Boc) Conjugation Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Thiol_Protein Thiol-containing Protein Reduction Optional: Disulfide Reduction (TCEP) Thiol_Protein->Reduction If needed Mix Mix at pH 6.5-7.5 Maleimide_Linker N-Mal-N-bis(PEG4-NH-Boc) in DMSO/DMF Maleimide_Linker->Mix Reduction->Mix Incubate Incubate RT, 2h or 4°C, overnight Mix->Incubate Purify Purification (e.g., SEC) Incubate->Purify Analyze Characterization (SDS-PAGE, MS) Purify->Analyze

Caption: Workflow for conjugating N-Mal-N-bis(PEG4-NH-Boc) to a thiol-containing protein.

Diagram 2: Troubleshooting Low Conjugation Efficiency

G Start Low Conjugation Efficiency Check_Maleimide Is the maleimide linker active? Start->Check_Maleimide Check_Thiol Are free thiols available? Check_Maleimide->Check_Thiol Yes Sol_Maleimide Prepare fresh linker solution. Store properly. Check_Maleimide->Sol_Maleimide No Check_Conditions Are reaction conditions optimal? Check_Thiol->Check_Conditions Yes Sol_Thiol Reduce disulfide bonds (TCEP). Prevent oxidation. Check_Thiol->Sol_Thiol No Sol_Conditions Adjust pH to 6.5-7.5. Optimize molar ratio. Check_Conditions->Sol_Conditions No Success Improved Efficiency Check_Conditions->Success Yes Sol_Maleimide->Success Sol_Thiol->Success Sol_Conditions->Success

Caption: Decision tree for troubleshooting low conjugation efficiency.

Diagram 3: Signaling Pathway of Maleimide-Thiol Reaction and Side Reactions

G cluster_reactants Reactants cluster_products Products & Side Products Maleimide Maleimide Conjugate Stable Thioether Conjugate Maleimide->Conjugate + Thiol (pH 6.5-7.5) Hydrolyzed_Maleimide Hydrolyzed Maleimide (Inactive) Maleimide->Hydrolyzed_Maleimide + H2O (especially pH > 7.5) Amine_Adduct Amine Adduct Maleimide->Amine_Adduct + Amine (-NH2) (pH > 7.5) Thiol Thiol (-SH) Thiol->Conjugate

Caption: Reaction pathways for maleimide, including the desired conjugation and common side reactions.

References

Technical Support Center: Challenges in Boc Deprotection with Acid-Sensitive Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides in-depth guidance on navigating the complexities of removing the tert-butyloxycarbonyl (Boc) protecting group, particularly in the presence of other acid-sensitive functionalities. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues that may arise during the Boc deprotection of acid-sensitive substrates. Each problem is followed by potential causes and recommended solutions.

Issue 1: Incomplete or Slow Deprotection

Question: My Boc deprotection is sluggish or stalls before completion, even with standard acidic conditions. What could be the cause, and how can I drive the reaction to completion?

Potential Causes:

  • Insufficient Acid Strength or Concentration: The acidic reagent may not be potent enough or may be too dilute to efficiently cleave the Boc group, especially on sterically hindered or electron-deficient amines.

  • Low Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can significantly slow down the deprotection rate.[1]

  • Steric Hindrance: Bulky substituents near the Boc-protected amine can impede the approach of the acid.

Solutions:

  • Increase Acid Concentration or Temperature: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). If the reaction is being conducted at a low temperature, allowing it to warm to room temperature can be effective.[1]

  • Use a Stronger Acidic System: For more robust substrates, neat TFA can be used for a short duration. An alternative is a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate.[1][2]

  • Optimize Solvent: Ensure your substrate is fully dissolved. Anhydrous conditions, for instance using very dry dioxane with TFA, might also improve the outcome.

Issue 2: Degradation of Acid-Sensitive Functional Groups

Question: The Boc group is successfully removed, but other acid-labile groups in my molecule (e.g., tert-butyl esters, acetals, silyl (B83357) ethers) are also being cleaved. How can I achieve selective Boc deprotection?

Potential Causes:

  • Harsh Acidic Conditions: Standard deprotection reagents like neat TFA or concentrated HCl are often too strong for substrates containing other acid-sensitive functionalities.[3]

Solutions:

  • Employ Milder Acidic Conditions: A range of milder acids can be used for selective deprotection. (See Table 1 for a comparison).

  • Lewis Acid Catalysis: Catalytic amounts of Lewis acids can offer a milder alternative to Brønsted acids.

  • Thermal Deprotection: Heating the substrate in a suitable solvent can induce thermolytic cleavage of the Boc group without the need for any acidic reagents.[3] This method has been shown to be effective in continuous flow systems as well.[4]

Issue 3: Formation of Side Products

Question: I am observing unexpected side products in my reaction mixture after Boc deprotection. What are they, and how can I prevent their formation?

Potential Causes:

  • tert-Butylation: The tert-butyl cation generated during the deprotection is a reactive electrophile that can alkylate nucleophilic sites on the substrate or solvent.[5] Electron-rich aromatic rings (e.g., in tryptophan) and sulfur-containing residues (e.g., methionine) are particularly susceptible to this side reaction.[5][6]

Solutions:

  • Use Cation Scavengers: The addition of a scavenger to the reaction mixture can effectively trap the tert-butyl cation.[5] Common scavengers include:

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection?

A1: The most common method for Boc deprotection involves the use of strong acids. A solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is a widely used condition.[7] Another common reagent is a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[7]

Q2: How can I monitor the progress of my Boc deprotection reaction?

A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, the deprotected amine product will have a different retention factor (Rf) than the Boc-protected starting material. Staining with ninhydrin (B49086) is a useful technique as it specifically visualizes primary and secondary amines, which will appear as colored spots.

Q3: What is an orthogonal protecting group strategy, and how can it be useful?

A3: An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others within the same molecule.[8][9] This is achieved by choosing protecting groups that are cleaved under different reaction conditions. For example, the Boc group is acid-labile, while the fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, and the benzyloxycarbonyl (Cbz) group can be removed by hydrogenolysis.[6][10] This strategy is invaluable in the synthesis of complex molecules like peptides and oligonucleotides where multiple functional groups require protection.[9][11]

Q4: Are there any non-acidic methods for Boc deprotection?

A4: Yes, several non-acidic methods exist. Thermal deprotection, by heating the substrate in a solvent like trifluoroethanol (TFE), methanol, or a dioxane/water mixture, is a viable option that avoids acidic reagents entirely.[3][12] Additionally, methods using reagents like TBAF in refluxing THF have been reported for mild and selective deprotection.[13][14]

Data Presentation

Table 1: Comparison of Mild Acidic Conditions for Selective Boc Deprotection
Reagent/ConditionSolventTypical TemperatureCommentsReference(s)
10-20% TFADCM0 °C to RTMilder than 50% TFA, but may still affect highly sensitive groups.[1][7]
Aqueous Phosphoric Acid (85%)THF or other organic solventsRoom TemperatureMild, simple, and shows high functional group tolerance.[2][15]
Oxalyl ChlorideMethanolRoom TemperatureEffective for diverse substrates, including those with other acid-labile groups.[16]
Sn(OTf)₂ (catalytic)DCMRoom TemperatureA mild Lewis acid condition.[3]
p-Toluenesulfonic acid (p-TSA)TFE/DCMRoom TemperatureMilder than strong acids like HCl or H₂SO₄.[17]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection using TFA/DCM
  • Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of 0.1–0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).

  • If the substrate is susceptible to alkylation, add a scavenger such as triisopropylsilane (TIS) (2.5–5% v/v).[7]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To remove residual TFA, co-evaporate with a solvent like toluene (B28343) (3 times).

  • The resulting TFA salt of the amine can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[7]

Protocol 2: Selective Boc Deprotection using Aqueous Phosphoric Acid
  • Dissolve the Boc-protected substrate in a suitable organic solvent (e.g., THF).

  • Add aqueous phosphoric acid (85 wt%).

  • Stir the mixture at room temperature for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃).

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Visualizations

Boc_Deprotection_Workflow cluster_start Starting Point cluster_decision Method Selection cluster_pathways Deprotection Pathways cluster_outcome Outcome start Boc-Protected Substrate with Acid-Sensitive Group(s) decision Assess Acid Sensitivity of Other Groups start->decision harsh_acid Standard Strong Acid (e.g., TFA/DCM) decision->harsh_acid Low Sensitivity mild_acid Mild Acidic Conditions (e.g., aq. H3PO4) decision->mild_acid Moderate Sensitivity non_acidic Non-Acidic Method (e.g., Thermal) decision->non_acidic High Sensitivity failure Loss of Other Protecting Groups harsh_acid->failure success Selective Boc Deprotection (Desired Product) mild_acid->success non_acidic->success Side_Reaction_Prevention Boc_amine Boc-Protected Amine tBu_cation tert-Butyl Cation Boc_amine->tBu_cation + H+ H_plus H+ Deprotected_amine Deprotected Amine tBu_cation->Deprotected_amine forms Alkylated_product Alkylated Side Product tBu_cation->Alkylated_product reacts with Trapped_cation Trapped Cation tBu_cation->Trapped_cation trapped by Nucleophile Nucleophilic Substrate (e.g., Tryptophan) Nucleophile->Alkylated_product Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_cation

References

Thiosuccinimide Linkage Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for thiosuccinimide linkage stability. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with thiosuccinimide linkages in their experimental work, particularly in the context of bioconjugation and antibody-drug conjugates (ADCs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of instability for the thiosuccinimide linkage?

A1: The primary routes of instability for the thiosuccinimide linkage, formed from the reaction of a thiol and a maleimide (B117702), are the retro-Michael reaction and hydrolysis.[1][2]

  • Retro-Michael Reaction: This is a reversible process where the thiosuccinimide adduct reverts to the original thiol and maleimide.[1][3][4] This deconjugation can lead to premature release of a payload (e.g., a drug in an ADC) and subsequent reaction of the maleimide with other endogenous thiols like albumin and glutathione, causing off-target toxicity.[1][3][5]

  • Hydrolysis: The succinimide (B58015) ring can undergo hydrolysis, which involves the opening of the ring to form a stable maleamic acid thioether.[1][2] This ring-opened form is no longer susceptible to the retro-Michael reaction.[4][6] However, the rate of hydrolysis for traditional N-alkylmaleimides is often slow and may not effectively compete with the retro-Michael reaction in a physiological environment.[1]

Q2: My bioconjugate is showing significant payload loss in plasma stability assays. What is the likely cause and how can I address it?

A2: Significant payload loss in plasma is most likely due to the retro-Michael reaction, leading to deconjugation.[1] To address this, you can employ the following strategies:

  • Promote Thiosuccinimide Ring Hydrolysis: The hydrolyzed, ring-opened form of the linker is stable and not susceptible to the retro-Michael reaction.[4][6] This can be achieved through:

    • Post-conjugation pH adjustment: After the initial conjugation, incubating the bioconjugate at a slightly alkaline pH (e.g., pH 8.0-9.0) can accelerate the hydrolysis of the succinimide ring.[1][4][7]

    • Use of self-hydrolyzing maleimides: "Next-generation" or "self-stabilizing" maleimides have been developed that incorporate functionalities to promote rapid, intramolecular hydrolysis of the thiosuccinimide ring at neutral pH.[6][7][8]

  • Switch to a More Stable Linker Chemistry: Consider using maleimide derivatives that form more stable adducts, such as N-aryl maleimides, which have been shown to form more stable conjugates compared to N-alkyl maleimides.[9][10] Another approach is the use of dihalomaleimides, although their rapid hydrolysis can sometimes be a challenge.[6]

Q3: What factors influence the rate of the retro-Michael reaction and thiosuccinimide hydrolysis?

A3: Several factors can influence the stability of the thiosuccinimide linkage:

  • pH: The retro-Michael reaction is base-catalyzed, so its rate increases with higher pH.[4] Conversely, hydrolysis of the succinimide ring is also accelerated at higher pH.[4][11] The optimal pH for the initial thiol-maleimide conjugation is typically between 6.5 and 7.5 to favor the reaction with thiols over amines and minimize hydrolysis of the unreacted maleimide.[1][12]

  • Temperature: Higher temperatures generally accelerate the rates of both the retro-Michael reaction and hydrolysis.[4]

  • Thiol pKa: Thiosuccinimide adducts formed from thiols with a higher pKa tend to be more stable.[13]

  • Maleimide Substituents: Electron-withdrawing groups on the maleimide nitrogen can increase the rate of thiosuccinimide ring hydrolysis, leading to a more stable, ring-opened product.[4] N-aryl maleimides, for example, exhibit resonance-driven hydrolysis.[9]

  • Local Microenvironment: The specific site of conjugation on a protein can influence the stability of the linkage.[11]

Troubleshooting Guides

Problem: Inconsistent Drug-to-Antibody Ratio (DAR) in ADC Batches

  • Possible Cause: Incomplete reaction, side reactions, or instability of the linkage during processing.

  • Troubleshooting Steps:

    • Optimize Reaction pH: Ensure the conjugation reaction is performed within the optimal pH range of 6.5-7.5 to maximize specificity for thiols.[1] At pH values above 7.5, maleimides can react with amines, such as lysine (B10760008) residues.[12]

    • Control Reaction Time and Temperature: Monitor the reaction progress to determine the optimal time for completion. Avoid excessively long reaction times or high temperatures which can promote side reactions.

    • Purification: Implement robust purification methods like size exclusion or affinity chromatography to remove unreacted linker-payload and other impurities.[1]

    • Post-conjugation Stabilization: If using a traditional maleimide, consider a post-conjugation step at a slightly basic pH (e.g., 8.5-9.0) to promote hydrolysis of the succinimide ring to the more stable ring-opened form.[1] Monitor this conversion using LC-MS.

Problem: Premature Drug Release Observed in In Vitro Plasma Stability Studies

  • Possible Cause: The thiosuccinimide linkage is undergoing the retro-Michael reaction.

  • Troubleshooting Steps:

    • Confirm Payload Loss with LC-MS: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the ADC after incubation in plasma. This will allow for the identification of different DAR species and quantification of payload loss over time.[1]

    • Implement a Stabilization Strategy:

      • Post-conjugation Hydrolysis: As mentioned above, adjust the pH to 8.5-9.0 after conjugation to promote ring opening.[1]

      • Switch to a More Stable Linker: Synthesize the ADC using a self-hydrolyzing maleimide or a next-generation maleimide derivative.[1]

    • Consider Transcyclization: For conjugates with an N-terminal cysteine, a stable thiazine (B8601807) structure can be formed through a rearrangement, which can improve stability.[8][14]

Data Presentation

Table 1: Factors Affecting Thiosuccinimide Linkage Stability

FactorEffect on Retro-Michael ReactionEffect on HydrolysisRecommendation
pH Rate increases with increasing pH[4]Rate increases with increasing pH[4][11]Conjugation at pH 6.5-7.5; Post-conjugation hydrolysis at pH 8.0-9.0[1]
Temperature Rate increases with increasing temperature[4]Rate increases with increasing temperaturePerform conjugation at controlled room temperature or lower.
Thiol pKa Adducts from higher pKa thiols are more stable[13]-Consider the pKa of the target thiol.
Maleimide Substituent -Electron-withdrawing groups increase hydrolysis rate[4]Use N-aryl or other "next-generation" maleimides for enhanced stability.[9]

Table 2: Comparative Stability of Thiosuccinimide Linkages

Linkage TypeDeconjugation in Serum/Buffer (Conditions)Key Feature
N-alkyl maleimide35-67% deconjugation in thiol-containing buffer and serum (37°C, 7 days)[10]Traditional, susceptible to retro-Michael reaction.
N-aryl maleimide<20% deconjugation in thiol-containing buffer and serum (37°C, 7 days)[10]Promotes spontaneous hydrolysis to a stable ring-opened form.[9]
Hydrolyzed N-alkyl maleimideResistant to elimination (t1/2 > 2 years)[5]Stable ring-opened structure prevents retro-Michael reaction.[6]
Thiazine (from N-terminal Cys)Favorable stability[8]Formed via chemical rearrangement, locking the linkage.[14]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Objective: To assess the stability of the thiosuccinimide linkage in a physiological environment.

  • Methodology:

    • Preparation: Prepare solutions of the test bioconjugate (e.g., ADC) in a suitable buffer (e.g., PBS).

    • Incubation: Add the bioconjugate to fresh plasma (e.g., human, mouse) at a defined concentration. Prepare a control sample by diluting the bioconjugate in PBS. Incubate all samples at 37°C.[1]

    • Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-bioconjugate mixture.[1]

    • Analysis: Analyze the samples to determine the extent of payload loss or deconjugation. This is often done using techniques like LC-MS to measure the average DAR or identify different species.[1] For ADCs, an immunoaffinity capture step may be required to isolate the ADC from plasma proteins before analysis.[1]

Protocol 2: Post-Conjugation Hydrolysis of Thiosuccinimide Ring

  • Objective: To increase the stability of a traditional thiosuccinimide linkage by promoting ring-opening.

  • Methodology:

    • Initial Conjugation: Perform the thiol-maleimide conjugation reaction under standard conditions (e.g., pH 7.0-7.5).

    • pH Adjustment: After confirming the formation of the conjugate, adjust the pH of the solution to 8.5-9.0 using a suitable buffer.[1][12]

    • Incubation: Incubate the solution at room temperature or 37°C.[12]

    • Monitoring: Monitor the progress of the hydrolysis reaction by taking aliquots at different time points and analyzing them by mass spectrometry to observe the mass shift corresponding to the addition of a water molecule. Continue until the hydrolysis is complete.

    • Neutralization: Once hydrolysis is complete, re-neutralize the solution to a pH of 7.0-7.5 for storage or downstream applications.[12]

Visualizations

Instability of Thiosuccinimide Linkage cluster_instability Thiosuccinimide Adduct cluster_pathways Degradation Pathways Thiol Thiol Thiosuccinimide Thiosuccinimide Thiol->Thiosuccinimide Michael Addition Maleimide Maleimide Maleimide->Thiosuccinimide RetroMichael Retro-Michael Reaction (Deconjugation) Thiosuccinimide->RetroMichael Hydrolysis Hydrolysis Thiosuccinimide->Hydrolysis RetroMichael->Thiol RetroMichael->Maleimide StableProduct Stable Ring-Opened Product Hydrolysis->StableProduct Troubleshooting Workflow for Payload Loss Start Payload Loss Observed Confirm Confirm with LC-MS Start->Confirm Strategy Implement Stabilization Strategy Confirm->Strategy Loss Confirmed Option1 Post-conjugation Hydrolysis (pH 8.5-9.0) Strategy->Option1 Option2 Use Next-Gen Maleimide Strategy->Option2 Monitor Monitor Stability Option1->Monitor Option2->Monitor End Stable Conjugate Monitor->End Stable

References

Technical Support Center: Strategies for Stabilizing Maleimide-Thiol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bioconjugation. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the stability of maleimide-thiol conjugates.

Frequently Asked Questions (FAQs)

Q1: Why is my maleimide-thiol conjugate showing instability or losing its payload?

A1: The primary cause of instability in maleimide-thiol conjugates is the reversibility of the bond formed. The linkage, a thiosuccinimide ring, is susceptible to a chemical process called the retro-Michael reaction.[1][2] This reaction can cause the conjugate to break apart, especially in environments containing other thiol-containing molecules like glutathione (B108866), which is abundant in plasma.[1][3] This deconjugation leads to premature release of the payload (e.g., a drug or a dye), which can reduce therapeutic efficacy and cause off-target effects.[2][4]

Q2: How can I determine if my conjugate is degrading via a retro-Michael reaction?

A2: You can assess the stability of your conjugate using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] A common method is to perform a thiol exchange assay by incubating your conjugate with an excess of a competing thiol, like glutathione, and monitoring the samples over time.[5] A decrease in the peak corresponding to your intact conjugate and the appearance of a new peak corresponding to the released payload or a glutathione-adduct indicates instability.[3]

Q3: What are the main strategies to improve the stability of maleimide-thiol conjugates?

A3: There are two primary strategies to enhance stability:

  • Thiosuccinimide Ring Hydrolysis: After the initial conjugation, the thiosuccinimide ring can be intentionally hydrolyzed (opened) by adjusting the pH. The resulting ring-opened product is a stable succinamic acid thioether, which is resistant to the retro-Michael reaction.[6][7]

  • Next-Generation Maleimides (NGMs): These are chemically modified maleimides designed to form more stable linkages.[8][9] Examples include dithiomaleimides, diiodomaleimides, and maleimides with electron-withdrawing N-substituents, which can re-bridge disulfide bonds or accelerate hydrolysis to lock the conjugate in a stable form.[4][10][11]

Q4: Is simple hydrolysis always effective?

A4: While effective, the rate of hydrolysis for conjugates made with standard N-alkyl maleimides can be too slow to completely prevent thiol exchange from occurring.[4] The effectiveness of hydrolysis is significantly enhanced by using maleimides with N-substituents that are electron-withdrawing, as these accelerate the ring-opening process.[4] Some "self-hydrolyzing" or "self-stabilizing" maleimides are designed to undergo rapid hydrolysis under mild conditions shortly after conjugation.[7][12]

Troubleshooting Guides

Problem: Inconsistent Drug-to-Antibody Ratio (DAR) in different batches.

Possible Cause Troubleshooting Steps
Incomplete disulfide bond reduction If conjugating to native cysteines, ensure complete reduction using an adequate molar excess of a reducing agent like TCEP or DTT. Analyze pre- and post-reduction samples by non-reducing SDS-PAGE to confirm.[5]
Suboptimal Reaction pH The thiol-maleimide reaction is most efficient at a pH between 6.5 and 7.5.[5] At pH > 7.5, maleimides can react with amine groups (e.g., lysines), leading to heterogeneity.[5] Maintain a stable pH using a degassed, thiol-free buffer (e.g., PBS, HEPES, Tris).[13]
Incorrect Molar Ratio Optimize the molar ratio of the maleimide (B117702) reagent to the protein. A 10-20 fold molar excess of the maleimide is a common starting point, but this should be optimized for each specific protein to drive the reaction to completion without causing non-specific labeling.[14]
Re-oxidation of Thiols Thiols are sensitive to oxygen and can re-form disulfide bonds. Perform reactions in degassed buffers and consider flushing vials with an inert gas like argon or nitrogen.[13][15]

Problem: Premature payload release observed in plasma stability studies.

Possible Cause Troubleshooting Steps
Retro-Michael Reaction The thiosuccinimide linkage is undergoing reversal due to thiol exchange with molecules like glutathione or albumin in the plasma.[1][3]
Implement a Stabilization Strategy 1. Post-conjugation Hydrolysis: After conjugation, adjust the pH of the conjugate solution to 8.5-9.0 and incubate to promote the hydrolysis of the thiosuccinimide ring. This creates a stable, ring-opened structure. Monitor the conversion to the hydrolyzed form by LC-MS.[5] 2. Use Next-Generation Maleimides (NGMs): Switch to a maleimide reagent designed for enhanced stability. For example, dibromomaleimides (DBMs) can re-bridge reduced disulfide bonds and their conjugates hydrolyze quantitatively within a few hours, creating a robustly stable product.[9]
Confirm Payload Loss Use LC-MS to analyze the conjugate after incubation in plasma at various time points. This will allow you to quantify the loss of payload and identify the different DAR species over time.[5]

Stability Data Comparison

The following table summarizes stability data for different maleimide-thiol conjugate strategies. Half-life indicates the time for 50% of the conjugate to degrade or undergo thiol exchange in the specified conditions.

Conjugate TypeN-SubstituentStability ConditionHalf-life of ConjugateReference
N-ethyl maleimide (NEM)EthylIncubation with glutathione3.1 hours[16]
N-phenyl maleimide (NPM)PhenylIncubation with glutathione18 hours[16]
N-aminoethyl maleimide (NAEM)AminoethylIncubation with glutathioneFavors ring-opening over retro-reaction[16]
Maleamic Methyl Ester-based ADC-Incubation with N-acetylcysteine (100 eq.) for 14 days~3.8% payload loss[17]
Conventional Maleimide-based ADC-Incubation with N-acetylcysteine (100 eq.) for 14 daysSignificant payload loss[17]

Visualizing the Chemistry and Workflows

G

Caption: The reversible retro-Michael reaction leading to conjugate instability.

G

Caption: Workflow for stabilizing conjugates via controlled hydrolysis.

G

Caption: Comparison of traditional vs. next-generation maleimide strategies.

Experimental Protocols

Protocol 1: General Maleimide-Thiol Conjugation

This protocol provides a general procedure. Molar ratios and incubation times should be optimized for specific proteins and maleimide reagents.[18]

  • Protein Preparation:

    • Dissolve the thiol-containing protein in a degassed buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[13]

    • If native disulfide bonds need to be reduced, add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine). Incubate for 20-30 minutes at room temperature.[15] DTT can be used, but must be removed by dialysis or desalting column before adding the maleimide reagent.

  • Maleimide Reagent Preparation:

    • Dissolve the maleimide reagent in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10 mM.[18]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye/payload.[14]

    • Flush the reaction vial with an inert gas (argon or nitrogen), cap it tightly, and protect it from light.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove excess, unreacted maleimide reagent using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[13]

Protocol 2: Post-Conjugation Hydrolysis for Stabilization

This protocol should be performed after the purification step in Protocol 1.

  • pH Adjustment: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., sodium borate (B1201080) or Tris).

  • Incubation: Incubate the solution at room temperature or 37°C. The time required for complete hydrolysis can range from a few hours to overnight, depending on the specific maleimide used.[9]

  • Monitoring (Optional but Recommended): At various time points, take an aliquot of the reaction mixture and analyze it by LC-MS. Monitor the disappearance of the peak corresponding to the intact (unhydrolyzed) conjugate and the appearance of the peak for the ring-opened product.[2]

  • Final Formulation: Once hydrolysis is complete, exchange the conjugate into its final formulation buffer (typically at a physiological pH of ~7.4).

Protocol 3: Assessing Conjugate Stability via Thiol Exchange Assay

This protocol assesses the stability of a maleimide conjugate in the presence of a physiologically relevant thiol.[2]

  • Sample Preparation:

    • Prepare two samples of your purified conjugate at a final concentration of ~1 mg/mL.

    • Sample A (Test): Dilute the conjugate in a buffer (e.g., PBS, pH 7.4) containing a significant excess of glutathione (e.g., 1 mM, to mimic physiological conditions).

    • Sample B (Control): Dilute the conjugate in the same buffer without glutathione.

  • Incubation: Incubate both samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample and immediately freeze it or quench the reaction to stop further degradation before analysis.

  • Analysis: Analyze the aliquots by RP-HPLC or LC-MS. Compare the chromatograms of the test and control samples over time. Calculate the rate of degradation by quantifying the decrease in the intact conjugate peak area in the test sample relative to the control.

References

Validation & Comparative

A Head-to-Head Comparison: N-Mal-N-bis(PEG4-NH-Boc) vs. Linear PEG Linkers for Enhanced Antibody-Drug Conjugate Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. This guide provides an objective, data-driven comparison of a branched, dual-armed PEG linker, exemplified by N-Mal-N-bis(PEG4-NH-Boc), against traditional linear PEG linkers. We will delve into how the architectural differences between these linkers impact the stability, pharmacokinetics, and overall efficacy of ADCs.

The architecture of the polyethylene (B3416737) glycol (PEG) linker, which bridges the monoclonal antibody (mAb) to the cytotoxic payload, significantly influences the ADC's physicochemical and pharmacological properties. While linear PEG linkers have been a mainstay in ADC development, offering improved solubility and stability, branched PEG structures are emerging as a promising alternative to further optimize ADC performance, particularly for highly hydrophobic payloads and to achieve higher drug-to-antibody ratios (DAR) without inducing aggregation.[][2]

Structural Differences and Their Implications

Linear PEG linkers consist of a single, unbranched chain of ethylene (B1197577) glycol units. In contrast, N-Mal-N-bis(PEG4-NH-Boc) is a branched linker featuring a maleimide (B117702) group for conjugation to the antibody's thiol groups, and two separate PEG4 arms that can be conjugated to payload molecules after deprotection of the Boc groups.[3] This branched architecture offers the potential to attach two payload molecules per linker, effectively doubling the drug load at a single conjugation site.[4]

G cluster_0 Linear PEG Linker cluster_1 N-Mal-N-bis(PEG4-NH-Boc) Linker Antibody Antibody Linear_PEG Linear PEG Chain Antibody->Linear_PEG Payload Payload Linear_PEG->Payload Antibody_B Antibody Maleimide Maleimide Antibody_B->Maleimide Branch_Point Branch Point Maleimide->Branch_Point PEG4_1 PEG4 Arm Branch_Point->PEG4_1 PEG4_2 PEG4 Arm Branch_Point->PEG4_2 Payload_1 Payload PEG4_1->Payload_1 Payload_2 Payload PEG4_2->Payload_2

Figure 1: Structural comparison of linear vs. branched linkers.

Performance Comparison: Branched vs. Linear PEG Linkers

While direct comparative studies on ADCs using the precise N-Mal-N-bis(PEG4-NH-Boc) linker are not extensively published, valuable insights can be drawn from studies comparing branched versus linear PEG linkers with equivalent numbers of PEG units. A key study compared a trastuzumab-DM1 conjugate with a high DAR of 8, utilizing either a linear 24-unit PEG (L-PEG24) linker or a branched linker with two 12-unit PEG chains (P-(PEG12)2). The results demonstrated a significant pharmacokinetic advantage for the branched linker.[5][6]

Linker Architecture (DAR 8)Clearance (mL/day/kg)Area Under the Curve (AUC)Reference
Linear (L-PEG24)HighLower[5]
Pendant (P-(PEG12)2)LowNearly 3-fold Higher[5]

Table 1: Comparison of Linear vs. Pendant PEG Linker Architecture on ADC Clearance.

The slower clearance and higher AUC observed with the branched PEG linker suggest that this architecture can more effectively shield the hydrophobic payload from the surrounding environment.[5] This improved shielding can lead to reduced non-specific uptake and a longer circulation half-life, ultimately resulting in greater drug accumulation at the tumor site.[]

Impact on Drug-to-Antibody Ratio (DAR) and Hydrophobicity

A significant challenge in ADC development is increasing the DAR to enhance potency without causing aggregation due to the hydrophobicity of many cytotoxic payloads.[7] Branched PEG linkers, like N-Mal-N-bis(PEG4-NH-Boc), offer a solution by allowing for a higher payload concentration at each conjugation site while the branched PEG structure provides a hydrophilic shield.[7][8] This can lead to the development of ADCs with a high DAR that maintain favorable pharmacokinetic profiles.[6]

Mechanism of Action of Common Payloads: Tubulin Inhibitors

Many ADCs utilizing PEG linkers employ tubulin inhibitors such as monomethyl auristatin E (MMAE) and maytansinoid derivatives (DM1) as their cytotoxic payloads. These agents disrupt microtubule dynamics, a critical process for cell division.

Upon internalization of the ADC and cleavage of the linker within the lysosome, the payload is released into the cytoplasm. Tubulin inhibitors then bind to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]

ADC Antibody-Drug Conjugate Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload Released Payload (e.g., MMAE, DM1) Cleavage->Payload Tubulin Tubulin Dimers Payload->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Microtubule_Disruption Microtubule Network Disruption Polymerization->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2: Signaling pathway of tubulin inhibitor payloads.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of ADCs. Below are summaries of key experimental protocols.

ADC Conjugation via Thiol-Maleimide Chemistry

This protocol outlines the general steps for conjugating a maleimide-containing linker (such as N-Mal-N-bis(PEG4-NH-Boc)) to a monoclonal antibody.

  • Antibody Reduction: The interchain disulfide bonds of the antibody are partially or fully reduced to generate free thiol groups. This is typically achieved by incubation with a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

  • Linker-Payload Preparation: The Boc protecting groups on the N-Mal-N-bis(PEG4-NH-Boc) linker are removed under acidic conditions. The deprotected linker is then reacted with the desired payload molecule.

  • Conjugation: The maleimide-activated linker-payload is then added to the reduced antibody solution. The maleimide groups react with the free thiol groups on the antibody to form a stable thioether bond. The reaction is typically carried out at a controlled pH (6.5-7.5) and temperature.

  • Purification: The resulting ADC is purified to remove unconjugated linker-payload and other reactants. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.

Start Start Antibody Monoclonal Antibody Start->Antibody Reduction Reduction of Disulfide Bonds (e.g., DTT, TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody with Free Thiols Reduction->Reduced_Ab Conjugation Thiol-Maleimide Conjugation (pH 6.5-7.5) Reduced_Ab->Conjugation Linker_Payload Maleimide-Activated Linker-Payload Linker_Payload->Conjugation ADC_Crude Crude ADC Mixture Conjugation->ADC_Crude Purification Purification (e.g., SEC) ADC_Crude->Purification Final_ADC Purified ADC Purification->Final_ADC End End Final_ADC->End

Figure 3: Experimental workflow for ADC conjugation.
In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing cancer cells.

  • Cell Seeding: Target (antigen-positive) and non-target (antigen-negative) cells are seeded in 96-well plates and allowed to adhere overnight.

  • ADC Treatment: Cells are treated with serial dilutions of the ADC, unconjugated antibody, and free payload for a specified period (e.g., 72-120 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting cell viability against the logarithm of the ADC concentration.

In Vivo Pharmacokinetic Study

This study evaluates the stability and clearance of the ADC in an animal model.

  • Animal Model: A suitable animal model, such as mice or rats, is used.

  • ADC Administration: A single intravenous dose of the ADC is administered to the animals.

  • Blood Sampling: Blood samples are collected at various time points post-injection.

  • Sample Analysis: The concentration of the total antibody and/or the conjugated ADC in the plasma is determined using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated from the concentration-time data.

Conclusion

The choice between a branched linker like N-Mal-N-bis(PEG4-NH-Boc) and a linear PEG linker is a critical decision in ADC design. While linear PEG linkers offer established benefits in improving ADC properties, the available data strongly suggests that branched architectures can provide significant advantages, particularly for ADCs with high DARs and hydrophobic payloads. The enhanced shielding effect of branched PEGs can lead to improved pharmacokinetics, characterized by lower clearance and increased plasma exposure. This, in turn, has the potential to translate into enhanced in vivo efficacy. The ability to attach multiple payloads per linker also opens up possibilities for novel ADC designs with increased potency. As with any component of an ADC, the optimal linker choice will ultimately depend on the specific antibody, payload, and target antigen, necessitating empirical evaluation.

References

Navigating the Molecular Maze: A Comparative Guide to Branched vs. Linear PEG Linkers for Optimized Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical determinant of a therapeutic's success. Among the most pivotal are polyethylene (B3416737) glycol (PEG) linkers, which significantly enhance the pharmacokinetic and pharmacodynamic profiles of conjugated drugs. The architectural choice between a linear and a branched PEG linker can profoundly impact a drug's solubility, stability, in vivo circulation time, and ultimately, its therapeutic efficacy. This guide provides an objective, data-driven comparison of branched and linear PEG linkers to inform rational drug design and development.

The fundamental difference between these two linker types lies in their molecular structure. Linear PEG linkers consist of a single, unbranched chain of ethylene (B1197577) glycol units, offering simplicity and predictability.[][2] In contrast, branched PEG linkers feature multiple PEG arms extending from a central core, resulting in a more complex, three-dimensional architecture.[][2] This structural divergence leads to significant differences in their performance characteristics.

At a Glance: Key Performance Differences

FeatureLinear PEG LinkersBranched PEG LinkersRationale
Hydrodynamic Volume Generally smaller for the same molecular weightGenerally larger for the same molecular weightThe branched structure creates a larger three-dimensional space.
Drug Loading Capacity Typically lower (1-2 drug molecules per linker)Potentially higher (multiple arms for drug attachment)The multi-arm structure allows for the attachment of more payload molecules.[3]
Pharmacokinetics (PK) Good improvement in circulation half-lifeSuperior improvement in circulation half-life and reduced clearanceThe larger hydrodynamic volume and enhanced shielding effect of the branched structure lead to slower renal clearance.[3][4]
Immunogenicity Can elicit anti-PEG antibodiesMay offer better shielding of the drug and potentially reduced immunogenicity, though the branching itself doesn't seem to have a significant effect on the anti-PEG immune response.[5][6]The "umbrella-like" structure of branched PEGs can provide better protection for the conjugated molecule.[7]
Steric Hindrance LowerHigherThe bulkier structure of branched PEGs can sometimes interfere with target binding or enzymatic cleavage.[8]
Synthesis & Cost Simpler and less expensiveMore complex and costlyThe synthesis of multi-arm structures is more involved.[2]

In-Depth Performance Analysis

Pharmacokinetics and Hydrodynamic Volume

A primary reason for PEGylation is to prolong the in vivo circulation time of a therapeutic agent. Branched PEG linkers generally exhibit a superior pharmacokinetic profile compared to their linear counterparts of the same total molecular weight.[9] This is often attributed to a larger hydrodynamic volume, which reduces the rate of renal clearance.[4][10]

However, some studies suggest that the difference in hydrodynamic radii between linear and branched PEG-proteins of the same total molecular weight may not be as significant as once thought.[4][10] One study comparing linear and branched 40 kDa PEG conjugates of a TNF nanobody found that the branched configurations (2 x 20 kDa and 4 x 10 kDa) demonstrated a superior pharmacokinetic profile over the linear 1 x 40 kDa conjugate.[9] This suggests that the architecture itself, beyond just size, plays a crucial role in reducing clearance.

Table 1: Comparison of Hydrodynamic Radii for PEGylated Proteins and Nanocarriers

ConjugateLinker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)Reference
Unmodified HSA--3.5[8]
PEGylated HSALinear54.2[8]
PEGylated HSALinear105.2[8]
PEGylated HSALinear206.1[8]
PEGylated HSABranched206.4[8]
Polymeric NanocarriersLinear207.36 ± 0.20[8]
Polymeric NanocarriersFour-Arm Branched206.83 ± 0.09[8]
Polymeric NanocarriersLinear409.58 ± 0.35[8]
Polymeric NanocarriersFour-Arm Branched409.25 ± 0.40[8]

Data sourced from studies on PEGylated Human Serum Albumin (HSA) and polymeric nanocarriers, with hydrodynamic radius determined by size exclusion chromatography.[8]

Drug Loading and Efficacy

Branched PEG linkers offer the potential for a higher drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs), which can be critical for delivering a potent therapeutic effect.[3] Their multi-arm structure provides multiple attachment points for drug molecules.[] This can be particularly advantageous for drugs that require a higher concentration at the target site.

The choice of linker architecture can also influence the therapeutic efficacy of the conjugate. The increased steric hindrance of branched linkers can sometimes negatively impact the binding affinity of the targeting moiety or the enzymatic cleavage of the linker to release the drug.[8] Therefore, the optimal design must balance the benefits of increased drug loading and improved pharmacokinetics with the potential for reduced biological activity.

Visualizing the Concepts

To better understand the structural and functional differences, the following diagrams illustrate key concepts.

G cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker Functional Group A Functional Group A PEG Chain -(CH2CH2O)n- Functional Group A->PEG Chain Functional Group B Functional Group B PEG Chain->Functional Group B Central Core Central Core PEG Arm 1 -(CH2CH2O)n- Central Core->PEG Arm 1 PEG Arm 2 -(CH2CH2O)n- Central Core->PEG Arm 2 PEG Arm 3 -(CH2CH2O)n- Central Core->PEG Arm 3 Functional Group C Functional Group C PEG Arm 1->Functional Group C Functional Group D Functional Group D PEG Arm 2->Functional Group D Functional Group E Functional Group E PEG Arm 3->Functional Group E

Caption: Structural comparison of linear and branched PEG linkers.

G Start Start Synthesize Drug Conjugates Synthesize Drug Conjugates (Linear vs. Branched PEG) Start->Synthesize Drug Conjugates Characterize Conjugates Characterize Conjugates (e.g., DAR, Size) Synthesize Drug Conjugates->Characterize Conjugates In Vitro Assays In Vitro Assays (e.g., Cytotoxicity, Stability) Characterize Conjugates->In Vitro Assays In Vivo Studies In Vivo Studies (e.g., PK, Efficacy, Toxicity) In Vitro Assays->In Vivo Studies Data Analysis Data Analysis and Comparison In Vivo Studies->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Experimental workflow for comparing drug conjugate efficacy.

Experimental Protocols

Reproducible and verifiable experimental data are the cornerstone of scientific advancement. Below are summaries of key experimental protocols used to compare the performance of linear and branched PEG linkers.

Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)

This method is used to compare the molecular size of PEGylated proteins.[4][10]

  • System Preparation: Equilibrate a suitable SEC column (e.g., Superdex 200) with a filtered and degassed mobile phase (e.g., phosphate-buffered saline, pH 7.4).

  • Standard Calibration: Inject a series of protein standards with known hydrodynamic radii to generate a calibration curve (log molecular weight vs. elution volume).

  • Sample Analysis: Inject the linear and branched PEG-protein conjugates onto the column at a constant flow rate.

  • Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: Determine the elution volume of each conjugate and calculate its hydrodynamic radius based on the calibration curve.

In Vitro Serum Stability Assay

This protocol assesses the stability of the drug-linker conjugate in a biological matrix.[8]

  • Incubation: Incubate the ADC with either a linear or branched linker in human or mouse serum at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • ADC Purification: Purify the ADC from the serum proteins using a suitable method, such as affinity chromatography (e.g., Protein A).

  • DAR Measurement: Determine the drug-to-antibody ratio (DAR) of the purified ADC at each time point using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

  • Data Analysis: Plot the DAR as a function of time to evaluate the stability of the linker.

In Vitro Cytotoxicity Assay

This assay evaluates the potency of the drug conjugate against target cancer cells.

  • Cell Seeding: Seed a known number of target cancer cells into 96-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with serial dilutions of the ADCs containing either linear or branched PEG linkers. Include appropriate controls (e.g., untreated cells, free drug, unconjugated antibody).

  • Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot cell viability against drug concentration and determine the half-maximal inhibitory concentration (IC50) for each conjugate.

Conclusion

The decision between a linear and a branched PEG linker is a critical design parameter in the development of bioconjugates and drug delivery systems.[8] Branched linkers can offer significant advantages in terms of creating a larger hydrodynamic radius, which can lead to reduced renal clearance and a longer in vivo half-life.[8] They also provide the potential for higher drug loading.[3] However, the increased steric hindrance of branched linkers may negatively impact binding affinity and enzymatic cleavage.[8] Linear linkers, being structurally simpler, may offer more predictable behavior and less steric interference.[2][8]

The optimal choice is highly dependent on the specific application, the nature of the biomolecule and the drug, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of PEG linker architecture for optimized drug delivery.

References

Stability of N-Mal-N-bis(PEG4-NH-Boc) Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical factor in the development of effective and safe therapeutics and research tools. The N-Mal-N-bis(PEG4-NH-Boc) linker utilizes a maleimide (B117702) group for conjugation to thiol-containing molecules, a widely adopted strategy in bioconjugation. However, the stability of the resulting thioether bond is a crucial parameter that dictates the in vivo and in vitro performance of the conjugate. This guide provides an objective comparison of the stability of maleimide-based conjugates with alternative linker technologies, supported by experimental data, and offers detailed protocols for assessing conjugate stability.

The Challenge of Maleimide Linker Stability

Maleimide linkers react efficiently and specifically with free thiol groups, such as those on cysteine residues, through a Michael addition reaction to form a stable thioether bond.[1] This reaction is favored under mild physiological conditions, making maleimides a popular choice for bioconjugation.[1] However, the resulting succinimide (B58015) ring is susceptible to two competing reactions in a physiological environment:

  • Retro-Michael Reaction: This is the reversal of the initial conjugation reaction, leading to the cleavage of the linker and the premature release of the conjugated molecule.[1][2] This deconjugation can be facilitated by thiol-containing molecules present in biological systems, such as glutathione (B108866).[2] Premature payload release can lead to off-target effects and reduced efficacy.[2][3]

  • Hydrolysis: The succinimide ring can undergo hydrolysis to form a more stable, ring-opened succinamic acid derivative.[1][4] This hydrolyzed form is resistant to the retro-Michael reaction, effectively locking the conjugate.[1][4]

The balance between these two competing pathways is influenced by the local chemical environment and the structure of the linker itself.[2]

Comparative Stability Data

The stability of bioconjugates is often evaluated by incubating them in plasma or serum and measuring the percentage of intact conjugate remaining over time. The following table summarizes data from various studies comparing the stability of different linker technologies. While specific data for N-Mal-N-bis(PEG4-NH-Boc) conjugates is not publicly available, the data for other maleimide-based conjugates provides a relevant benchmark.

Linker TypeModel SystemIncubation Time (days)% Intact ConjugateKey ObservationsReference(s)
Maleimide-based (Thioether) ADC in human plasma7~50%Exhibits significant instability, primarily due to the retro-Michael reaction.[5]
"Bridging" Disulfide ADC in human plasma7>95%Demonstrates substantially improved plasma stability compared to conventional maleimide linkers.[5]
Thioether (from Thiol-ene) ADC in human plasma7>90%Offers enhanced stability over traditional maleimide-based thioether bonds.[5]
Mono-sulfone-PEG 1 mM Glutathione, 37°C7>90%Significantly more stable than maleimide-PEG conjugates under glutathione challenge.[1]
Vinylpyrimidine Human Serum8~100%Shows superior stability with no observable transfer of fluorescence compared to maleimide conjugates.[1]

Experimental Protocols

To aid researchers in assessing the stability of their N-Mal-N-bis(PEG4-NH-Boc) conjugates, detailed experimental protocols for key stability assays are provided below.

Protocol 1: HPLC-Based Assay for Conjugate Stability in the Presence of Glutathione

This assay evaluates the stability of the maleimide-thiol linkage in the presence of a high concentration of glutathione, mimicking in vivo conditions where thiol exchange can occur.[1][2]

Materials:

  • N-Mal-N-bis(PEG4-NH-Boc) conjugate of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., reverse-phase C18)

  • Incubator at 37°C

Procedure:

  • Prepare a stock solution of the N-Mal-N-bis(PEG4-NH-Boc) conjugate in a suitable solvent (e.g., DMSO or PBS).

  • Prepare a stock solution of glutathione in PBS (e.g., 100 mM).

  • In a microcentrifuge tube, mix the conjugate stock solution with the glutathione stock solution to achieve a final conjugate concentration of 0.5 mg/mL and a final glutathione concentration of 10 mM.[1]

  • As a control, prepare a similar sample of the conjugate in PBS without glutathione.[1]

  • Incubate both samples at 37°C.[1]

  • At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each tube.[1]

  • Analyze the aliquots by HPLC to monitor the disappearance of the intact conjugate peak and the appearance of any degradation products.

Data Analysis:

  • Integrate the peak area of the intact conjugate at each time point.

  • Calculate the percentage of intact conjugate remaining at each time point relative to the t=0 sample.

  • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate.

Protocol 2: Stability Assay in Human Plasma

This protocol assesses the stability of the conjugate in a more physiologically relevant matrix.

Materials:

  • N-Mal-N-bis(PEG4-NH-Boc) conjugate of interest

  • Human plasma

  • Incubator at 37°C

  • LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column for protein analysis

Procedure:

  • Spike the N-Mal-N-bis(PEG4-NH-Boc) conjugate into human plasma at a final concentration of, for example, 100 µg/mL.[1]

  • Incubate the plasma sample at 37°C.[1]

  • At desired time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample.[1]

  • Process the plasma samples to precipitate proteins and extract the conjugate and its metabolites if necessary (protocol dependent on the nature of the conjugate).

  • Analyze the samples by LC-MS to identify and quantify the intact conjugate and any degradation products.

Data Analysis:

  • Deconvolute the mass spectra to obtain the zero-charge mass of the protein species.[1]

  • Identify the peaks corresponding to the intact conjugate and the unconjugated protein/molecule.[1]

  • Quantify the relative abundance of each species at each time point to monitor the deconjugation over time.[1]

Visualizing Reaction Pathways and Experimental Workflow

To further clarify the concepts discussed, the following diagrams were generated using Graphviz.

cluster_0 Competing Fates of Maleimide-Thiol Conjugate Intact Conjugate Intact Conjugate Deconjugated Thiol Deconjugated Thiol Intact Conjugate->Deconjugated Thiol Retro-Michael Reaction Released Maleimide Released Maleimide Intact Conjugate->Released Maleimide Retro-Michael Reaction Stable Hydrolyzed Conjugate Stable Hydrolyzed Conjugate Intact Conjugate->Stable Hydrolyzed Conjugate Hydrolysis

Caption: Competing pathways for a maleimide-thiol conjugate.

cluster_1 Stability Assay Workflow A Prepare Conjugate and Matrix (e.g., Plasma, GSH solution) B Incubate at 37°C A->B C Collect Aliquots at Time Points B->C D Sample Analysis (HPLC, LC-MS) C->D E Data Analysis (% Intact Conjugate vs. Time) D->E

Caption: General workflow for a bioconjugate stability assay.

References

A Comparative Guide to In Vitro Cytotoxicity Assays for ADCs with Different Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a promising class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, efficacy, and safety profile. Evaluating the in vitro cytotoxicity of ADCs with different linkers is a crucial step in the preclinical development process to select optimal candidates for further investigation. This guide provides an objective comparison of in vitro cytotoxicity assays for ADCs featuring different linker technologies, supported by experimental data and detailed methodologies.

The Critical Role of the Linker in ADC Cytotoxicity

The choice of linker technology, broadly categorized into cleavable and non-cleavable linkers, dictates the mechanism of payload release and, consequently, the ADC's cytotoxic potential.[1][2]

  • Cleavable Linkers: These are designed to release the cytotoxic payload under specific conditions prevalent within the tumor microenvironment or inside cancer cells, such as the presence of certain enzymes (e.g., cathepsins), low pH, or a high concentration of reducing agents like glutathione.[1][3] This targeted release can lead to a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[1][4]

  • Non-Cleavable Linkers: These linkers are more stable in circulation and release the payload only after the antibody component is degraded within the lysosome of the target cell.[2][5] The resulting payload metabolite is often charged and less membrane-permeable, which can limit the bystander effect but may offer a better safety profile due to reduced off-target toxicity.[2][5]

The stability of the linker is paramount. Premature release of the payload in systemic circulation can lead to significant off-target toxicity, a major concern in ADC development.[6][] Conversely, a linker that is too stable may not efficiently release the payload at the target site, thereby reducing the ADC's efficacy.[8]

Comparative Analysis of In Vitro Cytotoxicity

The cytotoxic activity of ADCs is typically evaluated by measuring cell viability after exposure to the ADC. The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of different ADCs. A lower IC50 value indicates higher cytotoxic potency.

The following table summarizes representative in vitro cytotoxicity data for ADCs with different linkers against antigen-positive and antigen-negative cell lines.

ADC ComponentLinker TypeCell Line (Antigen Status)IC50 (nM)Reference
Trastuzumab-vc-MMAECleavable (Val-Cit)N87 (HER2+)Lower nM range[9]
Trastuzumab-vc-MMAECleavable (Val-Cit)MCF7 (HER2-)Higher nM range[9]
Anti-CD30-vc-MMAECleavable (Val-Cit)Antigen PositivePotent[10]
Anti-CD276-MMAECleavableTumor Endothelial CellsLess Effective[11]
Anti-CD276-PBDCleavableTumor Endothelial CellsEffective[11]
cMet Hemiasterlin ADCsCleavable (VCit, VA, VK, FK, K, GGFG)EBC-1 (cMet+)0.02 - 0.20[12]
Palivizumab Hemiasterlin ADCsCleavable (VCit, VA, VK, FK, K, GGFG)HT-29 (cMet-)>10[12]
Trastuzumab-MCC-DM1 (T-DM1)Non-cleavable (SMCC)BT-474 (HER2+)Low nM range[13]
Trastuzumab-MCC-DM1 (T-DM1)Non-cleavable (SMCC)MCF-7 (HER2-)No significant cytotoxicity[13]

Note: The specific IC50 values can vary significantly depending on the cell line, payload, antibody, and experimental conditions. The table above provides a general comparison.

Key In Vitro Cytotoxicity Assays

Several in vitro assays are commonly employed to assess the cytotoxicity of ADCs. The choice of assay depends on the specific research question and the mechanism of action of the ADC.

Tetrazolium Reduction Assays (MTT, MTS, XTT)

These colorimetric assays are widely used to measure cell viability by quantifying the metabolic activity of living cells.[14][15] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan (B1609692) product.[14]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Produces a water-insoluble purple formazan that requires a solubilization step before absorbance measurement.[14]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Yields a water-soluble orange formazan, simplifying the protocol.[14]

Lactate (B86563) Dehydrogenase (LDH) Release Assay

This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.[16][17]

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[18][19] An increase in caspase 3/7 activity is a hallmark of apoptosis induction.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data.

MTT Assay Protocol[4][20]
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC in complete cell culture medium. Remove the old medium from the wells and add the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period ranging from 48 to 144 hours, depending on the cell line and ADC.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.

LDH Assay Protocol[16][21]
  • Cell Seeding and ADC Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, centrifuge the plate and collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and maximum release (lysed cells).

Caspase-Glo® 3/7 Assay Protocol[18][22]
  • Cell Seeding and ADC Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells containing cells and medium.

  • Incubation: Incubate the plate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

ADC_Cytotoxicity_Workflow General Workflow for In Vitro ADC Cytotoxicity Assays cluster_setup Assay Setup cluster_incubation Incubation cluster_assays Cytotoxicity/Apoptosis Readout cluster_viability Cell Viability cluster_cytotoxicity Cell Lysis cluster_apoptosis Apoptosis cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (Antigen-positive & Antigen-negative cells) adc_treatment 2. ADC Treatment (Serial dilutions) cell_seeding->adc_treatment incubation 3. Incubation (e.g., 72 hours) adc_treatment->incubation viability_assay 4a. Viability Assay (e.g., MTT, MTS) incubation->viability_assay cytotoxicity_assay 4b. Cytotoxicity Assay (e.g., LDH) incubation->cytotoxicity_assay apoptosis_assay 4c. Apoptosis Assay (e.g., Caspase-Glo) incubation->apoptosis_assay absorbance 5a. Measure Absorbance viability_assay->absorbance data_analysis 6. Data Analysis (IC50 determination, etc.) absorbance->data_analysis absorbance_lysis 5b. Measure Absorbance cytotoxicity_assay->absorbance_lysis absorbance_lysis->data_analysis luminescence 5c. Measure Luminescence apoptosis_assay->luminescence luminescence->data_analysis ADC_Signaling_Pathway Simplified ADC-Induced Cytotoxicity Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_uptake Internalization & Trafficking cluster_release Payload Release cluster_action Mechanism of Action adc Antibody-Drug Conjugate (ADC) binding ADC binds to Antigen adc->binding 1. Binding antigen Tumor-Specific Antigen antigen->binding internalization Internalization (Endocytosis) binding->internalization 2. Internalization lysosome Lysosome internalization->lysosome 3. Trafficking cleavable_release Cleavable Linker: Enzymatic cleavage, pH change, etc. lysosome->cleavable_release 4. Payload Release noncleavable_release Non-cleavable Linker: Antibody degradation lysosome->noncleavable_release 4. Payload Release payload Released Cytotoxic Payload cleavable_release->payload noncleavable_release->payload target_interaction Payload interacts with intracellular target (e.g., DNA, microtubules) payload->target_interaction 5. Target Engagement apoptosis Apoptosis target_interaction->apoptosis 6. Induction of Apoptosis cell_death Cell Death apoptosis->cell_death

References

Branched vs. Linear PEG Linkers: A Comparative Guide to Pharmacokinetic Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties. The architecture of the PEG linker, specifically whether it is linear or branched, plays a pivotal role in modulating these effects. This guide provides an objective comparison of the pharmacokinetic impact of branched versus linear PEG linkers, supported by experimental data, to inform the design and development of next-generation biotherapeutics.

Data Presentation: A Quantitative Comparison

The choice between a linear and a branched PEG linker can significantly influence a drug's half-life, clearance rate, and overall systemic exposure. Branched PEGs, due to their larger hydrodynamic volume for a given molecular weight, generally exhibit a more pronounced effect on these parameters. Below is a summary of key quantitative data from studies comparing biomolecules conjugated with linear and branched PEG linkers.

ParameterMoleculeLinear PEGBranched PEGKey Finding
Pharmacokinetics TNF Nanobody40 kDa2 x 20 kDaBranched PEG conjugate showed a superior pharmacokinetic profile compared to the linear conjugate.[1]
Hydrodynamic Radius (Rh) Human Serum Albumin (HSA)20 kDa, 6.1 nm20 kDa, 6.4 nmFor the same total molecular weight, the branched PEG imparts a slightly larger hydrodynamic radius.[2]
In Vitro Activity Retention TNF-α20 kDa, 58%10 kDa, 93%Smaller branched PEG resulted in higher activity retention compared to a larger linear PEG.[3]
In Vivo Antitumor Activity Lysine-deficient TNF-α20 kDa10 kDaModification with a 10 kDa branched PEG showed higher antitumor activity in mice compared to a 20 kDa linear PEG.[3]
Elimination Half-Life Interferon α-2a-40 kDaThe branched 40 kDa PEGylated form (PEGASYS) has an elimination half-life of 77 hours, compared to 9 hours for the native interferon, allowing for once-a-week dosing.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the pharmacokinetic properties of PEGylated molecules. The following are summaries of key experimental protocols frequently employed in these studies.

Pharmacokinetic Analysis in Animal Models
  • Objective: To determine and compare the in vivo pharmacokinetic profiles of molecules conjugated with linear versus branched PEG linkers.

  • Methodology:

    • Animal Model: Typically, rodents (mice or rats) are used. The choice of species may depend on the specific therapeutic agent and its intended human use.

    • Drug Administration: The PEGylated drug and a non-PEGylated control are administered, usually intravenously (IV) to assess circulation half-life and clearance, or subcutaneously (SC) to evaluate absorption and bioavailability.

    • Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours).

    • Sample Processing: Plasma or serum is isolated from the blood samples.

    • Quantification: The concentration of the drug in the plasma/serum is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).[5][6]

    • Data Analysis: Pharmacokinetic parameters, including half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd), are calculated using appropriate software.

Size Exclusion Chromatography (SEC)
  • Objective: To determine and compare the hydrodynamic volume of proteins conjugated with linear and branched PEGs.

  • Methodology:

    • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a size exclusion column and a suitable detector (e.g., UV-Vis or refractive index detector) is used.

    • Mobile Phase: A buffered aqueous solution is used as the mobile phase.

    • Sample Analysis: The purified PEGylated protein samples are injected into the SEC column. Molecules are separated based on their hydrodynamic size, with larger molecules eluting earlier.

    • Calibration: The system is calibrated using a set of protein standards with known molecular weights and hydrodynamic radii.

    • Data Analysis: The retention times of the PEGylated proteins are compared to the calibration curve to determine their apparent molecular weight and hydrodynamic radius.[7]

In Vitro Bioactivity Assays
  • Objective: To assess the impact of PEGylation with linear versus branched linkers on the biological activity of the therapeutic molecule.

  • Methodology:

    • Cell-Based Assays: For therapeutic proteins like cytokines or antibodies, cell lines expressing the target receptor are used. The ability of the PEGylated protein to elicit a biological response (e.g., cell proliferation, apoptosis, or signaling pathway activation) is measured.[1]

    • Enzyme Activity Assays: For PEGylated enzymes, the catalytic activity is measured by monitoring the conversion of a substrate to a product, often using a colorimetric or fluorometric readout.

    • Binding Assays: Techniques like surface plasmon resonance (SPR) or ELISA can be used to quantify the binding affinity of the PEGylated molecule to its target.

    • Data Analysis: The activity of the PEGylated molecules is compared to that of the unmodified parent molecule to determine the percentage of retained activity.

Mandatory Visualization

cluster_0 PEG Linker Architecture cluster_1 Biophysical Properties cluster_2 Pharmacokinetic Outcomes Linear_PEG Linear PEG Hydrodynamic_Volume Hydrodynamic Volume Linear_PEG->Hydrodynamic_Volume Smaller Steric_Hindrance Steric Hindrance Linear_PEG->Steric_Hindrance Less Branched_PEG Branched PEG Branched_PEG->Hydrodynamic_Volume Larger Branched_PEG->Steric_Hindrance Greater Renal_Clearance Renal Clearance Hydrodynamic_Volume->Renal_Clearance Inversely Proportional Proteolytic_Degradation Proteolytic Degradation Steric_Hindrance->Proteolytic_Degradation Reduces Half_Life Half-Life Renal_Clearance->Half_Life Decreased Clearance Increases Half-Life Proteolytic_Degradation->Half_Life Reduced Degradation Increases Half-Life

Caption: Impact of PEG linker architecture on pharmacokinetics.

Start Conjugation of Drug to Linear & Branched PEG Purification Purification & Characterization (e.g., SEC, SDS-PAGE) Start->Purification In_Vitro In Vitro Assays (Bioactivity, Stability) Purification->In_Vitro In_Vivo In Vivo Pharmacokinetic Study (Animal Model) Purification->In_Vivo Comparison Comparative Analysis of Linear vs. Branched PEG In_Vitro->Comparison PK_Analysis Pharmacokinetic Analysis (t½, AUC, CL) In_Vivo->PK_Analysis PK_Analysis->Comparison

Caption: Experimental workflow for comparing PEG linker effects.

References

A Comparative Analysis of Maleimide and Other Thiol-Reactive Chemistries for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modification of biomolecules is a cornerstone of innovation. Thiol-reactive chemistries, which target the sulfhydryl groups of cysteine residues, are particularly vital in creating antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes. Among these, maleimide (B117702) chemistry has long been a dominant methodology. This guide provides an objective, data-driven comparison of maleimide chemistry with other prevalent thiol-reactive alternatives, including iodoacetamides, vinyl sulfones, and pyridyl disulfides, to inform the selection of the most suitable conjugation strategy.

Executive Summary

The choice of a thiol-reactive chemistry is a critical decision in bioconjugation, impacting not only the efficiency of the labeling reaction but also the stability and, ultimately, the in vivo performance of the resulting conjugate. Maleimides are favored for their rapid reaction kinetics and high specificity for thiols under physiological conditions. However, the stability of the resulting thioether bond can be a concern, as it is susceptible to a retro-Michael reaction, particularly in the presence of other thiols. This can lead to premature cleavage of the conjugate.

In contrast, iodoacetamides and vinyl sulfones form more stable, irreversible thioether bonds, offering a significant advantage for applications requiring long-term stability. Pyridyl disulfides, on the other hand, form a reversible disulfide bond, a feature that can be exploited for controlled release applications. The selection of the optimal chemistry, therefore, necessitates a careful consideration of the specific application's requirements for reaction speed, stability, and potential for cleavage.

Comparative Data of Thiol-Reactive Chemistries

The following tables summarize key performance metrics for maleimide and its alternatives based on published experimental data.

FeatureMaleimideIodoacetamideVinyl SulfonePyridyl Disulfide
Reactive Group MaleimideIodoacetylVinyl SulfonePyridyl Disulfide
Reaction Type Michael AdditionNucleophilic Substitution (SN2)Michael AdditionThiol-Disulfide Exchange
Primary Target Sulfhydryl groups (Cysteine)Sulfhydryl groups (Cysteine)Sulfhydryl groups (Cysteine)Sulfhydryl groups (Cysteine)
Optimal pH Range 6.5 - 7.5[1][2]8.0 - 8.5[3][4]7.0 - 9.0[5]Broad pH range[6]
Bond Formed Thioether (Thiosuccinimide adduct)[7]Stable Thioether[8]Stable, Irreversible Thioether[7]Disulfide[7]
Conjugate Stability Susceptible to retro-Michael addition and hydrolysis[4][7]Highly Stable, Irreversible[4]Highly Stable, Irreversible[7]Reversible through disulfide exchange[7]
Probe ClassSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference Conditions
Maleimides ~10² - 10⁴pH 7.0-7.5[9]
Iodoacetamides ~10¹ - 10²pH 7.0-7.5[9]
Vinyl Sulfones ~10¹ - 10²pH 7.4[9]
Pyridyl Disulfides Variable (exchange reaction)pH 7.0[9]

Reaction Mechanisms and Experimental Workflows

Understanding the underlying reaction mechanisms is crucial for optimizing conjugation strategies and troubleshooting experimental challenges.

Thiol-Reactive Chemistries: Reaction Mechanisms

Thiol_Reactive_Mechanisms cluster_maleimide Maleimide Reaction cluster_iodoacetamide Iodoacetamide Reaction cluster_vinyl_sulfone Vinyl Sulfone Reaction cluster_pyridyl_disulfide Pyridyl Disulfide Reaction M_Thiol R-SH M_Adduct Thioether Adduct (Thiosuccinimide) M_Thiol->M_Adduct Michael Addition pH 6.5-7.5 M_Maleimide Maleimide M_Maleimide->M_Adduct I_Thiol R-SH I_Adduct Stable Thioether Adduct I_Thiol->I_Adduct SN2 Reaction pH 8.0-8.5 I_Iodoacetamide Iodoacetamide I_Iodoacetamide->I_Adduct V_Thiol R-SH V_Adduct Stable Thioether Adduct V_Thiol->V_Adduct Michael Addition pH 7.0-9.0 V_VinylSulfone Vinyl Sulfone V_VinylSulfone->V_Adduct P_Thiol R-SH P_Adduct Disulfide Adduct P_Thiol->P_Adduct Thiol-Disulfide Exchange P_PyridylDisulfide Pyridyl Disulfide P_PyridylDisulfide->P_Adduct Bioconjugation_Workflow start Start: Protein with Cysteine Residue(s) reduction 1. Reduction of Disulfide Bonds (optional) (e.g., with TCEP or DTT) start->reduction conjugation 3. Conjugation Reaction (Control pH and temperature) reduction->conjugation reagent_prep 2. Prepare Thiol-Reactive Reagent Solution reagent_prep->conjugation quenching 4. Quench Excess Reagent (optional) conjugation->quenching purification 5. Purification of Conjugate (e.g., Dialysis, SEC) quenching->purification characterization 6. Characterization of Conjugate (e.g., Mass Spec, SDS-PAGE) purification->characterization end End: Purified Bioconjugate characterization->end

References

A Researcher's Guide to Validating Protein Conjugation Sites: Mass Spectrometry vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of conjugation sites on biotherapeutics like antibody-drug conjugates (ADCs) is a critical quality attribute. The location and consistency of conjugation directly impact the efficacy, stability, pharmacokinetics, and safety of these complex molecules. While mass spectrometry (MS) has become the gold standard for this characterization, a comprehensive understanding of its performance relative to other methods is essential for robust analytical strategy.

This guide provides an objective comparison of mass spectrometry with alternative techniques for the validation of conjugation sites, supported by experimental data and detailed protocols.

The Gold Standard: Mass Spectrometry

Mass spectrometry offers unparalleled depth, sensitivity, and specificity for characterizing protein conjugates. The most common approach is the "bottom-up" peptide mapping strategy.[1] This involves enzymatically digesting the conjugate into smaller peptides, which are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass shift caused by the conjugated payload allows for the precise identification of the modified peptide and, through fragmentation analysis, the exact amino acid residue that serves as the conjugation site.[1]

Different MS-based strategies can be employed:

  • Bottom-up Proteomics: The most widely used method, providing peptide-level resolution to pinpoint specific conjugation sites.[1]

  • Middle-down Analysis: Involves analyzing larger subunits of the protein (e.g., the light chain and heavy chain of an antibody), providing information on the distribution of the conjugate without full digestion.

  • Native MS: Analysis of the intact protein conjugate under non-denaturing conditions, which is useful for assessing the overall drug-to-antibody ratio (DAR) and the distribution of different conjugated forms.

MS-based methods provide exceptional sensitivity and selectivity, far surpassing traditional UV-based quantification techniques.[2]

Alternative and Complementary Validation Methods

While powerful, MS is not the only technique available. Other methods offer different capabilities and can be used orthogonally to confirm results.

Edman Degradation

Edman degradation is a classic chemical method for sequencing amino acids sequentially from the N-terminus of a protein or peptide.[2] In this process, the N-terminal amino acid is labeled, cleaved off, and identified.[2][3] This cycle is repeated to determine the sequence.

While highly accurate for confirming the N-terminal sequence of a purified protein, Edman degradation has significant limitations for conjugation site analysis.[4] It cannot be used if the N-terminus is chemically blocked, is generally limited to sequencing 30-60 residues, and is unsuitable for analyzing complex mixtures or identifying post-translational modifications.[2][5] Its throughput is also very low compared to modern MS approaches.[5]

Spectrophotometric Assays

Simple colorimetric assays, such as the Bradford or BCA assays, are commonly used to determine total protein concentration.[6][7] These methods rely on changes in absorbance when a reagent binds to the protein.[6][8] While fast and cost-effective, they are not specific to conjugation sites and are susceptible to interference from other substances in the sample, such as detergents or nucleic acids.[8][9] Their primary drawback is a lack of sensitivity and specificity compared to MS, making them unsuitable for site validation.[8]

Site-Directed Mutagenesis

Site-directed mutagenesis (SDM) is not an analytical method for identifying unknown conjugation sites but is a powerful tool for confirming their functional relevance.[1] This genetic engineering technique is used to create specific mutations in a protein's DNA sequence, such as changing a lysine (B10760008) residue suspected of being a conjugation site to an alanine.[10] By expressing the mutated protein and analyzing its subsequent conjugation, researchers can confirm whether that specific residue is indeed a primary site of modification.[1][11]

Performance Comparison

The choice of method depends on the analytical question being asked. Mass spectrometry provides the most comprehensive data for identification and quantification, while other methods have niche or complementary roles.

ParameterMass Spectrometry (Peptide Mapping)Edman DegradationSpectrophotometric AssaysSite-Directed Mutagenesis
Primary Use Identification & quantification of specific conjugation sitesN-terminal sequence confirmationTotal protein quantificationFunctional validation of a specific site
Specificity High (identifies exact amino acid)High (for N-terminus only)Low (non-specific to sites)High (tests a specific residue)
Sensitivity High (femtomole to attomole)[12]Moderate (picomole)[2]Low[8]Not Applicable
Throughput HighLow (slow, sequential cycles)[5]HighLow (requires cloning, expression)
Sample Requirement Low (sub-microgram)Moderate (1-5 µg, >90% purity)Low to ModerateNot Applicable
Information Provided Site location, site occupancy, PTMsN-terminal sequenceTotal protein concentrationFunctional impact of mutating a site
Key Limitation Complex data analysis; can be challenging for hydrophobic peptidesOnly works for unblocked N-termini; limited read length (~30-60 AAs)[2][13]Prone to interference; provides no site-specific information[9]Does not identify unknown sites; laborious

Experimental Protocols

Mass Spectrometry: Peptide Mapping Workflow for ADC Characterization

This protocol outlines a typical bottom-up approach for identifying conjugation sites on an antibody-drug conjugate (ADC).

  • Sample Preparation:

    • Dilute the ADC sample (approx. 100 µg) in a denaturing buffer (e.g., 8 M urea (B33335) or 6 M guanidine-HCl).

  • Reduction and Alkylation:

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Add iodoacetamide (B48618) (IAM) to a final concentration of 25 mM and incubate in the dark at room temperature for 1 hour to alkylate free cysteine residues.

  • Buffer Exchange and Digestion:

    • Perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to remove denaturants.

    • Add a protease, such as trypsin, at a 1:20 enzyme-to-protein ratio (w/w).

    • Incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Quench the digestion reaction by adding formic acid.

    • Inject the peptide mixture onto a reverse-phase liquid chromatography (RPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Elute peptides using a gradient of increasing acetonitrile (B52724) concentration.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where precursor MS1 scans are followed by MS/MS fragmentation scans of the most abundant ions.

  • Data Analysis:

    • Process the raw MS data using a specialized software suite.

    • Search the MS/MS spectra against the protein sequence database, specifying the mass of the drug-linker as a variable modification on potential conjugation residues (e.g., lysine, cysteine).

    • Manually validate the spectra of identified conjugated peptides to confirm the site of attachment based on the observed fragment ions.

Edman Degradation Protocol

This protocol describes the general steps for N-terminal sequencing.

  • Sample Preparation:

    • The protein sample must be highly purified (>90%) and buffer-exchanged into a volatile buffer.

    • Typically, the sample is loaded onto a polyvinylidene difluoride (PVDF) membrane.[2]

  • Automated Sequencing Cycles:

    • The sample is placed into an automated protein sequencer.

    • Step 1 (Coupling): The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.

    • Step 2 (Cleavage): The PTC-derivatized N-terminal residue is selectively cleaved from the peptide chain using an anhydrous acid (e.g., trifluoroacetic acid), forming a thiazolinone derivative.

    • Step 3 (Conversion & Identification): The unstable thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified using reverse-phase HPLC.

  • Repetition: The sequencer automatically begins the next cycle on the newly exposed N-terminus of the shortened peptide. This process is repeated for a set number of cycles (typically 20-30).

Visualizing the Workflows

mass_spec_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation ADC Antibody-Drug Conjugate Denature Denature, Reduce, Alkylate ADC->Denature Digest Enzymatic Digestion (e.g., Trypsin) Denature->Digest LC LC Separation (Peptides) Digest->LC MS1 MS1 Scan (Precursor Mass) LC->MS1 MS2 MS/MS Fragmentation MS1->MS2 Search Database Search (Identify Peptides) MS2->Search Validation Spectral Validation Search->Validation Result Validated Conjugation Site & Site Occupancy Validation->Result

Caption: Mass Spectrometry Peptide Mapping Workflow.

sdm_validation_logic Start Putative conjugation site identified (e.g., by MS) SDM Perform Site-Directed Mutagenesis (e.g., Lys -> Ala) Start->SDM Express Express Wild-Type (WT) & Mutant Proteins SDM->Express Conjugate Perform Conjugation Reaction on both WT and Mutant Express->Conjugate Analyze Analyze Conjugation (e.g., by MS or HIC) Conjugate->Analyze Compare Compare Conjugation Profile of WT vs. Mutant Analyze->Compare Conclusion1 Result: Mutant shows reduced/no conjugation Compare->Conclusion1 Site is confirmed Conclusion2 Result: Mutant shows no change in conjugation Compare->Conclusion2 Site is not a primary conjugation locus

Caption: Logic for Site-Directed Mutagenesis Validation.

Conclusion

For the direct identification, localization, and quantification of conjugation sites on therapeutic proteins, mass spectrometry is the most powerful and comprehensive technology available. Its high sensitivity, specificity, and throughput provide a level of detail that is unmatched by other methods. While Edman degradation can be a valuable tool for orthogonal N-terminal sequence confirmation, and spectrophotometric assays are useful for bulk quantification, neither can replace MS for site-specific characterization. Site-directed mutagenesis serves a different but critical role, offering a way to functionally probe and confirm the importance of sites identified by MS, thereby providing a holistic understanding of the bioconjugate's structure-function relationship.

References

Safety Operating Guide

Navigating the Disposal of N-Mal-N-bis(PEG4-NH-Boc): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of N-Mal-N-bis(PEG4-NH-Boc), a trifunctional linker molecule increasingly utilized in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining compliance with regulatory standards.

Understanding the Compound: A Three-Pronged Approach to Safety

N-Mal-N-bis(PEG4-NH-Boc) is a complex molecule characterized by three key functional groups: a reactive maleimide (B117702), a polyethylene (B3416737) glycol (PEG) linker, and two tert-butyloxycarbonyl (Boc)-protected amine groups. A thorough understanding of the properties of each component is critical for safe handling and disposal.

Functional GroupKey Characteristics & Disposal Considerations
Maleimide The maleimide group is highly reactive towards thiols, forming stable thioether bonds. This reactivity is the primary hazard concern. Before disposal, it is best practice to "quench" or deactivate this reactive group to prevent unintended reactions in the waste stream.[1][2]
Polyethylene Glycol (PEG) The PEG4 linker imparts hydrophilicity to the molecule. Polyethylene glycol itself is generally considered to be of low toxicity, readily biodegradable, and not a hazardous waste.[3] However, its presence in a larger molecule necessitates that the entire compound be treated according to the hazards of its most reactive components.
Boc-Protected Amine The Boc protecting groups are stable under neutral or basic conditions but can be removed by acid.[] For disposal purposes, Boc-protected amines are typically considered standard organic chemical waste. The primary concern during their disposal often relates to the solvents in which they are dissolved.

Core Disposal Protocol: A Step-by-Step Guide

Given the reactive nature of the maleimide group, all waste containing N-Mal-N-bis(PEG4-NH-Boc) should be treated as hazardous chemical waste. The following protocol outlines the recommended procedure for its safe disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate personal protective equipment:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential. For direct handling, consider double-gloving.[1]

  • Body Protection: A full-length laboratory coat should be worn to protect from skin contact.

  • Respiratory Protection: If there is a risk of generating dust from the solid compound, a properly fitted respirator (e.g., N95 or higher) should be used. All handling of the solid form should be conducted in a well-ventilated area, preferably a chemical fume hood.[1]

Step 2: Waste Segregation and Collection

Proper segregation of waste is the first critical step in safe disposal.

  • Solid Waste:

    • Unused or expired solid N-Mal-N-bis(PEG4-NH-Boc) should be kept in its original, clearly labeled container where possible.

    • Contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper should be collected in a designated, sealed plastic bag or container. This container must be clearly labeled as "Hazardous Chemical Waste" and include the full chemical name.[2][5]

  • Liquid Waste:

    • Stock Solutions: Unused stock solutions (e.g., in DMSO, DMF) must be collected as hazardous liquid chemical waste.[2]

    • Aqueous Solutions: All aqueous solutions from experiments, including reaction buffers and washes containing the compound, should be collected in a dedicated, leak-proof, and chemical-resistant container.

    • Labeling: The liquid waste container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "N-Mal-N-bis(PEG4-NH-Boc)," the solvent(s) used, and an approximate concentration.[2]

Step 3: Deactivation of Maleimide Moiety (for Liquid Waste)

To mitigate the primary hazard of the compound, the reactive maleimide group should be deactivated before collection for final disposal. This is achieved by reacting it with an excess of a thiol-containing compound.

Experimental Protocol for Maleimide Deactivation

  • Prepare a Quenching Solution: In a suitable container, prepare a quenching solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) in a compatible buffer (e.g., phosphate-buffered saline, PBS). A concentration of approximately 100 mM is recommended.

  • Reaction: In a designated chemical waste container within a chemical fume hood, add the liquid waste containing N-Mal-N-bis(PEG4-NH-Boc) to an excess of the quenching solution. A 10-fold molar excess of the thiol is recommended to ensure complete reaction.[1]

  • Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing. This will ensure the complete conversion of the reactive maleimide to a more stable thioether.[1][2]

  • Collection: The resulting deactivated solution is still considered hazardous chemical waste and must be collected in the appropriately labeled liquid waste container.

Step 4: Storage and Disposal

  • Storage: Store all waste containers (solid and liquid) in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[1]

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Never pour chemical waste down the drain or dispose of it in regular trash.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-Mal-N-bis(PEG4-NH-Boc).

G Disposal Workflow for N-Mal-N-bis(PEG4-NH-Boc) cluster_start cluster_type Waste Type cluster_solid_proc Solid Waste Procedure cluster_liquid_proc Liquid Waste Procedure cluster_final Final Disposal start Identify Waste Containing N-Mal-N-bis(PEG4-NH-Boc) solid_waste Solid Waste (Unused powder, contaminated consumables) start->solid_waste Is it solid? liquid_waste Liquid Waste (Stock solutions, reaction mixtures) start->liquid_waste Is it liquid? collect_solid Collect in a designated, labeled, and sealed hazardous waste container. solid_waste->collect_solid deactivate Deactivate Maleimide Group (React with excess thiol, e.g., BME, DTT) liquid_waste->deactivate store Store waste in a designated hazardous waste accumulation area. collect_solid->store collect_liquid Collect deactivated solution in a designated, labeled, and sealed hazardous liquid waste container. deactivate->collect_liquid collect_liquid->store dispose Dispose through institutional EHS or a licensed contractor. store->dispose

Caption: Disposal decision workflow for N-Mal-N-bis(PEG4-NH-Boc).

By implementing these procedures, laboratories can effectively manage the disposal of N-Mal-N-bis(PEG4-NH-Boc), ensuring the safety of personnel and the protection of the environment. Always consult your institution's specific safety and waste disposal guidelines, as local regulations may vary.

References

Personal protective equipment for handling N-Mal-N-bis(PEG4-NH-Boc)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Mal-N-bis(PEG4-NH-Boc)

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of N-Mal-N-bis(PEG4-NH-Boc). The following procedures are designed to ensure the safe and effective use of this compound in the laboratory. While a specific Safety Data Sheet (SDS) for N-Mal-N-bis(PEG4-NH-Boc) is not publicly available, the safety protocols outlined here are based on the hazardous properties of its reactive maleimide (B117702) functional group.[1] Maleimides are known to be reactive towards thiols and can act as alkylating agents, potentially causing skin and eye irritation.[1][2]

Personal Protective Equipment (PPE)

Adherence to proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory procedures involving N-Mal-N-bis(PEG4-NH-Boc).

ScenarioRequired Personal Protective EquipmentRationale
Receiving and Unpacking • Nitrile gloves• Laboratory coat• Safety glassesTo protect against accidental exposure from a compromised container.
Weighing and Aliquoting (Solid Form) • Nitrile gloves (double-gloving recommended)• Laboratory coat• Chemical splash goggles• Face shield (if not in a fume hood)• N95 respirator or higher (if outside a fume hood)To prevent inhalation of fine powders and protect eyes and skin from contact.[3]
Solution Preparation and Handling (Liquid Form) • Nitrile gloves• Laboratory coat• Chemical splash gogglesTo protect against splashes and direct contact with the dissolved compound.
Bioconjugation and Purification • Nitrile gloves• Laboratory coat• Chemical splash gogglesTo ensure protection during reaction setup, monitoring, and purification steps.

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage. If the container is compromised, do not open it and follow your institution's hazardous material spill protocol.[3]

  • Store the compound at -20°C in a tightly sealed container, protected from light and moisture to prevent degradation.[1][4]

2. Handling the Solid Compound:

  • All handling of solid N-Mal-N-bis(PEG4-NH-Boc) should be performed in a certified chemical fume hood to prevent inhalation of any dust.[1][3]

  • Use anti-static weigh paper or a microbalance enclosure to minimize the dispersal of the powder when weighing.[3]

3. Solution Preparation:

  • Prepare solutions in a chemical fume hood.[3]

  • N-Mal-N-bis(PEG4-NH-Boc) is typically soluble in organic solvents like DMSO and DMF. Handle these solvents with appropriate caution.[5]

4. Spill Management:

  • In the event of a spill, absorb the material with an inert substance and dispose of it as chemical waste.[1]

  • Clean the affected area thoroughly with a suitable solvent.[1]

Disposal Plan: Safe Deactivation and Disposal

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. The reactive maleimide group should be deactivated before disposal.[2]

1. Deactivation of Maleimide:

  • Prepare a Quenching Solution: In a designated chemical waste container, prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT) at a concentration of approximately 100 mM.[2]

  • Reaction: Add the N-Mal-N-bis(PEG4-NH-Boc) waste to the quenching solution in a 10-fold molar excess of the thiol.[2]

  • Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing to ensure complete deactivation of the maleimide group.[2]

2. Waste Disposal:

  • Liquid Waste: The deactivated solution should be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour it down the drain.[2][3]

  • Solid Waste: Dispose of contaminated solid waste, such as pipette tips, tubes, and gloves, in a designated hazardous waste container.[3]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the specific contents listed (e.g., "N-Mal-N-bis(PEG4-NH-Boc) waste, deactivated with β-mercaptoethanol").[2]

  • Collection: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling and Reaction cluster_disposal Disposal receive Receive and Inspect Package store Store at -20°C receive->store ppe Don Appropriate PPE store->ppe weigh Weigh Solid in Fume Hood ppe->weigh dissolve Dissolve in Suitable Solvent weigh->dissolve reaction Perform Bioconjugation Reaction dissolve->reaction purification Purify Conjugate reaction->purification deactivate Deactivate Maleimide with Thiol purification->deactivate collect_liquid Collect Liquid Waste deactivate->collect_liquid collect_solid Collect Solid Waste deactivate->collect_solid label_waste Label Hazardous Waste collect_liquid->label_waste collect_solid->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Workflow for handling N-Mal-N-bis(PEG4-NH-Boc).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Mal-N-bis(PEG4-NH-Boc)
Reactant of Route 2
N-Mal-N-bis(PEG4-NH-Boc)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.